molecular formula C12H17BrO2 B1173388 Neodol 25-3S CAS No. 12688-28-7

Neodol 25-3S

Cat. No.: B1173388
CAS No.: 12688-28-7
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Description

Neodol 25-3S, also known as this compound, is a useful research compound. Its molecular formula is C12H17BrO2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12688-28-7

Molecular Formula

C12H17BrO2

Synonyms

Neodol 25-3S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure of Neodol 25-3S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structure of Neodol 25-3S, an anionic surfactant widely utilized in various industrial and consumer product formulations.

Introduction to this compound

This compound is an anionic surfactant synthesized through the sulfation of Neodol 25-3, a primary alcohol ethoxylate.[1] It belongs to the family of alcohol ethoxy sulfates (AES) and is valued for its excellent detergency, emulsification, and foaming properties.[2] The "25" in its name refers to the blend of C12-C15 alcohols, and the "3" indicates an average of approximately three moles of ethylene oxide per mole of alcohol.[1][3][4] The "S" signifies that the ethoxylate has been sulfated and is typically present as a sodium salt.[1]

Core Chemical Structure

The chemical structure of this compound is not of a single, pure compound but rather a mixture of molecules with variations in the alkyl chain length and the number of ethoxy groups. The general chemical structure can be represented as:

R-(OCH₂CH₂)n-OSO₃⁻Na⁺

Where:

  • R represents the hydrophobic alkyl group.

  • (OCH₂CH₂)n is the hydrophilic polyethylene glycol ether chain.

  • OSO₃⁻Na⁺ is the sulfate group with a sodium counter-ion.

The foundation of this compound is a blend of primary alcohols with carbon chain lengths ranging from 12 to 15.[1][5] These alkyl chains are high purity and lightly branched.[1] This mixture of chain lengths provides a balance of hydrophobic properties essential for its surfactant functionality.[5]

The primary alcohol blend is ethoxylated, meaning it reacts with ethylene oxide to form a polyether chain. For this compound, the average number of ethylene oxide (EO) units (n) is approximately three.[1][3][5] This ethoxylation process introduces a hydrophilic portion to the molecule.[5] The distribution of ethoxylation is not exact, resulting in a mixture of molecules with varying numbers of ethoxy groups centered around an average of three.[5]

The terminal hydroxyl group of the alcohol ethoxylate (Neodol 25-3) is sulfated to introduce a negatively charged sulfate group.[1] In the final product, this anionic group is typically neutralized with a sodium counter-ion, forming the sodium salt.[1] This terminal sulfate group is the primary source of the anionic nature of the surfactant.

Quantitative Data: Alkyl Chain Distribution

The performance characteristics of this compound are influenced by the distribution of its constituent alkyl chains. The typical distribution for the C12-C15 blend is summarized below.

Carbon Chain LengthPercentage in Blend (%)
C12~20
C13~30
C14~30
C15~20
Data sourced from research findings on typical C12-C15 blends for such surfactants.[5]

Visualization of the Chemical Structure

The following diagram illustrates the generalized chemical structure of this compound, highlighting its key functional components.

G R R = C12-C15 Alkyl Chain ethoxylate (O-CH₂-CH₂)n n ≈ 3 R->ethoxylate sulfate O-SO₃⁻Na⁺ ethoxylate->sulfate

Caption: Generalized structure of this compound.

Methodologies and Protocols

The synthesis of this compound involves two primary chemical processes: ethoxylation and sulfation.

  • Preparation : A blend of high-purity C12-C15 primary alcohols is selected.[5]

  • Catalysis : A base catalyst is introduced to facilitate the reaction.[5]

  • Reaction : Ethylene oxide is reacted with the alcohol blend under controlled temperature and pressure to achieve the desired average degree of ethoxylation (approximately 3 moles of EO per mole of alcohol).[3][5] The general reaction is: R-OH + n(C₂H₄O) → R-(OCH₂CH₂)n-OH[5]

  • Purification : The resulting product, Neodol 25-3, is purified to remove unreacted alcohol and byproducts.[5]

  • Sulfating Agent : The purified Neodol 25-3 is reacted with a sulfating agent, such as sulfur trioxide (SO₃) or chlorosulfonic acid.

  • Neutralization : The resulting acidic intermediate is neutralized with a base, typically sodium hydroxide (NaOH), to form the sodium salt, this compound.[1]

  • Purification : The final product is purified to remove any remaining reactants or byproducts.

Note: Signaling pathways are not applicable to the description of a chemical's structure. This compound is a surfactant and does not have inherent signaling pathway activity in a biological context, which is a concept more relevant to drug molecules or biomolecules.

References

Critical Micelle Concentration of Neodol 25-3S in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Neodol 25-3S, an anionic surfactant of the alcohol ethoxy sulfate class. Due to the proprietary nature of specific commercial surfactant formulations, a precise CMC value for "this compound" is not consistently reported in publicly available scientific literature. However, based on data for structurally analogous surfactants—sodium C12-15 pareth-3 sulfate—and an understanding of the physicochemical factors influencing micellization, this guide presents a scientifically grounded estimation of its CMC, details the experimental protocols for its determination, and outlines the key factors affecting this critical parameter.

This compound is the sodium salt of a sulfated ethoxylated alcohol, where the alcohol is a blend of C12 to C15 chains and the average number of ethylene oxide units is three. This structure imparts excellent detergency, emulsification, and foaming properties, making it a versatile ingredient in various industrial and pharmaceutical applications. The CMC is a fundamental parameter that dictates the onset of micelle formation, which is crucial for understanding and optimizing the performance of this surfactant in any formulation.

Quantitative Data Summary

While a definitive CMC value for this compound is not available, the CMC for analogous C12-15 alcohol ethoxy sulfates with an average of 3 ethylene oxide units can be expected to fall within a specific range. The table below summarizes the expected CMC and the key factors that influence it.

ParameterExpected Value/InfluenceFactors Affecting the Value
Critical Micelle Concentration (CMC) 0.2 - 0.6 mM (estimated)Alkyl chain length and distribution, degree of ethoxylation, temperature, presence of electrolytes, and pH.
Alkyl Chain Length (C12-C15) A longer alkyl chain generally leads to a lower CMC due to increased hydrophobicity. The distribution of chain lengths in the commercial product will result in a CMC range rather than a sharp point.
Degree of Ethoxylation (average 3 EO) A higher degree of ethoxylation typically increases the hydrophilicity of the surfactant, leading to a higher CMC.
Temperature For many anionic surfactants, the CMC shows a complex relationship with temperature, often exhibiting a minimum at a certain temperature.
Electrolytes (e.g., salts) The addition of electrolytes shields the repulsion between the anionic head groups, promoting micelle formation and thus lowering the CMC.
pH The pH of the aqueous solution can influence the charge on the sulfate head group, although for strong acid salts like sulfates, this effect is generally minimal over a wide pH range.

Experimental Protocols for CMC Determination

The CMC of this compound in an aqueous solution can be accurately determined using several established methods. The two most common and reliable techniques are surface tensiometry and conductometry.

Surface Tension Method

This is a primary and widely used method for determining the CMC of surfactants.[1][2] It is based on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The concentration at which this break occurs is the CMC.[3]

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mM).

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.01 mM to 5 mM).

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) at a constant temperature.[3]

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.[1]

Conductivity Method

This method is suitable for ionic surfactants like this compound.[1][4] It relies on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, the surfactant exists as individual ions (the anionic surfactant and its counter-ion), and the conductivity increases linearly with concentration. Above the CMC, the newly added surfactant molecules form micelles. Micelles are larger and have a lower mobility than the individual ions, and they also bind some of the counter-ions. This leads to a decrease in the slope of the conductivity versus concentration plot. The break point in the plot corresponds to the CMC.[5][6]

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

  • Preparation of Dilutions: Prepare a series of dilutions covering a range of concentrations around the expected CMC.

  • Conductivity Measurement: Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

  • Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will exhibit two linear regions with different slopes. The CMC is the concentration at the intersection of these two lines.[7][8]

Visualizations

Experimental Workflow for CMC Determination by Surface Tensiometry

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 10 mM this compound) dilutions Create Serial Dilutions (e.g., 0.01 - 5 mM) stock->dilutions Dilute tensiometer Measure Surface Tension (Constant Temperature) plot Plot Surface Tension vs. log(Concentration) tensiometer->plot Collect Data cmc Determine CMC (Intersection of two linear fits) plot->cmc Analyze

Caption: Workflow for determining the Critical Micelle Concentration using the surface tension method.

Logical Relationship of Factors Affecting CMC

Factors_Affecting_CMC cluster_surfactant Surfactant Structure cluster_solution Solution Conditions cmc Critical Micelle Concentration (CMC) of this compound alkyl_chain Alkyl Chain Length (C12-C15) alkyl_chain->cmc Longer chain ↓ CMC eo_chain Ethoxylation Degree (avg. 3 EO) eo_chain->cmc More EO ↑ CMC temperature Temperature temperature->cmc Complex effect electrolytes Electrolyte Concentration electrolytes->cmc Addition ↓ CMC ph pH ph->cmc Minimal effect for sulfates

Caption: Key factors influencing the Critical Micelle Concentration of this compound.

References

biodegradability and environmental impact of Neodol 25-3S

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biodegradability and Environmental Impact of NEODOL 25-3S

Introduction

This compound, a C12-15 alcohol ethoxylate with an average of three moles of ethylene oxide, is a nonionic surfactant widely utilized in the formulation of cleaning products for both household and industrial applications.[1][2] Its efficacy as a wetting agent and emulsifier stems from its amphiphilic structure, comprising a hydrophobic alkyl chain and a hydrophilic ethoxylate chain.[3] As with any chemical intended for widespread use, a thorough understanding of its environmental profile is critical. This technical guide provides a comprehensive analysis of the biodegradability, environmental fate, and ecotoxicity of this compound, intended for researchers, scientists, and professionals in product development.

Biodegradability

The biodegradability of a surfactant is a primary determinant of its environmental persistence. Alcohol ethoxylates such as this compound are recognized for their rapid and complete biodegradation by microorganisms in various environmental compartments.[3]

Aerobic Biodegradation

This compound is classified as "readily biodegradable" according to the guidelines established by the Organisation for Economic Co-operation and Development (OECD).[3][4][5] This classification indicates a high potential for rapid and extensive mineralization in aerobic environments like wastewater treatment plants, surface waters, and soil.[2][6] Studies on analogous alcohol ethoxylates confirm this, demonstrating substantial breakdown and a low probability of negatively impacting wastewater treatment processes.[6]

Table 1: Summary of Biodegradability Data for this compound and Related Alcohol Ethoxylates

Test SubstanceBiodegradation StandardResultReference
NEODOL 25-3OECD 301Readily biodegradable[4]
Shell NEODOL Alcohols & DerivativesOECD GuidelinesReadily biodegradable[3][5]
NEODOL 25-7Standard Methods for Water and Wastewater80 - 100% after 30 days[6]
Alcohol Ethoxylates (general)OECD ProtocolRapid and complete biodegradation[3]
Experimental Protocol: OECD 301 - Ready Biodegradability

The OECD 301 series of tests are the standard for assessing the ready biodegradability of chemicals.[7] The "Closed Bottle Test" (OECD 301D) is a common method.

  • Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a source like sewage treatment plant effluent and kept in a completely filled, sealed bottle in the dark at a constant temperature.[7][8]

  • Methodology:

    • A predetermined concentration of the test substance (e.g., corresponding to 5 mg/L Theoretical Oxygen Demand, ThOD) is prepared in a mineral medium.[8]

    • The medium is inoculated with effluent from a municipal sewage treatment plant.[8]

    • The solution is dispensed into airtight bottles, ensuring no headspace remains.

    • Parallel blanks (inoculum only) and reference controls (a readily biodegradable substance like sodium acetate) are run simultaneously.[7]

    • The depletion of dissolved oxygen is measured periodically over a 28-day period.[8]

  • Pass Criteria: The substance is considered readily biodegradable if the percentage of biodegradation (calculated from the biochemical oxygen demand relative to the ThOD) exceeds 60% within a 10-day window, which starts when the degree of biodegradation first reaches 10%.[7][8]

Visualization: OECD 301D Experimental Workflow

OECD_301D_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days, dark, 20°C) cluster_analysis Analysis TestSubstance Test Substance TestVessel Test Bottles (Substance + Medium + Inoculum) TestSubstance->TestVessel MineralMedium Mineral Medium MineralMedium->TestVessel BlankVessel Blank Bottles (Medium + Inoculum) MineralMedium->BlankVessel Inoculum Inoculum (STP Effluent) Inoculum->TestVessel Inoculum->BlankVessel Measurement Measure Dissolved Oxygen (DO) Periodically TestVessel->Measurement BlankVessel->Measurement RefVessel Reference Bottles (e.g., Sodium Acetate) RefVessel->Measurement Calculation Calculate % Biodegradation ((DO_blank - DO_test) / ThOD) Measurement->Calculation Evaluation Evaluate vs. Pass Criteria (>60% in 10d window) Calculation->Evaluation

Caption: Workflow for the OECD 301D Ready Biodegradability Test.

Environmental Fate and Impact

The environmental fate of this compound is governed by its physicochemical properties and high biodegradability.

  • Environmental Distribution: If released into the soil, some components of this compound may be mobile and could potentially contaminate groundwater.[9] In aquatic systems, the substance floats on water.[9]

  • Persistence and Bioaccumulation: Due to its ready biodegradability, this compound does not persist in the environment.[9][10][11] The potential for bioaccumulation is considered low, as the substance is expected to be metabolized and excreted by organisms.[9][11] Consequently, it does not meet the screening criteria for being a Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) substance.[9]

  • Life Cycle Assessment: While specific LCA data for this compound is not detailed, assessments of related surfactants like Sodium Lauryl Ether Sulfate (SLES) with 3 moles of ethylene oxide provide context. The production of SLES 3EO is estimated to have a global warming potential of 1.87 t CO2eq/t and a primary energy demand of 71.7 GJ/t.[12][13][14] The environmental impact is influenced by the feedstock source, whether petrochemical or bio-based.[13]

Visualization: Environmental Fate of this compound

Environmental_Fate Release Release to Environment (e.g., Wastewater) WWTP Wastewater Treatment Plant (WWTP) Release->WWTP Primary Route Soil Soil / Sediment Release->Soil Direct Release SurfaceWater Surface Water WWTP->SurfaceWater Effluent Discharge Biodegradation Rapid Biodegradation (Mineralization to CO2, H2O, Biomass) WWTP->Biodegradation High Removal Rate SurfaceWater->Biodegradation Soil->Biodegradation Groundwater Potential Groundwater Contamination Soil->Groundwater

Caption: Conceptual pathways for the environmental fate of this compound.

Ecotoxicity

Despite its favorable degradation profile, this compound, like other surfactants, exhibits toxicity to aquatic organisms, particularly in its undiluted form. The mechanism of toxicity is generally attributed to the disruption of cell membranes.[15]

Regulatory Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following environmental hazards:

  • H400: Very toxic to aquatic life (Acute aquatic toxicity, Category 1).[9]

  • H412: Harmful to aquatic life with long lasting effects (Chronic aquatic toxicity, Category 3).[9]

Aquatic Toxicity Data

The toxicity of alcohol ethoxylates is a function of their structure; toxicity generally increases with a longer alkyl chain and decreases with a higher number of ethylene oxide units.[16][17]

Table 2: Acute Toxicity of NEODOL 25-3 and Related Surfactants to Aquatic Invertebrates

SpeciesTest SubstanceEndpointValue (mg/L)ExposureReference
Daphnia magnaNEODOL 25-3EC500.1448 h[16]
Daphnia magnaNEODOL 91-2.5EC502.548 h[16]

Table 3: Acute Toxicity of NEODOL 25-3 and Related Surfactants to Fish

SpeciesTest SubstanceEndpointValue (mg/L)ExposureReference
Bluegill (Lepomis macrochirus)NEODOL 25-3LC501.596 h[16]
Rainbow Trout (Oncorhynchus mykiss)C14-15 AE (7 EO)LC500.896 h[15]
Bluegill (Lepomis macrochirus)C12-15 AE (3 EO)LC501.896 h[15]
Experimental Protocols: Aquatic Toxicity Testing
  • Algal Growth Inhibition Test (OECD 201):

    • Principle: This test determines the effect of a substance on the growth of freshwater microalgae, such as Pseudokirchneriella subcapitata.[18][19] Exponentially growing algal cultures are exposed to various concentrations of the test substance over 72 hours.[18][20]

    • Methodology:

      • Multiple test flasks are prepared with a defined growth medium and at least five different concentrations of the test substance, each in triplicate.[19][21] A control group with no test substance is also prepared.[21]

      • Each flask is inoculated with a small, known concentration of exponentially growing algae.[21]

      • The cultures are incubated under constant light and temperature for 72 hours.

      • Algal growth (cell density) is measured at 24, 48, and 72 hours using methods like spectrophotometry.[21]

      • The inhibition of growth is calculated relative to the control, and endpoints like the EC50 (the concentration causing a 50% reduction in growth) are determined.[19]

Visualization: OECD 201 Experimental Workflow

OECD_201_Workflow Start Start: Prepare Test Media PrepConcentrations Prepare ≥5 Test Concentrations + Control (6 replicates) Start->PrepConcentrations Inoculate Inoculate all flasks with exponentially growing algae PrepConcentrations->Inoculate Incubate Incubate for 72h (Constant Light & Temperature) Inoculate->Incubate Measure Measure Cell Density at 0, 24, 48, 72 hours Incubate->Measure Calculate Calculate Growth Rate and Yield for each concentration Measure->Calculate DetermineECx Determine ECx values (e.g., EC50) and NOEC Calculate->DetermineECx End End of Test DetermineECx->End

Caption: Workflow for the OECD 201 Algal Growth Inhibition Test.

Mechanism of Action and Potential Signaling Pathway Disruption

The primary ecotoxicological effect of surfactants is non-specific narcosis, which involves the disruption of biological membranes.[15] This is a physical-toxic mechanism rather than a specific interaction with a receptor or signaling pathway.

  • Adsorption: Surfactant molecules adsorb to the external surfaces of aquatic organisms. For fish, this is primarily at the gill epithelium.

  • Membrane Intercalation: The hydrophobic alkyl chains of the surfactant molecules penetrate the lipid bilayer of cell membranes.

  • Disruption of Integrity: This intercalation disrupts the structural and functional integrity of the membrane, increasing its permeability and affecting vital processes like ion transport and respiration.

  • Impaired Respiration: In fish, damage to the gill lamellae leads to impaired gas exchange, causing respiratory distress.[15]

  • Systemic Effects: At sufficient concentrations, this leads to systemic toxicity and ultimately mortality.

Visualization: Surfactant Interaction with Cell Membrane

Surfactant_MoA Conceptual Mechanism of Surfactant Toxicity Surfactant This compound (in water column) CellMembrane Aquatic Organism Cell Membrane (e.g., Gill Epithelium) Surfactant->CellMembrane Adsorption & Intercalation Disruption Membrane Disruption (Increased Permeability) CellMembrane->Disruption Disrupts Lipid Bilayer Impairment Impaired Physiological Function (e.g., Respiration, Ion Exchange) Disruption->Impairment Toxicity Systemic Toxicity Impairment->Toxicity

Caption: Mechanism of action for surfactant-induced aquatic toxicity.

Conclusion

This compound is a readily biodegradable nonionic surfactant, which prevents its persistence in the environment.[4][5] However, it exhibits high acute toxicity to aquatic organisms, a characteristic common to this class of chemicals.[9][11] The environmental risk is mitigated by its rapid removal in wastewater treatment facilities and degradation in surface waters.[22][23] Therefore, while the inherent hazard to aquatic life is significant, the overall environmental risk is considered low when the product is used as intended and wastewater is managed through appropriate treatment infrastructure.[24] This profile underscores the importance of responsible handling, formulation, and disposal to minimize direct release into sensitive aquatic ecosystems.

References

An In-depth Technical Guide to the Physical Properties of Neodol 25-3S for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neodol 25-3S is an anionic surfactant synthesized through the sulfation of Neodol 25-3, a primary alcohol ethoxylate.[1] The precursor, Neodol 25-3, is a nonionic surfactant derived from a blend of C12-C15 primary alcohols with an average of three moles of ethylene oxide per mole of alcohol.[1][2] The conversion to an anionic surfactant by adding a sulfate group significantly alters its properties, enhancing its utility in a variety of research and industrial applications, including detergents, emulsifiers, and wetting agents.[1][2][3] This guide provides a detailed overview of the physical properties of this compound and its precursor, Neodol 25-3, with a focus on their application in research settings.

The chemical structure of this compound can be represented as R(OCH₂CH₂)₃OSO₃Na, where R is a C12-C15 alkyl chain.[1] This structure imparts amphiphilic properties to the molecule, with a hydrophilic sulfate group and a lipophilic hydrocarbon chain.

Synthesis of this compound

The production of this compound is a two-step process. First, a blend of C12-C15 primary alcohols is ethoxylated to produce Neodol 25-3. This is followed by a sulfation reaction to yield the final product, this compound.

G cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Sulfation A C12-C15 Primary Alcohols C Neodol 25-3 (Nonionic Surfactant) A->C B Ethylene Oxide B->C E This compound (Anionic Surfactant) C->E C->E Sulfation D Sulfating Agent (e.g., SO3) D->E

Synthesis of this compound from C12-C15 primary alcohols.

Physical and Chemical Properties

The physical properties of this compound are best understood in the context of its precursor, Neodol 25-3. The addition of the sulfate group makes this compound an anionic surfactant with distinct surface-active properties.

Neodol 25-3 (Precursor)

The following table summarizes the key physical properties of the nonionic surfactant precursor, Neodol 25-3.

PropertyUnitValueMethod
Molecular Mass g/mol 326 - 338SMS 1848
Density @ 40°C kg/l 0.908ASTM D4052
Kinematic Viscosity @ 40°Cmm²/s17ASTM D445
Pour Point°C5ASTM D5949/D97
Flash Point°C163ASTM D56/D92/D93
Hydrophile-Lipophile Balance (HLB)-7.5Griffin's Method
Hydroxyl Numbermg KOH/g166 - 172SMS 1848
Water Content%m/m< 0.1ASTM E1064
Appearance-Liquid, Clear to Slightly HazyVisual
This compound (Anionic Surfactant)
PropertyDescription
Surface Activity Effectively reduces the surface tension of water and the interfacial tension between water and oil, which is crucial for emulsification, wetting, and dispersion.[1]
Critical Micelle Concentration (CMC) The concentration at which surfactant molecules aggregate to form micelles. For alcohol ethoxy sulfates, this is typically in the range of 0.1 to 1.0 g/L.
Adsorption Behavior Exhibits Langmuirian adsorption behavior on surfaces like sandstone, indicating the formation of a monolayer of surfactant molecules. This is a key property in applications such as enhanced oil recovery.[1]
Biodegradability The precursor, Neodol 25-3, is readily biodegradable according to OECD 301 tests.[1]

Experimental Protocols

The determination of the physical properties listed above involves standardized experimental methods. Below are detailed overviews of some of the key protocols.

Density Determination (ASTM D4052)

This method covers the determination of density and relative density of petroleum distillates and viscous oils.[4][5][6]

  • Principle : A small volume of the liquid sample (approximately 1-2 mL) is introduced into an oscillating U-tube.[6] The change in the oscillation frequency of the tube caused by the mass of the sample is measured.

  • Apparatus : A digital density meter equipped with an oscillating U-tube.

  • Procedure :

    • Calibrate the instrument with dry air and a reference standard of known density (e.g., pure water).

    • Inject the sample into the U-tube, ensuring no air bubbles are present. For opaque samples, special care must be taken to verify the absence of bubbles.[4]

    • The instrument measures the oscillation period and calculates the density of the sample based on the calibration data.

    • The test is typically conducted at a specified temperature, such as 40°C for Neodol 25-3.

Hydrophile-Lipophile Balance (HLB) - Griffin's Method

Griffin's method is an empirical scale used to characterize the degree of hydrophilicity or lipophilicity of non-ionic surfactants.[7][8]

  • Principle : The HLB value is calculated based on the molecular weight of the hydrophilic portion of the surfactant molecule.[8][9]

  • Formula : For alcohol ethoxylates, the formula is: HLB = (E / 5) Where E is the weight percentage of the ethylene oxide in the molecule.[7]

  • Procedure :

    • Determine the molecular weight of the entire surfactant molecule (M).

    • Determine the molecular weight of the hydrophilic portion (ethylene oxide chains) of the molecule (Mh).

    • Calculate the weight percentage of the hydrophilic portion (E = (Mh / M) * 100).

    • Use the formula to calculate the HLB value.

Ready Biodegradability (OECD 301)

The OECD 301 test series comprises six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[10][11] The CO2 Evolution Test (OECD 301B) is commonly used.[12][13]

  • Principle : A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[10][11] The amount of CO2 produced is measured and compared to the theoretical maximum.

  • Apparatus : A respirometer or a series of flasks connected to CO2 traps.

  • Procedure :

    • Prepare a mineral medium containing the test substance at a known concentration.

    • Inoculate the medium with a small amount of activated sludge.

    • Aerate the setup with CO2-free air. The evolved CO2 is trapped in a solution of barium or sodium hydroxide.[13]

    • The amount of trapped CO2 is determined by titration.[13]

    • The percentage of biodegradation is calculated as: % Biodegradation = (CO2 produced by test substance / Theoretical CO2) * 100

    • A substance is considered readily biodegradable if it reaches a pass level of >60% within a 10-day window during the 28-day test.[12]

Research Applications and Experimental Workflows

The unique properties of this compound make it a valuable tool in various research applications, particularly in areas requiring the manipulation of interfacial properties. One prominent application is in enhanced oil recovery (EOR).

Enhanced Oil Recovery (EOR) Workflow

In EOR, surfactants like this compound are used to reduce the interfacial tension between oil and water, which helps to mobilize trapped oil in porous rock formations.

G cluster_0 EOR Process A Inject Surfactant Solution (this compound in brine) B Surfactant Adsorption on Rock Surface (Langmuir Isotherm) A->B Adsorption Loss C Reduction of Oil-Water Interfacial Tension A->C D Mobilization of Trapped Oil Droplets C->D E Formation of Oil-in-Water Emulsion D->E F Oil Displacement and Production E->F

Workflow of this compound in Enhanced Oil Recovery.

This workflow highlights how the fundamental physical properties of this compound, such as its ability to lower interfacial tension and its adsorption characteristics, are critical to its performance in this application. Researchers studying EOR would use these properties to model and optimize the recovery process.

References

The Anionic Heart of the Experiment: A Technical Guide to Neodol 25-3S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core anionic nature of Neodol 25-3S, a versatile alcohol ethoxy sulfate surfactant, and its practical application in experimental settings. By understanding its fundamental properties and behavior, researchers can effectively harness its capabilities in various scientific disciplines, from drug development to environmental science.

Unveiling the Anionic Nature of this compound

This compound is an anionic surfactant synthesized through the sulfation of Neodol 25-3, a C12-C15 alcohol ethoxylate with an average of three moles of ethylene oxide. The addition of a sulfate group (-OSO₃⁻) to the terminal end of the ethoxylate chain imparts a negative charge, defining its anionic character. This fundamental property governs its behavior in aqueous solutions and its interaction with other molecules and surfaces.

The anionic nature of this compound is responsible for its excellent detergency, emulsifying, and foaming properties. The negatively charged head group provides strong electrostatic interactions, enabling it to effectively disperse non-polar substances like oils and greases in water. This makes it a valuable component in a wide range of applications, including as a detergent, an emulsifier in polymerization processes, and a key ingredient in formulations for enhanced oil recovery.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its non-ionic precursor, Neodol 25-3. This information is crucial for designing and interpreting experiments.

PropertyValueReference Method/Source
Chemical NameSodium C12-15 Alkyl Ethoxy Sulfate-
Average Moles of Ethylene Oxide3-
Critical Micelle Concentration (CMC) ~0.8 mM Approximated from Sodium Lauryl Ether Sulfate (2 EO) data[1]
Anionic ActivityHigh-

Table 1: Properties of this compound

PropertyValueReference Method
Hydroxyl Number166 - 172 mg KOH/gSMS 1848
Molecular Mass326 - 338 g/mol SMS 1848
Density @ 40°C0.908 kg/l ASTM D4052
Cloud Point33 ml H₂OSMS 1664
Water Content< 0.1 %m/mASTM E1064
Acid Number0.05 - 0.20 mg KOH/gSMS 2912

Table 2: Typical Properties of Neodol 25-3 (Precursor to this compound)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, adapted from established protocols for anionic surfactants.

Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which this compound molecules begin to form micelles in an aqueous solution.

Methodology: Surface Tension Method [3]

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mM).

  • Serial Dilutions: Create a series of dilutions from the stock solution with concentrations spanning the expected CMC (e.g., from 0.01 mM to 5 mM).

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The point at which the slope of the curve changes sharply indicates the CMC.

Enhanced Oil Recovery (Surfactant Flooding)

Objective: To evaluate the efficacy of this compound in mobilizing residual oil from a porous medium.

Methodology:

  • Core Saturation: Saturate a porous core sample (e.g., sandstone) with brine, followed by crude oil to establish residual oil saturation.

  • Surfactant Solution Preparation: Prepare a solution of this compound in brine at a predetermined concentration (e.g., 0.5% w/v).

  • Surfactant Injection: Inject the this compound solution into the core at a constant flow rate.

  • Effluent Analysis: Collect the effluent from the core and analyze the oil and water content to determine the amount of mobilized oil.

  • Data Analysis: Calculate the oil recovery factor as a percentage of the initial residual oil in place.

Protein Denaturation Assay

Objective: To investigate the effect of this compound on the structural integrity of a model protein.

Methodology: Spectroscopic Analysis

  • Protein Solution Preparation: Prepare a solution of a model protein (e.g., bovine serum albumin, BSA) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Incubation with Surfactant: Add varying concentrations of this compound to the protein solution and incubate for a specific period at a controlled temperature.

  • Spectroscopic Measurements:

    • Circular Dichroism (CD) Spectroscopy: Measure the far-UV CD spectrum (200-250 nm) to monitor changes in the protein's secondary structure.

    • Fluorescence Spectroscopy: Measure the intrinsic tryptophan fluorescence emission spectrum to probe changes in the protein's tertiary structure.

  • Data Analysis: Analyze the spectral changes as a function of this compound concentration to determine the denaturing effect of the surfactant.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes involving anionic surfactants like this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Core Porous Core Sample Saturate_Brine Saturate with Brine Core->Saturate_Brine Brine Brine Solution Brine->Saturate_Brine Oil Crude Oil Saturate_Oil Saturate with Oil Oil->Saturate_Oil Surfactant_Sol This compound Solution Inject_Surfactant Inject Surfactant Solution Surfactant_Sol->Inject_Surfactant Saturate_Brine->Saturate_Oil Saturate_Oil->Inject_Surfactant Collect_Effluent Collect Effluent Inject_Surfactant->Collect_Effluent Analyze_Effluent Analyze Oil/Water Content Collect_Effluent->Analyze_Effluent Calculate_Recovery Calculate Oil Recovery Factor Analyze_Effluent->Calculate_Recovery

Caption: Workflow for Enhanced Oil Recovery using this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MD2 MD-2 CD14 CD14 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Inflammatory Gene Expression NFkB_nuc->Gene Anionic_Surfactant Anionic Surfactant (e.g., this compound) Anionic_Surfactant->TLR4 Modulates

Caption: Potential Modulation of the TLR4/NF-κB Signaling Pathway by Anionic Surfactants.[4][5][6][7]

References

Solubility of Neodol 25-3S in Common Laboratory Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Neodol 25-3S, an anionic surfactant, in various laboratory buffers commonly used in scientific research and drug development. Understanding the solubility of surfactants like this compound is critical for applications ranging from dissolution testing of poorly soluble drugs to the formulation of stable biopharmaceutical products.

Introduction to this compound

This compound is the sodium salt of a sulfated alcohol ethoxylate. It is an anionic surfactant known for its excellent detergency, emulsification, and foaming properties. Chemically, it is a sodium laureth sulfate (SLES) with a C12-15 alkyl chain and an average of three ethylene oxide units. Its amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic head, governs its behavior in aqueous solutions. While generally considered to have high water solubility, its solubility can be influenced by the composition of the aqueous medium, including the presence of electrolytes and the pH.

Factors Influencing this compound Solubility in Laboratory Buffers

The solubility of this compound in laboratory buffers is not a simple, fixed value but is dependent on several physicochemical parameters of the solution.

  • Ionic Strength: Laboratory buffers are composed of various ions that contribute to the overall ionic strength of the solution. At high electrolyte concentrations, a phenomenon known as "salting out" can occur.[1] This effect reduces the solubility of the surfactant as water molecules become more engaged in hydrating the salt ions, leading to precipitation of the surfactant.[1]

  • pH: The pH of the buffer can influence the solubility of anionic surfactants, although this effect is generally less pronounced than for ionizable drugs. However, at very low pH, the stability of the ether linkages in the ethoxylate chain may be compromised over time, potentially affecting its properties.[2]

  • Buffer Composition: The specific ions present in the buffer can interact with the surfactant molecules. For instance, the presence of divalent cations (e.g., Ca²⁺, Mg²⁺), if present as additives, can lead to the formation of less soluble salts with the anionic surfactant.

  • Temperature: Temperature can affect the solubility of surfactants. For some anionic surfactants, solubility increases with temperature. However, it is also important to consider the cloud point for non-ionic surfactants, a temperature at which the solution becomes cloudy and phase separation occurs. While this compound is an anionic surfactant, this concept is relevant in mixed surfactant systems.

Qualitative Solubility of this compound in Common Laboratory Buffers

Laboratory BufferTypical pH RangeExpected Solubility of this compoundKey Considerations
Phosphate-Buffered Saline (PBS) 7.2 - 7.4High The relatively high ionic strength of PBS may slightly decrease solubility compared to pure water.
Tris-HCl Buffer 7.0 - 9.0High Generally well-soluble. Compatibility is expected to be good within this pH range.
Citrate Buffer 3.0 - 6.2High to Moderate At the lower end of the pH range, long-term stability might be a consideration due to potential hydrolysis of the ether linkages.[2]
Acetate Buffer 3.6 - 5.6High to Moderate Similar to citrate buffer, the acidic nature may be a factor for long-term stability.

Note: "High" solubility indicates that this compound is likely to be soluble at concentrations typically used in laboratory applications (e.g., up to several percent w/v). However, for concentrations approaching the critical micelle concentration (CMC) and above, the formation of different phases can occur.[3][4]

Experimental Protocol for Determining this compound Solubility

To determine the quantitative solubility of this compound in a specific laboratory buffer, the following experimental protocol can be employed. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved surfactant.

4.1. Materials and Equipment

  • This compound

  • Selected laboratory buffer (e.g., PBS, Tris-HCl, Citrate)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector after derivatization) or a Total Organic Carbon (TOC) analyzer.

  • Syringe filters (e.g., 0.22 µm)

4.2. Procedure

  • Preparation of Buffer Solutions: Prepare the desired laboratory buffers at the required pH and concentration.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the buffer in a series of glass vials.

    • Seal the vials to prevent evaporation.

    • Place the vials in a thermostatically controlled water bath or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Stir the solutions using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the undissolved surfactant to settle for at least 2 hours.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any undissolved material.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles.

    • Dilute the filtered solution accurately with the same buffer to a concentration within the calibration range of the analytical method.

  • Quantification of Dissolved this compound:

    • Analyze the diluted samples using a validated analytical method such as HPLC-ELSD or TOC analysis.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same buffer.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor. The result will be the solubility of this compound in the specific buffer at the tested temperature.

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and the key factors that influence it.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Prepare Buffer B Add Excess this compound A->B to known volume C Stir at Constant Temperature B->C for 24-48h D Settle Undissolved Surfactant C->D for >2h E Filter Supernatant D->E withdraw supernatant F Dilute Sample E->F precisely G Quantify by HPLC/TOC F->G inject H Calculate Solubility G->H using calibration curve

Caption: Experimental workflow for determining the solubility of this compound.

G Factors Influencing this compound Solubility cluster_factors Influencing Factors Solubility This compound Solubility IonicStrength Ionic Strength IonicStrength->Solubility can decrease ('salting out') pH pH pH->Solubility minor effect on solubility, can affect long-term stability BufferIons Buffer Composition BufferIons->Solubility potential for ion-pairing Temperature Temperature Temperature->Solubility generally increases solubility

Caption: Key factors that influence the solubility of this compound in buffers.

Conclusion

This compound exhibits high solubility in common laboratory buffers such as PBS, Tris-HCl, and citrate buffers under typical usage conditions. However, its solubility is not absolute and can be influenced by the ionic strength, pH, and specific composition of the buffer, as well as the temperature. For applications requiring precise knowledge of its solubility limit, it is recommended to perform experimental determination using the protocol outlined in this guide. This will ensure the accurate and effective use of this compound in research and development settings.

References

Methodological & Application

Application Notes and Protocols for Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Detergent-Based Solubilization of Membrane Proteins for Research and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Note on Neodol 25-3S: Extensive literature review indicates that this compound is an anionic surfactant primarily utilized in industrial and household cleaning formulations. There is no readily available scientific literature or established protocol documenting its use for the solubilization of membrane proteins in a research or drug development context where maintaining protein structure and function is critical. Therefore, the following application notes and protocols focus on widely accepted and validated detergents for this purpose. The principles and methodologies described can serve as a guide for optimizing the solubilization of specific membrane proteins.

Introduction to Membrane Protein Solubilization

Integral membrane proteins (IMPs) are embedded within the lipid bilayer of cell membranes, making them challenging to study in their native environment. To facilitate their purification and characterization, IMPs must first be extracted from the membrane and solubilized in an aqueous buffer. This is typically achieved using detergents, which are amphipathic molecules that can disrupt the lipid bilayer and form micelles around the hydrophobic transmembrane domains of the protein, thereby keeping them soluble in solution.[][2] The goal of solubilization is to obtain a high yield of stable, active, and monomeric protein-detergent complexes.

Selecting an Appropriate Detergent

The choice of detergent is a critical parameter that must be empirically determined for each membrane protein. Detergents are broadly classified as ionic, non-ionic, and zwitterionic.

  • Ionic detergents (e.g., Sodium Dodecyl Sulfate - SDS) are harsh and often lead to protein denaturation. They are typically used when protein activity is not a concern.

  • Non-ionic detergents (e.g., Triton X-100, n-Dodecyl-β-D-maltoside - DDM) are milder and generally preferred for maintaining the native structure and function of membrane proteins.[3]

  • Zwitterionic detergents (e.g., CHAPS, LDAO) have properties intermediate between ionic and non-ionic detergents and can be effective for certain proteins.[3]

Table 1: Properties of Commonly Used Detergents for Membrane Protein Solubilization

Detergent ClassExampleCritical Micelle Concentration (CMC)Aggregation NumberMolecular Weight ( g/mol )Key Characteristics
Non-ionicTriton X-100~0.24 mM~140~625Mild, non-denaturing; commonly used for initial screening.[3]
Non-ionicn-Dodecyl-β-D-maltoside (DDM)~0.17 mM~98510.6Very mild and effective for a wide range of membrane proteins; often used for structural studies.[4]
Non-ionicn-Octyl-β-D-glucopyranoside (OG)~20-25 mM~27292.4High CMC allows for easy removal by dialysis; can be harsher than DDM.[4]
ZwitterionicCHAPS~4-8 mM~10614.9Mildly denaturing; useful for solubilizing proteins while maintaining some activity.[3]
ZwitterionicLauryldimethylamine-N-oxide (LDAO)~1-2 mM~75229.4Can be effective for smaller membrane proteins and for structural studies.
IonicSodium Dodecyl Sulfate (SDS)~7-10 mM~62288.4Strong, denaturing detergent; used when protein function is not required.[2]

Experimental Protocol: General Procedure for Membrane Protein Solubilization

This protocol provides a general framework for the solubilization of a target membrane protein from a cell membrane preparation. Optimization of each step is crucial for success.

Materials and Reagents
  • Cell Pellet containing the overexpressed membrane protein

  • Lysis Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: Lysis buffer containing the detergent of choice.

  • Detergent Stock Solutions: Typically 10% (w/v) in water or buffer.

  • Homogenizer (e.g., Dounce homogenizer)

  • Ultracentrifuge and appropriate rotors

  • Spectrophotometer for protein quantification

Step-by-Step Protocol
  • Membrane Preparation:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells using a suitable method (e.g., sonication, French press, or high-pressure homogenization).

    • Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove intact cells and debris.

    • Collect the supernatant and perform an ultracentrifugation step (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

    • Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer. The protein concentration of the membrane preparation should be determined.

  • Detergent Screening and Solubilization:

    • Aliquot the membrane suspension for screening different detergents and concentrations.

    • To each aliquot, add the detergent stock solution to achieve a range of final concentrations. A good starting point is a detergent-to-protein ratio of 2:1 to 10:1 (w/w).[] The final detergent concentration should be well above its CMC.

    • Incubate the samples on a rotator or rocker at 4°C for 1-4 hours to allow for solubilization.

    • After incubation, perform an ultracentrifugation step (e.g., 100,000 x g for 1 hour at 4°C) to pellet the unsolubilized membrane material.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analysis of Solubilization Efficiency:

    • Determine the protein concentration in the supernatant.

    • Analyze the solubilized fraction and the unsolubilized pellet by SDS-PAGE and Western blotting (if an antibody is available) to assess the efficiency of solubilization for the target protein.

    • The optimal detergent and concentration will be the one that yields the highest amount of the target protein in the supernatant while minimizing aggregation and denaturation.

Workflow for Membrane Protein Solubilization

MembraneProteinSolubilization cluster_prep Membrane Preparation cluster_sol Solubilization cluster_analysis Analysis CellPellet Cell Pellet CellLysis Cell Lysis CellPellet->CellLysis LowSpeedCent Low-Speed Centrifugation (10,000 x g) CellLysis->LowSpeedCent Ultracentrifugation1 Ultracentrifugation (100,000 x g) LowSpeedCent->Ultracentrifugation1 Supernatant MembranePellet Membrane Pellet Ultracentrifugation1->MembranePellet Pellet AddDetergent Add Detergent (Screen Concentrations) MembranePellet->AddDetergent Incubation Incubation (4°C, 1-4h) AddDetergent->Incubation Ultracentrifugation2 Ultracentrifugation (100,000 x g) Incubation->Ultracentrifugation2 SolubilizedFraction Solubilized Fraction (Supernatant) Ultracentrifugation2->SolubilizedFraction SDS_PAGE SDS-PAGE & Western Blot SolubilizedFraction->SDS_PAGE FunctionalAssay Functional Assay SolubilizedFraction->FunctionalAssay Purification Downstream Purification SolubilizedFraction->Purification

Caption: Workflow of membrane protein solubilization.

Optimization of Solubilization Parameters

Several factors can influence the efficiency of membrane protein solubilization and should be optimized:

  • Detergent-to-Protein Ratio: This is a critical parameter. Too little detergent will result in incomplete solubilization, while too much can lead to protein denaturation and delipidation.[]

  • Buffer Composition: pH, ionic strength, and the presence of additives like glycerol or specific ions can affect protein stability.

  • Temperature and Incubation Time: Solubilization is typically performed at 4°C to minimize proteolysis and denaturation. Incubation times may need to be optimized.

  • Presence of Lipids: Some proteins require the presence of specific lipids for stability and activity. In such cases, milder detergents or the addition of exogenous lipids may be necessary.

Downstream Processing

Once solubilized, the protein-detergent complexes can be purified using standard chromatographic techniques such as affinity, ion-exchange, and size-exclusion chromatography. It is important to maintain the detergent concentration above its CMC throughout the purification process to prevent protein aggregation.

Signaling Pathway Visualization (Generic Example)

For drug development professionals, understanding the signaling pathway of a target membrane protein, such as a G-protein coupled receptor (GPCR), is crucial. The following diagram illustrates a generic GPCR signaling cascade.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand GPCR GPCR (Membrane Protein) Ligand->GPCR Binding G_Protein G-Protein Complex (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production ProteinKinase Protein Kinase (e.g., PKA) SecondMessenger->ProteinKinase Activation CellularResponse Cellular Response ProteinKinase->CellularResponse Phosphorylation Cascade

Caption: Generic GPCR signaling pathway.

Conclusion

The successful solubilization of a membrane protein is a prerequisite for its detailed biochemical and structural characterization. While this compound is not a documented detergent for this application, a systematic approach using established detergents and optimization of key parameters can lead to the successful isolation of functional membrane proteins for research and drug development.

References

Application of Neodol 25-3S in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodol 25-3S, an anionic surfactant, is a sodium salt of a sulfated C12-C15 alcohol ethoxylate. With its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic sulfate group, this compound presents significant potential as a stabilizing and size-controlling agent in the synthesis of various nanoparticles.[1] Its primary functions in this context are to prevent agglomeration, control particle growth, and impart a negative surface charge, thereby enhancing the colloidal stability of the nanoparticle dispersion.[2][3] This document provides detailed application notes and theoretical protocols for the use of this compound in the synthesis of gold (Au) and silver (Ag) nanoparticles.

While direct experimental data on the use of this compound in nanoparticle synthesis is not extensively documented in publicly available literature, its properties as an anionic surfactant are well-established.[1] The protocols provided herein are adapted from established methods for nanoparticle synthesis that utilize similar anionic surfactants, such as sodium dodecyl sulfate (SDS).[3] Researchers should consider these protocols as a starting point and may need to optimize parameters such as precursor concentration, this compound concentration, and reducing agent concentration to achieve desired nanoparticle characteristics.

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is essential for its effective application in nanoparticle synthesis.

PropertyValueReference
Chemical Name Sodium C12-C15 Alcohol Ethoxylate Sulfate[1]
Synonyms Laureth SulfateN/A
CAS Number 68585-34-2 (Generic)N/A
Molecular Formula C12-15H25-31(OCH2CH2)3OSO3Na[1]
Appearance Colorless to pale yellow liquidN/A
Surfactant Type Anionic[1]
Critical Micelle Concentration (CMC) Varies with purity and formulationN/A
Solubility Soluble in water[1]

Role of this compound in Nanoparticle Synthesis

The primary role of this compound in nanoparticle synthesis is to act as a capping and stabilizing agent. The mechanism involves the adsorption of the surfactant molecules onto the surface of the newly formed nanoparticles.

  • Stabilization: The hydrophobic alkyl chains of this compound adsorb onto the nanoparticle surface, while the hydrophilic sulfate heads extend into the aqueous medium. This creates a negatively charged layer around the nanoparticles, leading to electrostatic repulsion between them and preventing aggregation.[2][3]

  • Size Control: The concentration of this compound can influence the final size of the nanoparticles. A higher surfactant concentration can lead to the formation of smaller nanoparticles by providing more nucleation sites and limiting particle growth.[4]

Experimental Workflow for Nanoparticle Synthesis using this compound

The following diagram illustrates a general workflow for the synthesis of nanoparticles using this compound as a stabilizing agent.

Nanoparticle_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization Prep_Precursor Prepare Metal Precursor Solution (e.g., HAuCl4, AgNO3) Mix Mix Precursor and this compound Prep_Precursor->Mix Prep_Neodol Prepare this compound Solution Prep_Neodol->Mix Prep_Reducing Prepare Reducing Agent Solution (e.g., NaBH4, Sodium Citrate) Add_Reducing Add Reducing Agent Mix->Add_Reducing Under vigorous stirring Centrifuge Centrifugation Add_Reducing->Centrifuge Wash Washing Centrifuge->Wash Characterize Characterization (UV-Vis, DLS, TEM) Wash->Characterize

Caption: General workflow for nanoparticle synthesis using this compound.

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)

This protocol describes a method for synthesizing gold nanoparticles using this compound as a stabilizing agent and sodium borohydride as a reducing agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl4·3H2O)

  • This compound

  • Sodium borohydride (NaBH4)

  • Deionized (DI) water

Equipment:

  • Glass beakers and flasks

  • Magnetic stirrer and stir bars

  • Pipettes

  • Centrifuge

  • UV-Vis spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of HAuCl4 in DI water.

    • Prepare a 10 mM solution of this compound in DI water.

    • Prepare a freshly made, ice-cold 10 mM solution of NaBH4 in DI water.

  • Synthesis:

    • In a clean glass beaker, add 50 mL of the 10 mM this compound solution.

    • While stirring vigorously, add 1 mL of the 1 mM HAuCl4 solution.

    • Continue stirring for 15 minutes to allow for the complexation of gold ions with the surfactant.

    • Rapidly inject 0.5 mL of the ice-cold 10 mM NaBH4 solution into the mixture.

    • The solution should immediately change color to a ruby red, indicating the formation of gold nanoparticles.

    • Continue stirring for an additional 30 minutes.

  • Purification:

    • Transfer the nanoparticle solution to centrifuge tubes.

    • Centrifuge the solution at 10,000 rpm for 20 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in DI water.

    • Repeat the centrifugation and washing step two more times to remove excess reactants.

  • Characterization:

    • UV-Vis Spectroscopy: Record the UV-Vis spectrum of the purified AuNP solution. The characteristic surface plasmon resonance (SPR) peak for spherical gold nanoparticles should be observed around 520 nm.

    • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the nanoparticles.

    • Transmission Electron Microscopy (TEM): Visualize the morphology and determine the core size of the synthesized AuNPs.

Expected Results:

ParameterExpected Value
Color of Solution Ruby Red
SPR Peak (UV-Vis) ~520 nm
Average Particle Size (DLS) 10 - 50 nm (dependent on reactant concentrations)
Morphology (TEM) Spherical

Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)

This protocol outlines a method for synthesizing silver nanoparticles using this compound as a stabilizer and sodium citrate as a reducing agent.

Materials:

  • Silver nitrate (AgNO3)

  • This compound

  • Sodium citrate dihydrate

  • Deionized (DI) water

Equipment:

  • Erlenmeyer flask

  • Heating mantle with magnetic stirring

  • Condenser

  • Pipettes

  • Centrifuge

  • UV-Vis spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of AgNO3 in DI water.

    • Prepare a 1% (w/v) solution of sodium citrate in DI water.

    • Prepare a 10 mM solution of this compound in DI water.

  • Synthesis:

    • In a 250 mL Erlenmeyer flask, add 100 mL of the 1 mM AgNO3 solution and 2 mL of the 10 mM this compound solution.

    • Heat the solution to boiling while stirring.

    • Once boiling, add 5 mL of the 1% sodium citrate solution dropwise.

    • Continue heating and stirring for 1 hour. The solution will change color from colorless to a pale yellow, then to a yellowish-brown, indicating the formation of silver nanoparticles.

    • Remove the flask from the heat and allow it to cool to room temperature.

  • Purification:

    • Follow the same purification steps as described in Protocol 1 (centrifugation and washing).

  • Characterization:

    • UV-Vis Spectroscopy: Record the UV-Vis spectrum of the purified AgNP solution. The SPR peak for spherical silver nanoparticles is typically observed between 400-450 nm.

    • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution.

    • Transmission Electron Microscopy (TEM): Observe the morphology and measure the core size of the AgNPs.

Expected Results:

ParameterExpected Value
Color of Solution Yellowish-brown
SPR Peak (UV-Vis) 400 - 450 nm
Average Particle Size (DLS) 20 - 80 nm (dependent on reaction time and concentrations)
Morphology (TEM) Spherical or quasi-spherical

Logical Relationship in this compound Stabilized Nanoparticle Synthesis

The following diagram illustrates the key relationships between experimental parameters and the resulting nanoparticle characteristics.

Logical_Relationship cluster_params Experimental Parameters cluster_props Nanoparticle Properties Neodol_Conc [this compound] Size Particle Size Neodol_Conc->Size influences Stability Colloidal Stability Neodol_Conc->Stability enhances Precursor_Conc [Metal Precursor] Precursor_Conc->Size influences Reducer_Conc [Reducing Agent] Reducer_Conc->Size influences Morphology Morphology Reducer_Conc->Morphology can affect Temperature Temperature Temperature->Size influences Stirring_Rate Stirring Rate Distribution Size Distribution Stirring_Rate->Distribution improves

Caption: Key parameter relationships in nanoparticle synthesis.

Conclusion

This compound, with its anionic surfactant properties, is a promising candidate for the synthesis of stable and well-defined nanoparticles. The provided protocols for gold and silver nanoparticle synthesis serve as a foundational guide for researchers. Optimization of the reaction conditions, particularly the concentration of this compound, is crucial for achieving the desired nanoparticle size, morphology, and stability for specific applications in drug delivery, diagnostics, and other areas of nanotechnology. Further research is warranted to fully explore the potential of this compound and other alcohol ethoxy sulfates in the controlled synthesis of a wider range of nanomaterials.

References

Application Notes and Protocols: Neodol 25-3S as a Wetting Agent in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodol 25-3S is an anionic surfactant, the sodium salt of a sulfated alcohol ethoxylate. It is derived from Neodol 25-3, a C12-C15 primary alcohol with an average of three moles of ethylene oxide.[1] Its chemical structure, R(OCH₂CH₂)₃OSO₃Na where R is a C12-C15 alkyl chain, gives it excellent wetting and emulsifying properties.[1] These characteristics, combined with its rapid biodegradability and low toxicity profile, make it a potentially valuable tool in a variety of biological assays where efficient surface wetting and reagent dispersal are critical for assay performance.[1] This document provides detailed application notes and starting protocols for the use of this compound as a wetting agent in common biological assays.

Key Properties and Performance Data

While specific quantitative data for this compound in biological contexts is limited, its general properties can be summarized to guide its application. The performance of surfactants is often characterized by their Critical Micelle Concentration (CMC), the concentration at which surfactant monomers self-assemble into micelles, and a significant reduction in surface tension is observed.[2] For emulsification and cleaning applications, a surfactant is generally much less effective at concentrations below its CMC.[2]

PropertyDescriptionTypical Values / Characteristics
Chemical Name Sodium C12-15 Pareth-3 SulfateAnionic Surfactant
Parent Alcohol Neodol 25-3 (C12-C15 alcohol ethoxylate)Average of 3 moles of ethylene oxide per mole of alcohol.[1]
Appearance Varies by supplier; often a clear to slightly hazy liquid.-
Key Functions Wetting agent, emulsifier, dispersant.[1]Reduces surface tension at liquid-air and liquid-solid interfaces.[1]
Biodegradability The parent compound, Neodol 25-3, is rapidly biodegradable.[1]The sulfated derivative is also expected to have significant biodegradability.[1]
Toxicity The parent compound exhibits low oral, skin, and respiratory toxicity.[1][3]May cause skin and eye irritation with prolonged contact.[1][4]
Critical Micelle Concentration (CMC) Not explicitly found for this compound. For comparison, the non-sulfated Neodol 25-7 has a CMC of 0.0016% m/m.[2]A starting point for optimization could be in the range of 0.001% to 0.1% (w/v).

Mechanism of Action as a Wetting Agent

The efficacy of this compound as a wetting agent stems from its amphiphilic nature. The hydrophobic alkyl tail orients away from the aqueous phase, while the hydrophilic sulfated ethoxylate headgroup interacts with water. This molecular arrangement at interfaces reduces surface tension, allowing aqueous solutions to spread more easily over hydrophobic surfaces, such as plastic microplates or nitrocellulose membranes, ensuring uniform reagent distribution and access to biological targets.

cluster_0 High Surface Tension (Without this compound) cluster_1 Low Surface Tension (With this compound) Water_Droplet Aqueous Solution Hydrophobic_Surface_1 Hydrophobic Surface (e.g., Microplate Well) Wetting_Action Improved Wetting Hydrophobic_Surface_2 Hydrophobic Surface Neodol_Molecule This compound Molecules (Amphiphilic) Neodol_Molecule->Wetting_Action Reduces Surface Tension

Mechanism of this compound as a wetting agent.

Experimental Protocols

The following are general starting protocols. It is critical to empirically determine the optimal concentration of this compound for each specific application to maximize performance and minimize potential interference.

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare a 10% (w/v) Stock Solution:

    • Weigh 1 gram of this compound.

    • Add to 9 mL of high-purity water (e.g., deionized, distilled, or Milli-Q).

    • Gently mix until fully dissolved. Avoid vigorous vortexing to prevent excessive foaming.

    • Store at room temperature.

  • Prepare Working Solutions:

    • Create a series of dilutions from the 10% stock solution in the appropriate assay buffer.

    • Suggested starting concentrations for optimization range from 0.001% to 0.1% (w/v).

Protocol 2: Optimizing this compound Concentration in an Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a framework for determining the optimal concentration of this compound in the wash buffer of an indirect ELISA to improve washing efficiency and reduce background signal.

Materials:

  • Antigen-coated 96-well microplate

  • Primary antibody specific for the antigen

  • Enzyme-conjugated secondary antibody

  • ELISA wash buffer (e.g., PBS with 0.05% Tween-20, as a control)

  • This compound working solutions (e.g., 0.01%, 0.05%, 0.1% in PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)[5]

  • Microplate reader

Methodology:

  • Antigen Coating and Blocking:

    • Coat a 96-well plate with the target antigen according to your established protocol.[5]

    • Wash the plate twice with wash buffer.

    • Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with your standard wash buffer.

    • Add the primary antibody diluted in blocking buffer to the wells and incubate as per your standard protocol.

  • Washing with this compound:

    • Prepare different wash buffers containing varying concentrations of this compound (e.g., 0%, 0.01%, 0.05%, 0.1%).

    • Wash the plate five times with the respective this compound-containing wash buffers. Ensure each well is thoroughly washed.

  • Secondary Antibody Incubation and Development:

    • Add the enzyme-conjugated secondary antibody and incubate according to your standard protocol.[5]

    • Wash the plate five times with the corresponding this compound wash buffer.

    • Add the substrate and incubate until sufficient color development.[5]

    • Stop the reaction with the stop solution.[5]

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength.

    • Compare the signal-to-noise ratio for each this compound concentration. The optimal concentration will provide the highest signal from the positive control wells and the lowest signal from the negative control (background) wells.

Start Start: Antigen-Coated & Blocked Plate Add_Primary_Ab Add Primary Antibody Start->Add_Primary_Ab Incubate_1 Incubate Add_Primary_Ab->Incubate_1 Wash_Step Wash with Different This compound Concentrations (e.g., 0%, 0.01%, 0.05%, 0.1%) Incubate_1->Wash_Step Add_Secondary_Ab Add Enzyme-Conjugated Secondary Antibody Wash_Step->Add_Secondary_Ab Incubate_2 Incubate Add_Secondary_Ab->Incubate_2 Final_Wash Final Wash with Respective This compound Buffer Incubate_2->Final_Wash Add_Substrate Add Substrate & Develop Final_Wash->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Analyze Analyze Signal-to-Noise Ratio to Determine Optimal Concentration Read_Absorbance->Analyze End End Analyze->End Start Start: Seed Cells in 96-Well Plate Prepare_Dilutions Prepare Serial Dilutions of This compound in Culture Medium Start->Prepare_Dilutions Treat_Cells Treat Cells with this compound and Controls Prepare_Dilutions->Treat_Cells Incubate Incubate for Assay Duration Treat_Cells->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability Determine_Concentration Determine Highest Non-Toxic Concentration Assess_Viability->Determine_Concentration Use_In_Assay Use Optimal Concentration in Subsequent Cell-Based Assays Determine_Concentration->Use_In_Assay End End Use_In_Assay->End

References

Application Notes: The Use of Neodol 25-3S (Sodium Laureth Sulfate) in Nucleic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neodol 25-3S, a trade name for a type of Sodium Laureth Sulfate (SLES), is an anionic surfactant widely utilized for its detergent and emulsifying properties.[1] In the field of molecular biology, these characteristics are harnessed for cell lysis, a critical first step in the extraction of nucleic acids such as DNA and RNA.[2][3] Anionic detergents like SLES are effective at disrupting the lipid bilayer of cell membranes and denaturing proteins, thereby releasing the cellular contents, including nucleic acids.[4][5][6]

Mechanism of Action

The primary role of this compound in nucleic acid extraction is to lyse cells by solubilizing the plasma and nuclear membranes.[4][5][6] As an anionic surfactant, it disrupts the lipid-lipid, lipid-protein, and protein-protein interactions that maintain the structural integrity of these membranes.[2] This action releases the nucleic acids from the confines of the cell and nucleus.

Furthermore, SLES aids in the denaturation of proteins, including enzymes like DNases and RNases that can degrade the target nucleic acids.[4][5] By inactivating these degradative enzymes, SLES helps to preserve the integrity of the extracted DNA and RNA.[4][5] The detergent also helps to dissociate nucleic acids from histone proteins and other DNA-binding proteins by denaturing them.[5]

Key Considerations for Use

  • Concentration: The concentration of this compound in a lysis buffer is a critical parameter. While higher concentrations can lead to rapid and efficient lysis, they may also be more denaturing to proteins that might be of interest in parallel studies.[7] For DNA isolation, a typical starting concentration in a lysis buffer is around 1-2%.[8][9]

  • Compatibility: this compound is often used in conjunction with other reagents in a lysis buffer to optimize the extraction process. These can include:

    • Buffers (e.g., Tris-HCl): To maintain a stable pH.

    • Chelating Agents (e.g., EDTA): To inhibit DNases by sequestering divalent cations like Mg2+ that are necessary for their activity.

    • Salts (e.g., NaCl): To aid in the precipitation of proteins and stabilize the DNA.[10]

    • Proteases (e.g., Proteinase K): To further digest cellular proteins.[10]

  • Sample Type: The optimal lysis conditions, including the concentration of SLES, may vary depending on the cell or tissue type. For instance, cells with tougher cell walls, such as bacteria or plant cells, may require more stringent lysis conditions or additional enzymatic treatment.[2]

Experimental Protocols

The following are general protocols for DNA and RNA extraction using a lysis buffer containing this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Genomic DNA Extraction from Mammalian Cells

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM EDTA, 100 mM NaCl, 1% this compound (or SLES)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 100% Isopropanol (cold)

  • 70% Ethanol (cold)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

  • Cell Harvesting: Harvest mammalian cells by centrifugation and wash the cell pellet with cold PBS.

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer. Add Proteinase K to a final concentration of 100 µg/mL.

  • Incubation: Incubate the mixture at 55°C for 1-3 hours, or overnight, with gentle agitation to ensure complete lysis.

  • RNase Treatment: Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 30-60 minutes to degrade RNA.

  • Protein Removal: Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex briefly, and centrifuge at 12,000 x g for 5 minutes.[11]

  • DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add an equal volume of cold 100% isopropanol and mix gently until the DNA precipitates.

  • DNA Pelleting: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

  • Washing: Discard the supernatant and wash the DNA pellet with cold 70% ethanol.

  • Drying and Resuspension: Air-dry the pellet and resuspend the DNA in an appropriate volume of TE Buffer.

Protocol 2: Total RNA Extraction

Note: For RNA extraction, it is crucial to work in an RNase-free environment.

Materials:

  • Lysis Buffer: 4 M Guanidinium thiocyanate, 25 mM Sodium citrate (pH 7.0), 0.5% Sarcosyl, 0.1 M 2-Mercaptoethanol (add fresh). While this protocol uses Sarcosyl, this compound can be substituted as the anionic detergent.

  • Acid Phenol:Chloroform

  • 100% Isopropanol

  • 70% Ethanol (prepared with RNase-free water)

  • RNase-free water

Procedure:

  • Homogenization: Homogenize the sample in the Lysis Buffer.

  • Phase Separation: Add an equal volume of acid phenol:chloroform, vortex, and centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube and add an equal volume of isopropanol. Incubate at -20°C for at least 1 hour.

  • RNA Pelleting: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.

  • Washing: Wash the RNA pellet with cold 70% ethanol.

  • Drying and Resuspension: Air-dry the pellet briefly and dissolve in an appropriate volume of RNase-free water.

Data Presentation

Table 1: Typical Lysis Buffer Compositions for Nucleic Acid Extraction

ComponentFunctionTypical Concentration (DNA Lysis)Typical Concentration (RNA Lysis)
This compound (SLES) Cell lysis, protein denaturation 1-2% (w/v) 0.5-1% (w/v)
Tris-HClBuffering agent10-100 mM, pH 7.5-8.525-50 mM, pH 7.0-8.0
EDTAChelates divalent cations, inhibits DNases10-100 mM1-10 mM
NaClAids in protein precipitation, stabilizes DNA100-200 mM150-300 mM
Proteinase KDigests proteins100-200 µg/mLNot typically used in initial lysis
Guanidinium thiocyanateChaotropic agent, denatures proteins and RNasesNot typically used4 M
2-MercaptoethanolReducing agent, inhibits RNasesNot typically used0.1 M

Visualizations

G cluster_workflow Nucleic Acid Extraction Workflow Start Start with Cell/Tissue Sample Lysis Cell Lysis with This compound Buffer Start->Lysis Removal Removal of Proteins & Cell Debris Lysis->Removal Precipitation Nucleic Acid Precipitation Removal->Precipitation Wash Wash Pellet Precipitation->Wash Resuspend Resuspend Pure Nucleic Acid Wash->Resuspend End Pure DNA/RNA Resuspend->End

Caption: General workflow for nucleic acid extraction.

G cluster_components Lysis Buffer Components and Their Roles LysisBuffer Lysis Buffer Neodol This compound (SLES) LysisBuffer->Neodol Disrupts Membranes Tris Tris-HCl LysisBuffer->Tris Maintains pH EDTA EDTA LysisBuffer->EDTA Inhibits DNases NaCl NaCl LysisBuffer->NaCl Precipitates Proteins ProteinaseK Proteinase K LysisBuffer->ProteinaseK Digests Proteins Denature Denature Neodol->Denature Denatures Proteins

Caption: Key components of a lysis buffer.

References

Application Notes and Protocols: The Role of Neodol 25-3S in Disrupting Lipid Rafts for Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts are dynamic, nanoscale microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins. These specialized domains serve as organizing centers for signal transduction molecules, influencing a variety of cellular processes including immune responses, cell adhesion, and intracellular trafficking. The targeted disruption of lipid rafts is a critical experimental approach to elucidate the function of these microdomains and the roles of raft-associated proteins in cellular signaling.

This document provides detailed application notes and protocols on the use of Neodol 25-3S, a C12-15 alcohol ethoxylate sulfate, for the disruption of lipid rafts in cell studies. While traditionally used as a surfactant in detergents, its chemical properties suggest its potential as a tool in membrane biology research. Due to the limited direct literature on this compound for this specific application, this guide also presents established protocols for well-characterized lipid raft disrupting agents, namely Triton X-100 and Methyl-β-cyclodextrin (MβCD), to serve as a basis for comparison and experimental design.

Disclaimer: The protocols for this compound are proposed based on its chemical nature as an anionic surfactant. Researchers should perform initial dose-response and cytotoxicity assays to determine the optimal, non-lethal concentration for their specific cell type and experimental system.

Principle of Lipid Raft Disruption

The stability of lipid rafts is primarily dependent on the tight packing of cholesterol and sphingolipids. Disruption of these microdomains can be achieved by two main mechanisms:

  • Detergent-Based Solubilization: Non-ionic detergents at low temperatures can selectively solubilize the more fluid, non-raft regions of the plasma membrane, leaving the more ordered lipid rafts intact as detergent-resistant membranes (DRMs). Anionic detergents, such as this compound, are generally more stringent and can disrupt the interactions within the lipid rafts themselves.

  • Cholesterol Depletion: Agents like MβCD sequester cholesterol from the plasma membrane, thereby destabilizing the structure of lipid rafts.

Product Information: this compound

This compound is an anionic surfactant belonging to the class of alcohol ethoxylate sulfates. It possesses a hydrophobic alkyl chain (C12-C15) and a hydrophilic head group containing ethoxy and sulfate moieties.[1] This amphipathic nature allows it to intercalate into lipid bilayers and disrupt lipid-lipid and lipid-protein interactions. While its primary applications are in the detergent industry, its ability to alter cell membrane permeability has been noted.

Experimental Protocols

I. Proposed Protocol for Lipid Raft Disruption using this compound

This protocol is a starting point and requires optimization.

A. Materials

  • This compound solution (prepare a stock solution, e.g., 10% w/v in sterile PBS)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)

  • Protease and phosphatase inhibitors

  • Sucrose solutions (e.g., 40%, 30%, and 5% w/v in lysis buffer)

  • Bradford assay reagent for protein quantification

B. Preliminary Experiment: Determining Optimal Concentration

  • Cell Viability Assay:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0.001% to 0.1% w/v) for a fixed time (e.g., 30-60 minutes) at 37°C.

    • Assess cell viability using a standard method (e.g., MTT, Trypan Blue exclusion).

    • Select the highest concentration that maintains high cell viability (>90%).

  • Verification of Lipid Raft Disruption (Western Blot):

    • Treat cells with the selected non-toxic concentrations of this compound.

    • Lyse the cells and perform sucrose density gradient ultracentrifugation (as described in section D).

    • Analyze the fractions by Western blotting for the distribution of a known lipid raft marker (e.g., Flotillin-1, Caveolin-1) and a non-raft marker (e.g., Transferrin receptor).

    • Effective disruption is indicated by the shift of the raft marker from low-density to high-density fractions.

C. Cell Treatment

  • Culture cells to 80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Treat cells with the pre-determined optimal concentration of this compound in serum-free medium for 30-60 minutes at 37°C.

  • Wash cells twice with ice-cold PBS to remove the detergent.

  • Proceed with cell lysis for downstream analysis.

D. Isolation of Detergent-Resistant Membranes (DRMs)

  • After treatment, lyse the cells in 1 ml of ice-cold lysis buffer containing protease and phosphatase inhibitors and the same concentration of this compound used for treatment.

  • Homogenize the lysate by passing it through a 22-gauge needle 10 times.

  • Mix the lysate with an equal volume of 80% sucrose in lysis buffer to achieve a final concentration of 40% sucrose.

  • Place the 2 ml of 40% sucrose-lysate mixture at the bottom of an ultracentrifuge tube.

  • Carefully overlay with 6 ml of 30% sucrose, followed by 4 ml of 5% sucrose.

  • Centrifuge at 200,000 x g for 18-20 hours at 4°C.

  • Collect 1 ml fractions from the top of the gradient. Lipid rafts are typically found at the 5%/30% sucrose interface (fractions 4-6).

  • Analyze the protein content of each fraction by Western blotting.

II. Standard Protocol for Lipid Raft Disruption using Triton X-100

A. Materials

  • Triton X-100 (10% stock solution)

  • TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)

  • Other materials as listed in the this compound protocol.

B. Protocol

  • Culture and wash cells as previously described.

  • Lyse cells in ice-cold TNE buffer containing 1% Triton X-100 and protease/phosphatase inhibitors for 30 minutes on ice.

  • Proceed with sucrose density gradient ultracentrifugation as described for the this compound protocol.

III. Standard Protocol for Lipid Raft Disruption using Methyl-β-cyclodextrin (MβCD)

A. Materials

  • Methyl-β-cyclodextrin (MβCD)

  • Serum-free cell culture medium.

B. Protocol

  • Culture cells to 80-90% confluency.

  • Wash cells with serum-free medium.

  • Treat cells with 1-10 mM MβCD in serum-free medium for 30-60 minutes at 37°C.[2]

  • Wash cells twice with PBS.

  • Proceed with cell lysis and downstream analysis. Disruption can be confirmed by observing the delocalization of raft markers from the plasma membrane using immunofluorescence or by their shift in density gradients.

Data Presentation

Table 1: Comparison of Common Lipid Raft Disruption Agents

AgentMechanism of ActionTypical Working ConcentrationTreatment TimeTemperatureAdvantagesDisadvantages
This compound (Proposed) Anionic detergent-based disruption0.001% - 0.1% (w/v) (Requires optimization)30-60 min37°CPotentially strong disruptionNot well-characterized, potential for cytotoxicity
Triton X-100 Non-ionic detergent-based isolation of DRMs0.5% - 1% (v/v)30 min4°CWell-established, preserves raft structure in DRMsMay not fully disrupt rafts, can create artifacts
Methyl-β-cyclodextrin (MβCD) Cholesterol depletion1 - 10 mM[2]30-60 min37°CActs on intact cells, reversibleCan have off-target effects, may not be specific to rafts[3]

Table 2: Quantitative Effects of MβCD on Protein Localization in Lipid Rafts

ProteinCell TypeMβCD ConcentrationTreatment TimeChange in Raft AssociationReference
Delta Opioid Receptor (DOR)NG108-15 cells2% (w/v)1 hourShift to higher density fractions[4]
Flotillin-1Mouse Embryonic Fibroblasts10 mM1 hourSignificant decrease in co-localization with raft markers[5]
AQP0, MP20, AQP5Lens Fiber CellsNot specifiedNot specifiedHighly sensitive to cholesterol removal[6]

Visualization and Diagrams

Signaling Pathway: EGFR Signaling and Lipid Rafts

Epidermal Growth Factor Receptor (EGFR) signaling is known to be modulated by its localization within lipid rafts. Upon ligand binding, EGFR can dimerize and initiate downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. Disruption of lipid rafts can alter the spatial organization of EGFR and its downstream effectors, thereby modulating the signaling output.

EGFR_Signaling cluster_raft Lipid Raft cluster_cytoplasm Cytoplasm EGFR EGFR SOS SOS EGFR->SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Regulates Akt Akt PI3K->Akt Akt->Transcription Regulates EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway initiated within a lipid raft.

Experimental Workflow: Lipid Raft Disruption and Analysis

The general workflow for studying the effects of lipid raft disruption on a protein of interest (POI) involves cell treatment, isolation of membrane fractions, and subsequent analysis.

Experimental_Workflow start Culture Cells treatment Treat with Lipid Raft Disrupting Agent (e.g., this compound, MβCD) start->treatment control Control (Untreated) start->control lysis Cell Lysis treatment->lysis control->lysis gradient Sucrose Density Gradient Ultracentrifugation lysis->gradient fractionation Fraction Collection gradient->fractionation analysis Analysis of Fractions fractionation->analysis wb Western Blot (Raft vs. Non-Raft Markers, POI) analysis->wb microscopy Fluorescence Microscopy (Localization of POI) analysis->microscopy

Caption: Workflow for lipid raft disruption and analysis.

Logical Relationship: Detergent Action on Cell Membranes

This diagram illustrates the differential effects of non-ionic and anionic detergents on the plasma membrane and lipid rafts.

Detergent_Action cluster_membrane Plasma Membrane Lipid_Raft Lipid Raft (Ordered) DRM Detergent-Resistant Membrane (DRM) Solubilized_Total Solubilized Total Membrane Non_Raft Non-Raft (Disordered) Solubilized_Non_Raft Solubilized Non-Raft Membrane Non_Ionic Non-ionic Detergent (e.g., Triton X-100 at 4°C) Non_Ionic->Lipid_Raft Preserves Non_Ionic->Non_Raft Solubilizes Anionic Anionic Detergent (e.g., this compound) Anionic->Lipid_Raft Solubilizes Anionic->Non_Raft Solubilizes

References

Application Notes and Protocols for Neodol 25-3S as an Emulsifier in Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Neodol 25-3S as an effective anionic emulsifier for the creation of research-grade oil-in-water (O/W) emulsions and nanoemulsions. The protocols outlined below are intended as a starting point and may require optimization based on the specific properties of the active pharmaceutical ingredient (API) and other excipients in the formulation.

Introduction to this compound

This compound is an anionic surfactant belonging to the alcohol ethoxysulfate class of compounds. It is synthesized from a C12-C15 primary alcohol blend that has been ethoxylated to an average of three moles of ethylene oxide and subsequently sulfated.[1] Its amphiphilic nature, with a hydrophobic alkyl chain and a hydrophilic sulfate group, makes it an excellent emulsifying agent, capable of reducing the interfacial tension between oil and water phases to form stable emulsions.[1]

Chemical Structure: R-(OCH₂CH₂)₃OSO₃⁻Na⁺, where R is a C12-C15 alkyl chain.[1]

The selection of this compound in research formulations is often driven by its strong emulsification properties and its ability to create small, uniform droplets, which is particularly advantageous for drug delivery systems where bioavailability and stability are critical.

Key Properties of this compound for Emulsification

Hydrophile-Lipophile Balance (HLB): The HLB value is an indicator of a surfactant's solubility in water or oil. For oil-in-water (O/W) emulsions, emulsifiers with HLB values in the range of 8-18 are typically used.[2] The non-sulfated precursor, Neodol 25-3, has an HLB of approximately 7.5, making it suitable as a water-in-oil (W/O) emulsifier.[3][4] The addition of the highly polar sulfate group in this compound significantly increases its hydrophilicity, placing it firmly in the O/W emulsifier category. For comparison, Sodium Lauryl Sulfate (SLS), a structurally similar anionic surfactant, has a high HLB value of around 40, indicating its strong hydrophilic nature.[5]

Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to form micelles in a solution. Operating above the CMC is generally necessary for effective emulsification.[6] While the exact CMC of this compound is not published, related Neodol ethoxylates have CMCs in the range of 0.00066% to 0.038% m/m.[6] It is recommended to use this compound at concentrations well above this expected range to ensure sufficient surfactant molecules are available to stabilize the oil-water interface.

Data Presentation: Emulsifier Performance

Due to the limited availability of specific quantitative data for this compound in research literature, the following tables present illustrative data for a closely related and well-studied anionic surfactant, Sodium Lauryl Sulfate (SLS). This data can be used as a benchmark for expected performance when formulating with this compound.

Table 1: Influence of Surfactant Concentration on Emulsion Properties (Illustrative Data with SLS)

Surfactant Concentration (% w/v)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0.52500.45-35
1.01800.32-42
2.01200.25-50
3.0900.21-55

Note: This data is hypothetical and for illustrative purposes to show expected trends. Actual values will depend on the specific oil phase, processing conditions, and the use of this compound.

Table 2: Stability of Nanoemulsions Over Time (Illustrative Data with SLS)

Time (Days)Mean Droplet Size (nm) at 1% SurfactantMean Droplet Size (nm) at 3% Surfactant
018090
718592
1419595
30210100

Note: This data is hypothetical and for illustrative purposes. Stability is highly dependent on the overall formulation and storage conditions.

Experimental Protocols

The following are detailed protocols for the preparation of oil-in-water (O/W) nanoemulsions using this compound as the primary emulsifier. These protocols describe both high-energy and low-energy emulsification methods.

Protocol 1: High-Energy Emulsification via Ultrasonication

This method utilizes high-intensity ultrasonic waves to break down the oil phase into nano-sized droplets.

Materials:

  • This compound

  • Oil Phase (e.g., medium-chain triglycerides, soybean oil)

  • Aqueous Phase (e.g., deionized water, buffer)

  • Active Pharmaceutical Ingredient (API) - optional, soluble in the oil phase

Equipment:

  • Probe sonicator

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Preparation of the Aqueous Phase:

    • Dissolve the desired concentration of this compound (e.g., 1-5% w/v) in the aqueous phase with gentle stirring until fully dissolved.

  • Preparation of the Oil Phase:

    • If applicable, dissolve the API in the oil phase. Gentle heating may be required to facilitate dissolution.

  • Formation of a Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500 rpm) to form a coarse pre-emulsion.

  • Ultrasonication:

    • Immerse the tip of the probe sonicator into the coarse emulsion.

    • Apply ultrasonic energy at a specific amplitude (e.g., 60-80%) for a defined period (e.g., 5-15 minutes). The sonication can be performed in pulses (e.g., 30 seconds on, 30 seconds off) to prevent overheating. The entire process should be carried out in an ice bath to maintain a low temperature.

  • Cooling and Equilibration:

    • After sonication, allow the nanoemulsion to cool to room temperature while stirring gently.

  • Characterization:

    • Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Visually inspect for any signs of phase separation or instability.

Protocol 2: High-Energy Emulsification via High-Pressure Homogenization

This method employs a high-pressure homogenizer to force the pre-emulsion through a narrow gap, creating intense shear and cavitation forces that lead to droplet size reduction.

Materials and Equipment:

  • Same as Protocol 4.1, with the addition of a high-pressure homogenizer.

Procedure:

  • Preparation of Phases and Coarse Emulsion:

    • Follow steps 1-3 from Protocol 4.1 to prepare the aqueous and oil phases and the coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through the high-pressure homogenizer at a specified pressure (e.g., 10,000-20,000 psi).

    • Repeat the homogenization for a set number of cycles (e.g., 3-5 cycles) to achieve a narrow and uniform particle size distribution.

  • Cooling and Equilibration:

    • Collect the resulting nanoemulsion and allow it to cool to room temperature.

  • Characterization:

    • Perform the same characterization as in Protocol 4.1.

Protocol 3: Low-Energy Emulsification via Spontaneous Emulsification (Solvent Evaporation)

This method relies on the spontaneous formation of droplets when a solution of oil and surfactant in a water-miscible organic solvent is added to an aqueous phase.

Materials:

  • This compound

  • Oil Phase

  • Aqueous Phase

  • Water-miscible organic solvent (e.g., ethanol, acetone)

  • API (optional)

Equipment:

  • Magnetic stirrer and stir bar

  • Rotary evaporator (optional, for solvent removal)

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the oil phase and the API (if used) in the water-miscible organic solvent.

  • Preparation of the Aqueous Phase:

    • Dissolve this compound in the aqueous phase.

  • Formation of the Nanoemulsion:

    • Slowly inject the organic phase into the aqueous phase under moderate magnetic stirring. The spontaneous diffusion of the organic solvent into the aqueous phase leads to the formation of nano-sized oil droplets.

  • Solvent Removal:

    • Remove the organic solvent from the nanoemulsion, typically by using a rotary evaporator under reduced pressure.

  • Characterization:

    • Characterize the final nanoemulsion as described in the previous protocols.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships relevant to the use of this compound as an emulsifier.

Emulsification_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization A Aqueous Phase (Water + this compound) C Coarse Emulsion Formation A->C B Oil Phase (Oil + API) B->C D High-Energy Method (Sonication/Homogenization) C->D E Low-Energy Method (Spontaneous Emulsification) C->E F Particle Size (DLS) D->F E->F G PDI (DLS) F->G H Zeta Potential (DLS) G->H I Stability Analysis H->I

Caption: Experimental workflow for nanoemulsion preparation and characterization.

Surfactant_Properties cluster_props Surfactant Properties cluster_factors Interfacial Phenomena cluster_stability Emulsion Outcome HLB HLB Value InterfacialTension Reduced Interfacial Tension HLB->InterfacialTension CMC Critical Micelle Concentration MicelleFormation Micelle Formation CMC->MicelleFormation Concentration Surfactant Concentration Concentration->MicelleFormation DropletCoating Droplet Surface Coating Concentration->DropletCoating DropletSize Small Droplet Size InterfacialTension->DropletSize Stability Emulsion Stability MicelleFormation->Stability DropletCoating->Stability DropletSize->Stability

Caption: Logical relationship of surfactant properties to emulsion stability.

References

Determining the Critical Micelle Concentration of Neodol 25-3S: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the Critical Micelle Concentration (CMC) of Neodol 25-3S, an anionic surfactant of the alcohol ethoxy sulfate class. The CMC is a fundamental parameter that signifies the concentration at which surfactant monomers begin to self-assemble into micelles, a process critical for various applications including detergency, emulsification, and drug delivery.

Introduction to this compound

This compound is the sulfated derivative of Neodol 25-3, a C12-C15 alcohol ethoxylate with an average of three ethylene oxide units.[1][2] As an anionic surfactant, it exhibits significant surface activity, making it a versatile ingredient in a wide range of industrial and consumer products.[1] Understanding its CMC is essential for optimizing formulations and predicting its performance.

Methods for CMC Determination

Several analytical techniques can be employed to determine the CMC of this compound. The most common methods rely on detecting the changes in the physicochemical properties of the surfactant solution as a function of its concentration. This document details three widely used methods: Surface Tensiometry, Conductometry, and Fluorescence Spectroscopy.

Quantitative Data Summary

The CMC of surfactants similar in structure to this compound, such as Sodium Laureth Sulfate (SLES) with three ethylene oxide units, has been reported. These values provide a reasonable estimate for the expected CMC of this compound.

MethodSurfactantReported CMC (mM)Temperature (°C)
Fluorescence SpectroscopySodium Lauryl Ether Sulfate (3 EO)0.8023
Not SpecifiedSodium Laureth Sulfate1.0 - 5.0Not Specified

Experimental Protocols

Surface Tensiometry

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials and Equipment:

  • Tensiometer (with Du Noüy ring or Wilhelmy plate)

  • Precision balance

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

  • This compound

  • High-purity water (e.g., deionized or Milli-Q)

  • Temperature control unit (water bath or similar)

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in high-purity water. Ensure complete dissolution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.01 mM to 10 mM).

  • Tensiometer Setup: Calibrate the tensiometer according to the manufacturer's instructions. Clean the Du Noüy ring or Wilhelmy plate thoroughly (e.g., by flaming for a platinum ring) before each measurement.

  • Measurement:

    • Place a known volume of the surfactant solution in the sample vessel.

    • Allow the solution to equilibrate to the desired temperature (e.g., 25°C).

    • Measure the surface tension of each solution, starting from the lowest concentration.

    • Ensure the measuring probe is properly wetted and that measurements are stable.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The plot will show two distinct linear regions. The CMC is the concentration at the intersection of the two extrapolated lines.

experimental_workflow_tensiometry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions setup_tensiometer Setup and Calibrate Tensiometer prep_dilutions->setup_tensiometer measure_st Measure Surface Tension setup_tensiometer->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC at Intersection plot_data->determine_cmc

Workflow for CMC determination by surface tensiometry.
Conductometry

This method is suitable for ionic surfactants like this compound. The conductivity of the solution changes with surfactant concentration due to the different mobilities of the free monomers and the micelles.

Materials and Equipment:

  • Conductivity meter and probe

  • Precision balance

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

  • This compound

  • High-purity water

  • Temperature control unit

Protocol:

  • Solution Preparation: As described in the Surface Tensiometry protocol.

  • Conductivity Meter Setup: Calibrate the conductivity meter using standard solutions.

  • Measurement:

    • Immerse the conductivity probe in the sample solution.

    • Allow the temperature to equilibrate.

    • Record the conductivity of each solution, starting from the lowest concentration.

    • Rinse the probe with high-purity water between measurements.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the this compound concentration.

    • The plot will exhibit two linear regions with different slopes. The CMC is the concentration at which the slope changes.

experimental_workflow_conductometry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions setup_conductivity Setup and Calibrate Conductivity Meter prep_dilutions->setup_conductivity measure_conductivity Measure Conductivity setup_conductivity->measure_conductivity plot_data Plot Conductivity vs. Concentration measure_conductivity->plot_data determine_cmc Determine CMC at Slope Change plot_data->determine_cmc

Workflow for CMC determination by conductometry.
Fluorescence Spectroscopy using Pyrene Probe

This sensitive technique utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, it partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.

Materials and Equipment:

  • Fluorometer

  • Quartz cuvettes

  • Precision balance

  • Glassware (volumetric flasks, micropipettes)

  • This compound

  • Pyrene

  • Spectroscopic grade solvent (e.g., acetone or methanol) for pyrene stock solution

  • High-purity water

Protocol:

  • Pyrene Stock Solution: Prepare a concentrated stock solution of pyrene (e.g., 1 mM) in a suitable organic solvent.

  • This compound Solutions with Pyrene:

    • Prepare a series of this compound solutions in high-purity water, as described previously.

    • To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the volume of the organic solvent is minimal to avoid affecting the CMC.

  • Fluorometer Setup:

    • Set the excitation wavelength to approximately 335 nm.

    • Record the emission spectrum from approximately 350 nm to 500 nm.

  • Measurement:

    • Measure the fluorescence emission spectrum for each sample.

    • Pay close attention to the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the ratio of the intensities of the third and first peaks (I3/I1) for each concentration.

    • Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration.

    • The plot will be sigmoidal. The CMC is often determined from the inflection point of this curve.

experimental_workflow_fluorescence cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_pyrene Prepare Pyrene Stock add_pyrene Add Pyrene to Dilutions prep_pyrene->add_pyrene prep_surfactant Prepare Surfactant Dilutions prep_surfactant->add_pyrene setup_fluorometer Setup Fluorometer add_pyrene->setup_fluorometer measure_emission Measure Emission Spectra setup_fluorometer->measure_emission calculate_ratio Calculate I3/I1 Ratio measure_emission->calculate_ratio plot_data Plot I3/I1 vs. log(Concentration) calculate_ratio->plot_data determine_cmc Determine CMC from Sigmoidal Fit plot_data->determine_cmc

Workflow for CMC determination by fluorescence spectroscopy.

Concluding Remarks

The choice of method for determining the CMC of this compound may depend on the available equipment and the specific requirements of the study. Surface tensiometry is a direct and robust method. Conductometry is simple and effective for ionic surfactants. Fluorescence spectroscopy offers high sensitivity and is particularly useful for studying micellar microenvironments. For accurate and reliable results, it is recommended to perform the measurements under controlled temperature and to use high-purity reagents. The provided protocols offer a comprehensive guide for researchers to successfully determine this critical parameter of this compound.

References

Application Notes and Protocols for Incorporating Neodol 25-3S in Enzyme Assay Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the anionic surfactant Neodol 25-3S into enzyme assay buffers. This document outlines the properties of this compound, potential effects on enzyme activity, and detailed protocols for its use and optimization in various enzymatic assays.

Introduction to this compound

This compound is an anionic surfactant belonging to the alcohol ethoxysulfate (AES) class of compounds. It is synthesized by the sulfation of Neodol 25-3, a C12-C15 alcohol ethoxylate with an average of three moles of ethylene oxide per mole of alcohol.[1] The resulting structure, R-(OCH₂CH₂)₃OSO₃⁻Na⁺, where R is a C12-C15 alkyl chain, imparts both hydrophobic and hydrophilic properties, making it an effective surfactant for various applications, including as a component in detergent formulations and potentially as an additive in biochemical assays.[1]

In the context of enzyme assays, surfactants like this compound can be utilized to:

  • Solubilize lipophilic substrates: Many enzymes act on substrates with poor aqueous solubility. Surfactants can form micelles that encapsulate these substrates, increasing their availability to the enzyme in the aqueous buffer.

  • Mimic cellular membranes: For membrane-bound enzymes, surfactants can create a microenvironment that mimics the native lipid bilayer, which can be essential for enzymatic activity and stability.

  • Prevent non-specific binding: Surfactants can reduce the adsorption of enzymes and substrates to reaction vessels, improving assay accuracy and reproducibility.

  • Modulate enzyme activity: In some cases, surfactants can directly interact with enzymes, leading to conformational changes that may enhance or inhibit their catalytic activity. Anionic surfactants, in particular, are known to have the potential to decrease enzyme activity.[2]

It is crucial to carefully determine the optimal concentration of this compound for each specific enzyme and assay, as its effects can be highly concentration-dependent.

Physicochemical Properties of Neodol Surfactants

Understanding the physical and chemical properties of this compound is essential for its effective use. While specific data for this compound is limited in publicly available literature, the properties of its precursor, Neodol 25-3, and related compounds provide valuable insights.

PropertyNeodol 25-3 (Precursor)Neodol 25-7 (Non-sulfated)Neodol 45-7 (Non-sulfated)This compound (Anionic Surfactant)
Chemical Class Alcohol EthoxylateAlcohol EthoxylateAlcohol EthoxylateAlcohol Ethoxysulfate
Molecular Formula C12-15H25-31(OCH₂CH₂)₃OHC12-15H25-31(OCH₂CH₂)₇OHC14-15H29-31(OCH₂CH₂)₇OHC12-15H25-31(OCH₂CH₂)₃OSO₃Na
Molecular Mass ( g/mol ) 326 - 338[3]--Varies
Appearance Liquid, Clear to Slightly Hazy[3]--Likely a viscous liquid or paste
HLB Number 7.5[3]--Higher than non-sulfated precursor
Critical Micelle Concentration (CMC) Not applicable (non-ionic)0.0016 %m/m[4]0.00066 %m/m[4]Estimated < 0.1 %m/m
Solubility Sparingly soluble in water[1]Soluble in waterSoluble in waterReadily soluble in water

Note: The CMC for this compound is estimated based on typical values for anionic surfactants with similar structures. The actual CMC should be determined experimentally for precise applications.

Experimental Protocols

Materials:

  • This compound

  • Enzyme assay buffer (e.g., Tris-HCl, Phosphate buffer)

  • Magnetic stirrer and stir bar

  • Volumetric flask

Protocol:

  • Determine the desired concentration of the this compound stock solution (e.g., 10% w/v).

  • Weigh the required amount of this compound. Note: this compound may be highly viscous. Gentle warming may facilitate handling.

  • In a volumetric flask, add the weighed this compound.

  • Add a portion of the enzyme assay buffer and stir using a magnetic stirrer until the surfactant is fully dissolved.

  • Bring the solution to the final volume with the assay buffer and mix thoroughly.

  • Store the stock solution at room temperature or as recommended by the supplier.

The optimal concentration of this compound is enzyme and substrate-dependent and must be determined empirically. The following workflow provides a general guideline.

G cluster_prep Preparation cluster_range Range Finding cluster_fine_tune Fine Tuning cluster_kinetics Kinetic Analysis prep_stock Prepare this compound Stock Solution (e.g., 10%) range_finding Perform Assay with a Broad Range of this compound (e.g., 0.001% to 1.0%) prep_stock->range_finding prep_enzyme Prepare Enzyme and Substrate Solutions prep_enzyme->range_finding plot_activity Plot Enzyme Activity vs. [this compound] range_finding->plot_activity identify_peak Identify Approximate Optimal Concentration plot_activity->identify_peak narrow_range Perform Assay with a Narrow Range Around the Identified Peak identify_peak->narrow_range determine_optimal Determine Final Optimal Concentration narrow_range->determine_optimal kinetic_assay Perform Kinetic Assays at Optimal [this compound] determine_optimal->kinetic_assay determine_params Determine Km and Vmax kinetic_assay->determine_params

Caption: Workflow for optimizing this compound concentration.

This protocol provides a general framework. Specific parameters such as substrate concentration, enzyme concentration, and incubation time should be optimized for the specific enzyme under investigation.

Materials:

  • Enzyme of interest

  • Substrate

  • Enzyme assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound stock solution

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

Protocol:

  • Prepare the reaction mixture: In each well of a 96-well plate or in a cuvette, prepare the reaction mixture by adding the components in the following order:

    • Enzyme assay buffer

    • This compound to the desired final concentration (diluted from the stock solution)

    • Substrate to the desired final concentration

  • Equilibrate: Incubate the reaction mixture at the desired assay temperature for 5 minutes to ensure temperature equilibration.

  • Initiate the reaction: Add the enzyme to the reaction mixture to initiate the reaction. Mix gently but thoroughly.

  • Measure absorbance: Immediately start monitoring the change in absorbance at the appropriate wavelength over a defined period.

  • Controls:

    • No-enzyme control: A reaction mixture containing all components except the enzyme to account for any non-enzymatic substrate degradation.

    • No-substrate control: A reaction mixture containing all components except the substrate to account for any background absorbance changes.

    • No-surfactant control: A reaction mixture containing all components except this compound to determine the basal enzyme activity.

  • Data analysis: Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each concentration of this compound. Compare the activity to the no-surfactant control to determine the effect of the surfactant.

Potential Effects on Enzyme Kinetics and Stability

The presence of this compound can influence the kinetic parameters of an enzyme. It is recommended to perform a full kinetic analysis at the optimized surfactant concentration to understand its impact.

  • Michaelis-Menten Constant (Kₘ): this compound may alter the apparent Kₘ by affecting substrate partitioning into micelles or by inducing conformational changes in the enzyme that alter its affinity for the substrate.

  • Maximum Velocity (Vₘₐₓ): The Vₘₐₓ may be increased or decreased depending on whether the surfactant stabilizes an active conformation or causes partial denaturation of the enzyme.

  • Enzyme Stability: The effect of this compound on enzyme stability should be assessed by pre-incubating the enzyme with the surfactant for various durations before initiating the reaction.

Hypothetical Signaling Pathway for Investigation

Enzyme assays are fundamental to studying signaling pathways. The following diagram illustrates a generic kinase signaling cascade that could be investigated using assays potentially optimized with this compound, especially if the kinase or its substrate is membrane-associated or lipophilic.

G cluster_pathway Hypothetical Kinase Cascade Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates (Activates) Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates (Activates) Substrate Substrate (e.g., Transcription Factor) Kinase3->Substrate Phosphorylates Response Cellular Response Substrate->Response Leads to

Caption: A generic kinase signaling pathway.

Troubleshooting

  • Precipitation: If precipitation is observed upon adding this compound to the buffer, ensure the buffer components are compatible. High concentrations of certain salts can sometimes cause surfactants to precipitate.

  • Loss of Enzyme Activity: If a significant loss of activity is observed even at low concentrations, this compound may be denaturing the enzyme. Consider using a non-ionic or zwitterionic surfactant instead.

  • High Background Absorbance: Some surfactants can interfere with spectrophotometric readings. Always include appropriate controls to account for this.

Conclusion

This compound, an anionic alcohol ethoxysulfate surfactant, can be a valuable tool in the design of enzyme assays, particularly for challenging substrates or membrane-associated enzymes. However, due to its potential to interact with and modulate enzyme activity, a systematic approach to determine the optimal concentration is essential. The protocols and guidelines provided in these application notes offer a starting point for researchers to successfully incorporate this compound into their enzyme assay buffers, leading to more robust and informative results.

References

Application Notes and Protocols for the Evaluation of Neodol 25-3S in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoassays are a cornerstone of modern biological research and diagnostics, enabling the sensitive and specific detection of a wide range of analytes. Critical to the performance of any immunoassay are the washing and blocking steps, which serve to minimize non-specific binding and thereby enhance the signal-to-noise ratio. While non-ionic surfactants such as Tween 20 are ubiquitously employed for these purposes, the exploration of alternative reagents is crucial for assay optimization and development.

This document provides a comprehensive overview of the potential application of Neodol 25-3S, an anionic surfactant, for washing and blocking in immunoassays. Due to the limited availability of direct published data on this specific application, this guide synthesizes information on the chemical properties of this compound, the principles of immunoassay development, and the known effects of other anionic surfactants. The provided protocols are intended as a starting point for researchers to design and optimize their own experimental evaluations.

This compound is an alcohol ethoxysulfate, derived from the sulfation of Neodol 25-3, a C12-C15 primary alcohol ethoxylate with an average of approximately 3 moles of ethylene oxide per mole of alcohol.[1] Its anionic nature and surface-active properties make it a candidate for investigation in immunoassay buffer formulations.

Principles of Washing and Blocking in Immunoassays

The Role of Surfactants in Washing Buffers

Washing steps in an immunoassay are designed to remove unbound reagents, such as antibodies and antigens, from the solid phase (e.g., a microtiter plate). The inclusion of a surfactant in the wash buffer is critical for several reasons:

  • Reduction of Surface Tension: Surfactants lower the surface tension of the aqueous buffer, allowing for more effective wetting of the hydrophobic plastic surfaces of the assay plate and more efficient removal of unbound molecules.

  • Disruption of Weak, Non-Specific Interactions: Surfactants help to disrupt low-affinity, non-specific binding of proteins to the solid phase, which can otherwise lead to high background signal.

The Role of Surfactants in Blocking Buffers

The blocking step aims to saturate all unoccupied binding sites on the solid phase to prevent the non-specific adsorption of subsequent reagents (e.g., primary or secondary antibodies). While proteins like Bovine Serum Albumin (BSA) or casein are common primary blocking agents, surfactants are often included to:

  • Block Hydrophobic Patches: Surfactants can effectively block small hydrophobic areas on the plastic surface that may not be covered by the larger blocking proteins.

  • Enhance Protein Blocking: When used in conjunction with a protein blocker, surfactants can improve the overall blocking efficiency.

Properties of this compound and Comparison with Common Immunoassay Surfactants

A key consideration for any component in an immunoassay is its potential to interfere with the specific antigen-antibody binding. Anionic surfactants, in general, are known to be more disruptive to protein structure than non-ionic surfactants.

SurfactantChemical ClassChargeTypical Concentration in ImmunoassaysKey Characteristics
This compound Alcohol EthoxysulfateAnionicNot established; for evaluationGood detergency. Potential for protein denaturation should be evaluated.
Tween 20 Polysorbate (Non-ionic)Non-ionic0.05% - 0.1% (v/v)Mild, non-denaturing. Widely used and validated in a vast range of immunoassays.
Triton X-100 Polyoxyethylene Ether (Non-ionic)Non-ionic0.05% - 0.1% (v/v)Similar to Tween 20, but may be more prone to oxidation.
Sodium Dodecyl Sulfate (SDS) Alkyl SulfateAnionicGenerally avoided; if used, <0.01%Strong, denaturing surfactant. Can disrupt antigen-antibody interactions.

Experimental Protocols for the Evaluation of this compound

The following protocols are designed as a starting point for researchers to systematically evaluate this compound as a component in immunoassay washing and blocking buffers. It is crucial to perform these evaluations in parallel with established buffers (e.g., containing Tween 20) to accurately assess performance.

Determining the Optimal Concentration of this compound for a Wash Buffer

This experiment aims to identify a concentration of this compound that effectively reduces background without significantly inhibiting the specific signal in a model ELISA.

Workflow for Wash Buffer Optimization

Wash_Buffer_Optimization cluster_prep Preparation cluster_incubation Incubation cluster_washing Washing Evaluation cluster_detection Detection Coat_Plate Coat plate with antigen Block_Plate Block plate with standard blocking buffer (e.g., 1% BSA in PBS) Coat_Plate->Block_Plate Add_Primary_Ab Add primary antibody Block_Plate->Add_Primary_Ab Incubate_Primary Incubate Add_Primary_Ab->Incubate_Primary Wash_Control Wash with PBS-T (0.05% Tween 20) Incubate_Primary->Wash_Control Wash_Neodol Wash with PBS containing varying concentrations of this compound (e.g., 0.01%, 0.05%, 0.1%, 0.5%) Incubate_Primary->Wash_Neodol Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash_Control->Add_Secondary_Ab Wash_Neodol->Add_Secondary_Ab Incubate_Secondary Incubate Add_Secondary_Ab->Incubate_Secondary Wash_Final Final wash (with respective wash buffers) Incubate_Secondary->Wash_Final Add_Substrate Add TMB substrate Wash_Final->Add_Substrate Read_Plate Read absorbance Add_Substrate->Read_Plate Blocking_Buffer_Optimization cluster_prep Preparation cluster_blocking Blocking Evaluation cluster_detection Detection Coat_Plate Coat plate with antigen Block_Control Block with 1% BSA in PBS Coat_Plate->Block_Control Block_Neodol_Only Block with PBS containing varying concentrations of this compound Coat_Plate->Block_Neodol_Only Block_Neodol_BSA Block with 1% BSA in PBS containing varying concentrations of this compound Coat_Plate->Block_Neodol_BSA Add_Secondary_Ab Add HRP-conjugated secondary antibody (no primary antibody) Block_Control->Add_Secondary_Ab Block_Neodol_Only->Add_Secondary_Ab Block_Neodol_BSA->Add_Secondary_Ab Incubate_Secondary Incubate Add_Secondary_Ab->Incubate_Secondary Wash_Final Wash with PBS-T Incubate_Secondary->Wash_Final Add_Substrate Add TMB substrate Wash_Final->Add_Substrate Read_Plate Read absorbance (background signal) Add_Substrate->Read_Plate

References

Troubleshooting & Optimization

how to remove Neodol 25-3S from protein samples before mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Removing Neodol 25-3S from Protein Samples

This guide provides detailed methods and answers to frequently asked questions regarding the removal of the anionic surfactant this compound from protein and peptide samples prior to mass spectrometry (MS) analysis. The presence of detergents, even at low concentrations, can interfere with downstream applications like mass spectrometry by suppressing peptide ionization, forming adducts, and contaminating instruments.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it problematic for mass spectrometry?

This compound is an anionic surfactant derived from the sulfation of Neodol 25-3, a C12-C15 primary alcohol ethoxylate.[4] It is effective for solubilizing and stabilizing proteins, particularly hydrophobic and membrane proteins.[5] However, like other detergents, it must be removed before MS analysis because it can severely suppress the ionization of peptides, leading to poor data quality or complete signal loss.[6][7]

Q2: What are the primary methods for removing this compound?

The most common and effective methods for removing anionic surfactants like this compound include:

  • Detergent Removal Spin Columns/Resins: These products use an affinity matrix that binds detergents, allowing the protein or peptide sample to flow through.[1][8]

  • Protein Precipitation: Techniques using organic solvents (like acetone) or acids (like trichloroacetic acid - TCA) can precipitate proteins, leaving the detergent behind in the supernatant.[9][10]

  • Solvent Extraction: Liquid-liquid extraction with a water-immiscible organic solvent, such as ethyl acetate, can effectively remove certain detergents.[5][6]

Q3: Which removal method is best for my sample?

The choice of method depends on your sample's concentration, volume, and the downstream MS application.

  • Spin columns are fast, efficient, and generally provide high protein recovery, making them suitable for a wide range of samples.[8]

  • Precipitation is effective for concentrating dilute samples but may lead to protein loss or incomplete resolubilization.[9][11]

  • Solvent extraction is a simple and rapid method but its efficiency can vary depending on the specific detergent and sample composition.[5]

Troubleshooting and Experimental Protocols

Issue 1: Poor signal intensity in mass spectrometry due to residual detergent.

  • Solution: Employ a high-efficiency detergent removal method. Detergent removal spin columns are often the most effective option.

  • Experimental Protocol: Using Detergent Removal Spin Columns

    This protocol is adapted from commercially available kits, such as Thermo Scientific™ Pierce™ Detergent Removal Spin Columns.[1][3]

    • Column Preparation: Remove the bottom closure of the spin column and loosen the cap. Place it in a collection tube and centrifuge to remove the storage solution.

    • Equilibration: Add an appropriate wash/equilibration buffer (e.g., PBS, Tris) to the column and centrifuge. Repeat this step two more times, discarding the flow-through each time.[1]

    • Sample Loading: Place the column in a new collection tube. Slowly apply your protein sample containing this compound to the top of the resin bed.

    • Incubation: Incubate the column at room temperature for 2 minutes to allow the detergent to bind to the resin.[1][3]

    • Elution: Centrifuge the column to collect the detergent-free sample in the collection tube. The sample is now ready for MS analysis.

    Workflow for Detergent Removal using a Spin Column

    G prep Column Preparation (Remove Storage Buffer) equil Equilibration (3x Wash with Buffer) prep->equil load Sample Loading equil->load incubate Incubation (2 minutes) load->incubate elute Elution (Centrifugation) incubate->elute ms Mass Spectrometry Analysis elute->ms

    Caption: Spin column workflow for detergent removal.

Issue 2: Protein loss during the removal process.

  • Solution: For dilute protein samples, precipitation can be a good option to concentrate the sample while removing the detergent. Acetone precipitation is a common and effective method.

  • Experimental Protocol: Acetone Precipitation

    • Chilling: Pre-chill cold, proteomics-grade acetone to -20°C.

    • Precipitation: Add at least four volumes of the cold acetone to your protein sample. Vortex briefly and incubate at -20°C for 60 minutes or overnight.

    • Pelleting: Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Washing: Carefully decant the supernatant containing the detergent. Wash the pellet with a smaller volume of cold acetone to remove any remaining contaminants and centrifuge again.

    • Drying: Remove the supernatant and air-dry the pellet. Do not over-dry, as it can make resolubilization difficult.

    • Resolubilization: Resuspend the protein pellet in a buffer compatible with your downstream MS workflow (e.g., ammonium bicarbonate for tryptic digestion).

    Workflow for Acetone Precipitation

    G sample Protein Sample (with this compound) add_acetone Add Cold Acetone (4 volumes) sample->add_acetone incubate Incubate at -20°C add_acetone->incubate centrifuge1 Centrifuge to Pellet Protein incubate->centrifuge1 wash Wash Pellet with Cold Acetone centrifuge1->wash centrifuge2 Centrifuge Again wash->centrifuge2 dry Air-Dry Pellet centrifuge2->dry resuspend Resolubilize in MS-Compatible Buffer dry->resuspend

    Caption: Acetone precipitation workflow.

Quantitative Data Summary

The efficiency of detergent removal and subsequent protein recovery are critical for successful MS analysis. Commercially available detergent removal resins often provide high efficiency.

MethodDetergent Removal EfficiencyProtein/Peptide RecoverySpeedReference
Detergent Removal Spin Columns >95% for 1-5% detergent concentrations>90% for samples >100 µg/mL< 15 minutes[1][3][8]
Solvent (Ethyl Acetate) Extraction Effective for some detergents (e.g., octylglycoside)High, with minimal peptide lossRapid[5][6]
Protein Precipitation HighVariable, risk of loss with low concentration samplesSlower (requires incubation)[9][11]
Dialysis >95% (detergent dependent)HighSlow (hours to days)[11][12]

References

Technical Support Center: Neodol 25-3S Interference with Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the anionic surfactant Neodol 25-3S in Bradford and BCA protein assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my protein assay?

A1: this compound is an anionic surfactant, specifically a sodium C12-15 alcohol ethoxylate sulfate. Surfactants like this compound are used to solubilize proteins, but they can interfere with common protein quantification assays. In the Bradford assay, this compound can interact with the Coomassie dye and the protein, disrupting the dye-protein binding that the assay measures. For the BCA assay, interference can occur through the reduction of Cu²⁺ to Cu¹⁺, a critical step in the reaction, leading to inaccurate protein concentration measurements.

Q2: How do I know if this compound is interfering with my Bradford assay?

A2: Signs of interference in the Bradford assay include a color change in your blank (sample buffer without protein), precipitation of the Coomassie reagent, or a greenish color instead of a stable blue. Anionic surfactants like Sodium Dodecyl Sulfate (SDS), which is structurally similar to this compound, are known to decrease the assay's sensitivity.[1]

Q3: Is the BCA assay a better choice when this compound is present?

A3: The BCA assay is generally more resistant to interference from detergents than the Bradford assay and is compatible with many detergents at concentrations up to 5%. However, high concentrations of certain detergents can still interfere with the BCA assay, and combining different interfering reagents can lead to unpredictable results.[2][3]

Q4: What is the maximum concentration of this compound that is compatible with each assay?

Q5: What are my options if I suspect this compound is interfering with my assay?

A5: You have several options:

  • Sample Dilution: Dilute your sample to reduce the this compound concentration to a non-interfering level.

  • Use a Detergent-Compatible Assay: Several commercially available kits are formulated to be compatible with detergents.

  • Detergent Removal: Precipitate your protein or use a detergent removal resin to eliminate this compound from your sample before the assay.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Readings in the Bradford Assay

Symptoms:

  • High background absorbance in the blank.

  • Precipitation of the Bradford reagent.

  • Non-linear standard curve.

  • Lower than expected protein concentrations.

Troubleshooting Steps:

  • Assess Interference Level: Prepare a blank sample containing your buffer with this compound at the same concentration as your samples. A significant absorbance reading indicates interference.

  • Dilute the Sample: If your protein concentration is high enough, dilute your sample in a compatible buffer to lower the this compound concentration.

  • Use a Detergent-Compatible Bradford Reagent: These reagents are formulated to minimize the effects of detergents. Follow the manufacturer's protocol.

  • Remove the Detergent: Use a detergent removal resin or protein precipitation (see Experimental Protocols section).

Issue 2: Inaccurate or Inconsistent Readings in the BCA Assay

Symptoms:

  • High background absorbance in the blank.

  • Atypical color development.

  • Non-linear standard curve.

Troubleshooting Steps:

  • Verify Compatibility: Although more robust, high concentrations of this compound or its interaction with other buffer components can still cause interference. Prepare a blank with your sample buffer to check for background absorbance.

  • Use a Detergent-Compatible BCA Kit: Some BCA assay kits include reagents to counteract the effects of detergents and reducing agents.

  • Dilute the Sample: Dilution can be an effective strategy if the initial protein concentration is sufficient.

  • Detergent Removal: For highly concentrated this compound, removal via precipitation or specialized resins is recommended (see Experimental Protocols section).

Quantitative Data Summary

Disclaimer: The following tables provide illustrative data on the potential interference of an anionic surfactant (SDS) with the Bradford and BCA assays. As direct data for this compound is unavailable, SDS is used as a proxy due to its structural similarities. Researchers should perform their own validation experiments for their specific conditions.

Table 1: Illustrative Effect of Anionic Surfactant (SDS) on Bradford Assay Absorbance

SDS Concentration in SampleApproximate Decrease in Absorbance (relative to control)
0.05%Noticeable decrease
0.1%Significant decrease
0.5%Severe decrease
1.0%Substantial loss of signal

Based on qualitative descriptions of decreased absorbance in the presence of SDS.[4]

Table 2: General Compatibility of Protein Assays with Detergents

AssayAnionic Detergents (e.g., this compound, SDS)
Bradford Assay Low compatibility; significant interference at low concentrations.
BCA Assay Moderate to high compatibility; generally tolerant up to higher concentrations.

Experimental Protocols

Protocol 1: Acetone Precipitation for Detergent Removal

This method is effective for removing detergents and concentrating protein samples.

Materials:

  • Ice-cold 100% acetone

  • Microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • To your protein sample in a microcentrifuge tube, add four volumes of ice-cold 100% acetone.

  • Vortex briefly and incubate the tube at -20°C for at least 15-60 minutes.[5][6]

  • Centrifuge at 12,000-15,000 x g for 10 minutes at 4°C in a pre-cooled microcentrifuge.[5][7]

  • Carefully decant the supernatant, which contains the detergent.

  • Air-dry the protein pellet for a short period to remove residual acetone. Do not over-dry.

  • Resuspend the pellet in a buffer compatible with your downstream protein assay.

Protocol 2: Standard Bradford Assay

Materials:

  • Bradford reagent (e.g., dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol, then add 100 mL of 85% phosphoric acid and bring the volume to 1 L with distilled water).[8]

  • Protein standard (e.g., Bovine Serum Albumin, BSA)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare a series of protein standards of known concentrations.

  • Add a small volume of your unknown sample and each standard to separate tubes or wells.

  • Add the Bradford reagent to each tube/well and mix thoroughly.

  • Incubate at room temperature for at least 5 minutes.

  • Measure the absorbance at 595 nm.

  • Generate a standard curve by plotting the absorbance of the standards versus their concentrations and determine the concentration of your unknown sample.

Protocol 3: Standard BCA Assay

Materials:

  • BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution)

  • BCA Reagent B (containing copper (II) sulfate)

  • Protein standard (e.g., BSA)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare the BCA working reagent by mixing Reagent A and Reagent B (typically at a 50:1 ratio).[9]

  • Prepare a series of protein standards of known concentrations.

  • Add your unknown sample and each standard to separate tubes or wells.

  • Add the BCA working reagent to each tube/well and mix.

  • Incubate the reactions at 37°C for 30 minutes or at room temperature for 2 hours.

  • Cool the samples to room temperature.

  • Measure the absorbance at 562 nm.

  • Create a standard curve and calculate the concentration of your unknown sample.

Visualizations

Bradford_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ProteinSample Protein Sample (with this compound) AddReagent Add Bradford Reagent ProteinSample->AddReagent Standards Protein Standards Standards->AddReagent Incubate Incubate (5 min, RT) AddReagent->Incubate Measure Measure Absorbance (595 nm) Incubate->Measure StdCurve Generate Standard Curve Measure->StdCurve CalcConc Calculate Protein Concentration StdCurve->CalcConc

Caption: Standard workflow for the Bradford protein assay.

BCA_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ProteinSample Protein Sample (with this compound) AddWR Add BCA Working Reagent ProteinSample->AddWR Standards Protein Standards Standards->AddWR Incubate Incubate (e.g., 37°C, 30 min) AddWR->Incubate Measure Measure Absorbance (562 nm) Incubate->Measure StdCurve Generate Standard Curve Measure->StdCurve CalcConc Calculate Protein Concentration StdCurve->CalcConc

Caption: Standard workflow for the BCA protein assay.

Troubleshooting_Logic Start Inaccurate Protein Quantification Results CheckBlank Check Blank (Buffer + this compound) Start->CheckBlank Dilute Dilute Sample CheckBlank->Dilute High Absorbance ReAssay Re-run Assay and Analyze Results CheckBlank->ReAssay No/Low Absorbance DetergentCompatible Use Detergent- Compatible Assay Dilute->DetergentCompatible RemoveDetergent Remove Detergent (e.g., Precipitation) Dilute->RemoveDetergent Dilute->ReAssay DetergentCompatible->ReAssay RemoveDetergent->ReAssay

Caption: Troubleshooting logic for detergent interference.

References

optimizing Neodol 25-3S concentration to avoid protein denaturation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Neodol 25-3S in research applications. This resource provides guidance for researchers, scientists, and drug development professionals on how to effectively use this compound while minimizing protein denaturation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a laboratory setting?

This compound is an anionic surfactant, specifically a sodium salt of a sulfated C12-C15 alcohol ethoxylate with an average of three ethylene oxide units.[1] In the laboratory, it is primarily used for its detergent properties, which include disrupting cell membranes for lysis, solubilizing proteins (especially membrane proteins), and preventing non-specific binding in various assays.[2][3]

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

Q3: How does this compound interact with proteins and what can lead to denaturation?

At concentrations below the CMC, this compound monomers can bind to the surface of proteins. Above the CMC, micelles can encapsulate proteins, which is effective for solubilization but can also lead to denaturation.[6] Denaturation, the loss of a protein's three-dimensional structure, can occur when the surfactant disrupts the hydrophobic interactions and hydrogen bonds that maintain the protein's native conformation.[6] Anionic surfactants like this compound are generally considered harsher and more likely to cause denaturation compared to non-ionic detergents.[3]

Q4: Can this compound interfere with common protein quantification assays?

Yes, detergents like this compound can interfere with standard protein assays.[7][8] They can interact with assay reagents, leading to inaccurate protein concentration measurements. It is recommended to use detergent-compatible protein assays, such as the bicinchoninic acid (BCA) assay, or to remove the detergent from the sample before quantification.[2][9]

Troubleshooting Guide

Problem 1: Low protein yield after cell lysis.

  • Possible Cause: The concentration of this compound may be too low to efficiently disrupt the cell membranes.

  • Solution: Increase the concentration of this compound in your lysis buffer. It is recommended to perform a concentration titration to find the optimal concentration for your specific cell type and experimental conditions.[2] Ensure the concentration is above the estimated CMC (around 0.80 mM) for effective micelle formation and solubilization.[5]

Problem 2: Protein of interest is aggregated or has lost its activity.

  • Possible Cause: The concentration of this compound is too high, leading to protein denaturation and subsequent aggregation.[10]

  • Solution:

    • Decrease the concentration of this compound. The optimal concentration is often a balance between efficient lysis and maintaining protein integrity.

    • If possible, switch to a milder non-ionic or zwitterionic detergent if maintaining protein activity is critical.[2][11]

    • Optimize other buffer components, such as pH and ionic strength, as these can also influence protein stability and aggregation.[10][12]

    • Work at a lower temperature (e.g., 4°C) during lysis and purification to help maintain protein stability.[12]

Problem 3: Surfactant is precipitating out of solution.

  • Possible Cause: The temperature of your buffer is too low. Some anionic surfactants have reduced solubility at colder temperatures.[2]

  • Solution: Prepare your buffers and fully dissolve the this compound at room temperature before cooling them down. If you must work at low temperatures, ensure that the concentration of this compound is below its solubility limit at that temperature.

Problem 4: Inconsistent results in downstream applications (e.g., enzyme assays, immunoassays).

  • Possible Cause: Residual this compound in your purified protein sample is interfering with the assay. High concentrations of detergents can disrupt enzyme activity and antibody-antigen interactions.[13]

  • Solution: Remove or reduce the concentration of this compound from your sample before performing downstream applications. This can be achieved through dialysis, diafiltration, or using detergent-removal columns.

Data Presentation

Table 1: Properties of this compound and a Chemically Similar Surfactant

PropertyThis compound (C12-15 Alcohol Ethoxy Sulfate, 3EO)Sodium Laureth Sulfate (SLES, 3EO)
Chemical Class Anionic SurfactantAnionic Surfactant
Alkyl Chain Length C12-C15C12
Ethylene Oxide Units ~33
Critical Micelle Conc. Not directly found~0.80 mM[5]
Aggregation Number Not directly found~43[5]

Table 2: General Recommendations for this compound Concentration in Different Applications

ApplicationRecommended Concentration Range (% w/v)Key Considerations
Cell Lysis (General) 0.1% - 1.0%Titrate to find the lowest effective concentration for your cell type to minimize protein denaturation.[2]
Membrane Protein Solubilization > CMC (~0.023% w/v or 0.8 mM)Use a concentration 2-10 times the CMC. Optimization is crucial for maintaining protein stability.[14][15]
Preventing Non-specific Binding 0.01% - 0.1%Lower concentrations are often sufficient and less likely to interfere with assays.

Note: The % (w/v) for the CMC is an estimation based on the molecular weight of a C12-based SLES with 3EO.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration for Cell Lysis and Protein Extraction

This protocol outlines a method to determine the lowest concentration of this compound that provides maximum protein yield from a specific cell type.

Materials:

  • Cell pellet

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Base Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)

  • 10% (w/v) this compound stock solution

  • Protease inhibitor cocktail

  • BCA Protein Assay Kit

  • Microcentrifuge

Procedure:

  • Cell Preparation: Wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.

  • Prepare Lysis Buffers: Create a series of lysis buffers with varying this compound concentrations (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0%) by diluting the 10% stock solution into the base lysis buffer. Add protease inhibitors to each buffer just before use.

  • Cell Lysis: Resuspend the cell pellet in each of the prepared lysis buffers. Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Clarify Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Carefully collect the supernatant (lysate) and determine the total protein concentration using a BCA protein assay.

  • Analysis: Plot the protein concentration versus the this compound concentration. The optimal concentration is the lowest concentration that yields the maximum amount of soluble protein.

Protocol 2: Assessing Protein Stability at Different this compound Concentrations

This protocol uses UV spectroscopy to monitor protein unfolding as a function of this compound concentration.

Materials:

  • Purified protein of interest

  • Buffer in which the protein is stable

  • 10% (w/v) this compound stock solution

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Protein-Surfactant Solutions: Prepare a series of solutions containing a constant concentration of your protein and varying concentrations of this compound (e.g., from below to above the estimated CMC).

  • Acquire UV Spectra: Measure the UV absorbance spectrum of each solution, typically from 250 nm to 350 nm.

  • Analyze Data: Changes in the protein's tertiary structure can be monitored by observing shifts in the absorbance maximum or changes in the second derivative of the spectrum. An increase in unfolding is often correlated with changes in the spectral properties.[16][17]

  • Determine Onset of Unfolding: Identify the this compound concentration at which significant spectral changes begin to occur. This represents the "onset of unfolding" concentration, which should be avoided if protein integrity is critical.[16]

Visualizations

Experimental_Workflow_Optimizing_Surfactant start Start: Cell Pellet prepare_lysis Prepare Lysis Buffers (Varying this compound Conc.) start->prepare_lysis lysis Cell Lysis prepare_lysis->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Supernatant (Soluble Protein) centrifuge->supernatant quantify Protein Quantification (BCA Assay) supernatant->quantify analyze Analyze Data: Plot [Protein] vs [this compound] quantify->analyze optimal_conc Determine Optimal Concentration analyze->optimal_conc

Caption: Workflow for optimizing this compound concentration for cell lysis.

Logical_Relationship_Surfactant_Concentration conc This compound Concentration low_conc Too Low (< CMC) conc->low_conc Below CMC optimal_conc Optimal Range conc->optimal_conc Around/Slightly Above CMC high_conc Too High (>> CMC) conc->high_conc Well Above CMC inefficient_lysis Inefficient Cell Lysis Low Protein Yield low_conc->inefficient_lysis stable_protein Efficient Lysis Stable Protein optimal_conc->stable_protein denatured_protein Protein Denaturation Loss of Activity Aggregation high_conc->denatured_protein

Caption: Relationship between this compound concentration and experimental outcomes.

Signaling_Pathway_EGFR cluster_cell Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Lysis Cell Lysis with This compound Buffer ERK->Lysis Protein Extraction Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Analysis Downstream Analysis (e.g., Western Blot for p-ERK) Lysis->Analysis

Caption: EGFR signaling pathway and the role of detergent-based cell lysis.

References

stability of Neodol 25-3S in high salt buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neodol 25-3S. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in high salt buffer conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its chemical structure influence its behavior in high salt conditions?

This compound is an anionic surfactant, specifically an alcohol ethoxysulfate. Its structure consists of a C12-C15 alkyl chain (the hydrophobic tail), an average of three ethoxylate (EO) groups, and a terminal sulfate group (-OSO₃⁻) with a sodium counter-ion (the hydrophilic head).[1] This combination of a nonionic-like ethoxylate chain and a strongly anionic sulfate group dictates its performance in electrolyte solutions. The anionic nature provides good water solubility, while the EO groups offer some tolerance to water hardness (divalent cations).

Q2: What is the "salting out" effect and how does it impact this compound?

"Salting out" is a phenomenon where the solubility of a non-electrolyte or a less soluble electrolyte is reduced by the addition of a salt.[2] In the case of this compound, at very high salt concentrations, the salt ions (e.g., Na⁺ and Cl⁻) attract water molecules for their own hydration.[2] This reduces the number of "free" water molecules available to hydrate the surfactant's hydrophilic head and ethoxylate chain, leading to decreased solubility and potential precipitation or phase separation of the surfactant.[2][3]

Q3: How do different types of salts affect the stability of this compound?

The type of salt has a significant impact, often following the trends of the Hofmeister series, which ranks ions based on their ability to precipitate proteins (and by extension, affect surfactant solubility).[4]

  • Anions: Anions with high charge density, such as sulfate (SO₄²⁻) and carbonate (CO₃²⁻), are highly effective at "salting out" and will decrease surfactant solubility more significantly than ions like chloride (Cl⁻) or nitrate (NO₃⁻).[4]

  • Cations: Multivalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can interact directly with the anionic sulfate head of this compound, forming less soluble salts (soaps) and causing precipitation at much lower concentrations than monovalent cations like sodium (Na⁺) or potassium (K⁺).[5]

Q4: What is the effect of high salt concentration on the Critical Micelle Concentration (CMC) of this compound?

For anionic surfactants like this compound, adding an electrolyte like NaCl typically lowers the CMC. The salt ions shield the electrostatic repulsion between the anionic sulfate head groups in the micelles. This reduced repulsion allows the surfactant molecules to aggregate into micelles more easily, i.e., at a lower concentration.[6]

Q5: How does adding salt affect the cloud point of a this compound solution?

The term "cloud point" is most commonly associated with nonionic surfactants. However, for alcohol ethoxysulfates, which have both nonionic (ethoxy) and anionic character, adding electrolytes generally lowers the temperature at which the solution becomes turbid or phase separates.[7][8] This is due to the salting-out effect, which reduces the surfactant's solubility as temperature increases. An increase in salt concentration will typically cause a further decrease in the cloud point temperature.[7]

Troubleshooting Guide

Issue: My solution containing this compound and a high salt buffer has become cloudy or has precipitated.

  • Possible Cause 1: "Salting Out" Effect. The salt concentration may be too high, exceeding the solubility limit of the surfactant. This is more likely with salts containing multivalent anions (e.g., sulfates, phosphates).

    • Solution: Decrease the salt concentration in your buffer. If the specific salt concentration is required for the experiment, consider switching to a more soluble surfactant.

  • Possible Cause 2: Presence of Divalent Cations. If your buffer contains calcium (Ca²⁺) or magnesium (Mg²⁺), these ions can form insoluble precipitates with the anionic sulfate head of this compound.

    • Solution: Add a chelating agent like EDTA to sequester the divalent cations. Alternatively, use a buffer system free of Ca²⁺ and Mg²⁺, or switch to a nonionic or zwitterionic surfactant that is less sensitive to water hardness.

  • Possible Cause 3: Temperature Effect. The solubility of ethoxylated surfactants can decrease with increasing temperature. If you are working at elevated temperatures, you may be observing the solution's cloud point.

    • Solution: Lower the working temperature of your experiment or decrease the salt/surfactant concentration to increase the cloud point.

Issue: The foaming properties of my formulation have changed significantly after adding salt.

  • Possible Cause: Salt concentration affects micelle structure and surface tension, which in turn influences foam stability. High electrolyte levels can sometimes suppress foam by altering the properties of the liquid film around the bubbles.

    • Solution: If consistent foaming is critical, screen a range of salt concentrations to find a level that maintains the desired properties. Note that the relationship between salt and foaming can be complex and may not be linear.

Data Summary

Table 1: General Effects of Increased Salt Concentration on this compound Properties
PropertyEffect of Increased Salt (e.g., NaCl)Rationale
Solubility Decreases"Salting out" effect reduces hydration of surfactant molecules.[2][3]
Cloud Point DecreasesReduced hydration makes phase separation occur at a lower temperature.[7]
Critical Micelle Conc. (CMC) DecreasesSalt ions shield electrostatic repulsion between anionic head groups, facilitating micellization.[6]
Precipitation with Ca²⁺/Mg²⁺ IncreasesFormation of insoluble divalent cation-surfactant salts.[5]
Table 2: Influence of Ion Type on "Salting Out" Efficacy (Qualitative)

This table is based on the general principles of the Hofmeister series.[4] Ions are ordered from most to least effective at causing "salting out".

Ion TypeSeries (Most -> Least Salting Out)
Anions CO₃²⁻ > SO₄²⁻ > H₂PO₄⁻ > Cl⁻ > NO₃⁻ > I⁻
Cations Mg²⁺ > Ca²⁺ > Li⁺ > Na⁺ > K⁺ > NH₄⁺

Experimental Protocols

Protocol 1: Determination of Cloud Point in a High Salt Buffer

This protocol outlines a method to determine the temperature at which a this compound solution in a specific buffer becomes turbid.

Materials:

  • This compound

  • High salt buffer of interest

  • Sealed, transparent container (e.g., glass test tube with stopper)

  • Controlled temperature water bath with a viewing window

  • Calibrated thermometer or thermocouple

  • Light source and a dark background for easy visualization

Methodology:

  • Prepare a solution of this compound at the desired concentration (e.g., 1% w/v) in the high salt buffer. Ensure the surfactant is fully dissolved.

  • Place a sample of the solution into the transparent container and seal it.

  • Submerge the container in the water bath at a temperature where the solution is clear.

  • Begin heating the water bath slowly, at a controlled rate of approximately 1°C per minute.[7]

  • Continuously stir or gently agitate the sample to ensure uniform temperature.

  • Observe the solution against the dark background. The cloud point is the temperature at which turbidity or cloudiness is first observed.[7]

  • To confirm, slowly cool the solution until it becomes clear again. The temperature at which clarity returns should be close to the measured cloud point.

  • Repeat the measurement three times and report the average temperature.[7]

Protocol 2: Assessing Formulation Stability via Visual Inspection

This is a simple protocol for evaluating the short-term physical stability of a formulation containing this compound in a high salt buffer.

Materials:

  • Final experimental formulation

  • Clear, sealed containers (e.g., glass vials)

  • Control sample (e.g., formulation without salt or without surfactant)

Methodology:

  • Prepare the final formulation and dispense it into several sealed vials. Prepare control samples for comparison.

  • Visually inspect the samples immediately after preparation (Time 0). Record observations regarding clarity, color, and homogeneity.

  • Store the samples under relevant experimental conditions (e.g., room temperature, 4°C, 40°C).

  • Visually inspect the samples at set time points (e.g., 1 hr, 4 hrs, 24 hrs, 1 week).

  • Look for any signs of instability, including:

    • Turbidity/Cloudiness: Haze formation.

    • Precipitation: Solid material settling at the bottom.

    • Phase Separation: Formation of distinct liquid layers.

    • Color Change: Indication of potential chemical degradation.

  • Document observations with photographs for a clear record of changes over time.

Visualizations

SaltingOut cluster_low_salt Low Salt Condition cluster_high_salt High Salt Condition Surfactant_low Surfactant (Hydrophilic Head) Water_low Water Molecules (Hydration Shell) Surfactant_low->Water_low Well-Hydrated & Soluble Surfactant_high Surfactant (Dehydrated) Salt Salt Ions (e.g., Na+, Cl-) Surfactant_high->Salt Reduced Solubility (Salting Out) Water_high Water Molecules Salt->Water_high Compete for Hydration Start Add High Concentration of Salt Start->Salt

Caption: Mechanism of the "salting out" effect on a surfactant in solution.

TroubleshootingWorkflow observe Observe Instability (Cloudiness, Precipitation) check_divalent Does buffer contain Ca²⁺ or Mg²⁺? observe->check_divalent check_temp Is experiment run at elevated temperature? check_divalent->check_temp No sol_chelate Action: Add chelator (EDTA) or use a different buffer. check_divalent->sol_chelate Yes check_conc Is salt concentration exceptionally high? check_temp->check_conc No sol_temp Action: Lower temperature or decrease concentration. check_temp->sol_temp Yes sol_conc Action: Reduce salt concentration or change salt type. check_conc->sol_conc Yes sol_surfactant Final Option: Switch to a more salt-tolerant surfactant. check_conc->sol_surfactant No / Infeasible sol_chelate->observe Re-evaluate sol_temp->observe Re-evaluate sol_conc->observe Re-evaluate FormulationDecision start Formulation Goal: Stable solution with this compound and high salt. divalent Are divalent cations (Ca²⁺, Mg²⁺) required? start->divalent use_chelate Incorporate a chelating agent (e.g., EDTA). divalent->use_chelate Yes no_divalent Use buffers with monovalent ions only (Na⁺, K⁺). divalent->no_divalent No high_salt Is >1M salt concentration required? test_stability Perform stability testing (see Protocol 2). high_salt->test_stability No screen_salts Screen different salt types (e.g., Cl⁻ vs SO₄²⁻). high_salt->screen_salts Yes use_chelate->high_salt no_divalent->high_salt screen_salts->test_stability

References

troubleshooting foaming issues with Neodol 25-3S in lab equipment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for managing foaming issues associated with Neodol 25-3S in laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution foaming excessively?

Excessive foaming is a common issue when working with surfactants like this compound, which is an anionic surfactant designed to reduce surface tension and is often used where higher foaming is required.[1][2][3] The primary causes of foam are the introduction of gas (e.g., air) into the liquid and the stabilization of the resulting bubbles by the surfactant molecules.[4][5] Several factors can lead to excessive foam, including high concentration, excessive agitation, water hardness, and the presence of contaminants.[5][6][7]

Q2: How does the concentration of this compound affect foaming?

The concentration of this compound is directly related to its foaming potential. As surfactant concentration increases, it more effectively reduces surface tension, leading to the formation of more stable foam.[4] However, this effect is not linear and tends to plateau around the critical micelle concentration (CMC). For experimental consistency, it is crucial to use the lowest concentration that achieves the desired surfactant effect while minimizing foam. Studies have successfully used concentrations as low as 0.01 wt% for foam stability analysis.[8][9]

Q3: What is the impact of agitation speed and method on foam formation?

Mechanical agitation, such as high-speed stirring, shaking, or gas sparging, is a primary driver of foam generation.[6] The energy from agitation introduces air into the solution, which gets trapped by the surfactant to form bubbles.[10] To control foaming, consider the following:

  • Reduce Agitation Speed: Lower the RPM of magnetic stirrers or overhead mixers.

  • Use Gentle Mixing: Opt for orbital shaking or gentle swirling instead of vigorous vortexing.

  • Control Aeration: If bubbling gas through the solution, use a lower flow rate or a finer sparging stone to create smaller, less stable bubbles.

Q4: Does water quality (e.g., hardness) influence foaming with this compound?

Yes, water quality can significantly impact foam behavior. Hard water contains dissolved divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which can interact with anionic surfactants.[7][11] While Neodol ethoxylates and their sulfates are known for high tolerance to hard water ions, these interactions can still influence foam stability.[2][3] In some cases, the ions can precipitate the surfactant, reducing its foaming capacity.[11] Conversely, interactions with other substances in the solution, like fatty acids, can form calcium soaps that may destabilize foam.[8] For reproducible results, using deionized or distilled water is highly recommended.

Q5: Can contamination in my glassware or reagents cause foaming issues?

Absolutely. Contaminants, particularly hydrophobic substances like oils, greases, proteins, or certain organic residues, can stabilize foam.[10] Thoroughly cleaning and rinsing all glassware with a high-purity solvent is critical. Ensure that other reagents in your formulation are not contributing to the foaming problem. Conversely, some contaminants, like certain oils, can act as defoamers.[8]

Q6: What are the immediate mechanical steps to control foam during an experiment?

If foaming becomes an issue mid-experiment, several mechanical interventions can be employed:

  • Stop or Reduce Agitation: Temporarily halt the mixing process to allow the foam to dissipate.

  • Use a Larger Vessel: Transferring the solution to a larger flask provides more headspace for the foam to expand and break.[6]

  • Apply a Gentle Vacuum: In a closed system, slowly and carefully applying a vacuum can help collapse foam, but sudden pressure changes must be avoided to prevent bumping.[12]

  • Utilize Physical Disruption: A sterile pipette or rod can be used to manually break the largest bubbles. In some setups, sonication can also be effective at breaking down foam.[13]

Q7: When should I consider using an antifoaming agent, and what are the risks?

Antifoaming agents (defoamers) should be considered a last resort when mechanical methods are insufficient. These agents work by disrupting the surface tension of the foam bubbles, causing them to collapse.[14][15]

  • When to Use: Use when foam actively interferes with the experimental process, such as in bioreactors where it can block filters or reduce gas exchange.[14]

  • Risks and Considerations: Antifoams are chemicals that can potentially interfere with your experiment, affect cell metabolism, or lower product yield.[14] It is crucial to use the minimal effective dose and, if possible, select an antifoam that is inert to your specific system. Always run a control experiment to quantify the impact of the antifoam agent itself.

Data and Properties

Quantitative data for this compound and its precursor, Neodol 25-3, are summarized below to aid in experimental design.

Table 1: Physical and Chemical Properties of Neodol 25-3 (Precursor to this compound)

Property Value Unit Reference
Alcohol Chain Length C12-C15 - [1]
Ethylene Oxide (EO) Moles ~3 (average 2.7-3.0) moles/mole [1][16]
Molecular Mass 326 - 338 g/mol [16]
Hydroxyl Number 166 - 172 mg KOH/g [16]
Appearance Liquid, Clear to Slightly Hazy - [16]

| HLB Number | 7.5 | - |[16] |

Table 2: Typical Experimental Conditions and Their Impact on Foaming

Parameter Low Foaming Condition High Foaming Condition Notes
Concentration < 0.01 wt% > 0.1 wt% Effect plateaus around the CMC.
Agitation Gentle swirling, < 200 RPM Vigorous stirring, > 500 RPM Higher energy input increases aeration.[6]
Water Hardness Deionized Water Hard Water (>150 ppm) Divalent cations can interact with the surfactant.[7][11]
Temperature Lower Temperature Higher Temperature Affects viscosity and surface tension.

| Contaminants | Clean System | Presence of proteins, oils | Hydrophobic particles can stabilize foam.[10] |

Experimental Protocols

Protocol 1: Standardized Method for Evaluating Foam Height and Stability

This protocol provides a reproducible method for quantifying the foaming properties of a this compound solution, adapted from industry-standard foam analysis techniques.[7][17]

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 1 wt%) in deionized water.

    • From the stock, prepare a 50 mL sample of the desired experimental concentration (e.g., 0.01 wt%).

    • Ensure the solution equilibrates to the target experimental temperature (e.g., 25°C).

  • Foam Generation:

    • Transfer the 50 mL sample into a graduated cylinder or a specialized foam analysis instrument (e.g., Krüss DFA100).

    • Sparge air or nitrogen gas through the solution at a controlled flow rate (e.g., 0.3 L/min) for a fixed duration (e.g., 30 seconds) through a filter or porous sparger at the bottom.

  • Measurement:

    • Immediately after stopping the gas flow (t=0), record the total volume to determine the initial foam height.

    • Record the foam height at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 20 minutes) to measure foam decay and stability.

  • Analysis:

    • Plot foam height versus time to create a foam decay curve.

    • Compare curves from different experimental conditions (e.g., varying concentrations, water hardness) to quantify the impact on foam stability.

Protocol 2: Procedure for Introducing an Antifoaming Agent

This protocol outlines the steps for methodically testing and applying an antifoaming agent.

  • Selection: Choose an antifoaming agent suitable for your system (e.g., a silicone-based emulsion or an organic defoamer).

  • Stock Solution: Prepare a dilute stock solution of the antifoaming agent (e.g., 1% in a suitable solvent) to allow for precise, small-volume additions.

  • Titration:

    • Generate foam using Protocol 1.

    • Once a stable foam column is established, add the antifoam stock solution dropwise or in small, measured aliquots (e.g., 10 µL) to the surface of the foam.

    • Gently swirl the container and observe the foam collapse.

    • Continue adding aliquots until the foam is controlled to the desired level. Record the total volume of antifoam added. This determines the minimum effective concentration.

  • Control Experiment: Repeat your primary experiment with the predetermined minimum effective concentration of antifoam agent added from the start. Compare the results to a control experiment without the antifoam to assess any potential side effects.

Visual Guides

Troubleshooting_Foaming_Issues start Excessive Foaming Observed q_agitation Is agitation speed high or aeration vigorous? start->q_agitation a_agitation Reduce agitation speed, use gentle mixing, or lower gas flow rate. q_agitation->a_agitation Yes q_concentration Is this compound concentration high? q_agitation->q_concentration No a_agitation->q_concentration a_concentration Decrease concentration to the minimum effective level. (e.g., test at 0.01 wt%) q_concentration->a_concentration Yes q_contamination Is contamination from glassware or reagents suspected? q_concentration->q_contamination No a_concentration->q_contamination a_contamination Thoroughly clean all equipment. Use high-purity water and reagents. q_contamination->a_contamination Yes q_persistent Is foam still a significant issue? q_contamination->q_persistent No a_contamination->q_persistent a_antifoam LAST RESORT: Introduce a minimal amount of a compatible antifoaming agent. Run control experiments. q_persistent->a_antifoam Yes end_ok Foaming Controlled q_persistent->end_ok No a_antifoam->end_ok

Caption: Troubleshooting flowchart for identifying and resolving common causes of foaming.

Experimental_Workflow_Foam_Analysis prep 1. Prepare Solution (this compound in Deionized Water) transfer 2. Transfer to Measurement Vessel (e.g., Graduated Cylinder) prep->transfer generate 3. Generate Foam (Controlled Aeration for Fixed Duration) transfer->generate measure 4. Measure Initial Foam Height (t=0) generate->measure monitor 5. Monitor & Record Foam Decay Over Time (e.g., every 60s) measure->monitor analyze 6. Analyze Data (Plot Foam Height vs. Time) monitor->analyze

References

Technical Support Center: The Impact of pH on Neodol 25-3S Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and experimental protocols regarding the use of Neodol 25-3S, focusing on the critical role of pH in its performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does its chemical structure influence its sensitivity to pH?

A1: this compound is an anionic surfactant, specifically an alcohol ethoxy sulfate. It is produced by the sulfation of Neodol 25-3, which is a C12-C15 primary alcohol ethoxylate with an average of three ethylene oxide units.[1] The key functional group is the negatively charged sulfate head (-OSO₃⁻), which makes it an effective emulsifier, wetting agent, and dispersant.[1] This anionic nature is the primary reason for its sensitivity to the pH of the surrounding medium, as pH can influence both the surfactant's stability and its interaction with surfaces.

Q2: What is the optimal pH range for working with this compound?

A2: The optimal performance and stability of this compound are typically observed in a near-neutral pH range. During its synthesis, the neutralization pH is carefully controlled to between 6.5 and 7.5 to maximize product stability and prevent hydrolysis.[2] Therefore, for most experimental applications, maintaining a pH between 6.0 and 8.0 is recommended to ensure the surfactant's structural integrity and performance.

Q3: What is the expected impact of low pH (acidic conditions) on this compound performance?

A3: In acidic conditions (pH < 6.0), the performance of this compound can be highly dependent on the substrates present in the system. While the surfactant molecule itself is generally stable, its adsorption onto surfaces can increase significantly. At low pH, many surfaces acquire a positive charge, which strongly attracts the negatively charged head of the anionic surfactant.[3] This can lead to a depletion of active surfactant from the bulk solution, reducing its effectiveness in applications like emulsification or cleaning.[4]

Q4: What happens to this compound at high pH (alkaline conditions)?

A4: High pH (alkaline) conditions, particularly above pH 8.0, pose a significant risk to the stability of this compound. The surfactant can undergo alkaline hydrolysis, where the sulfate ester bond is cleaved.[2] This chemical degradation breaks down the molecule, causing it to lose its anionic properties and overall surfactant efficacy. This degradation is irreversible and results in a critical loss of performance.

Q5: How does pH affect the Critical Micelle Concentration (CMC) of this compound?

A5: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles, a key factor in detergency and solubilization. For anionic surfactants like this compound, pH can have a notable effect. In the optimal near-neutral range, the CMC will be stable. As pH increases significantly, there can be a slight increase in the CMC due to greater electrostatic repulsion between the negatively charged surfactant headgroups, making micelle formation less favorable.[5] However, the primary concern at high pH is not a shift in CMC, but rather the chemical degradation of the surfactant.[2]

Troubleshooting Guide

Issue 1: Decreased Surfactant Activity (e.g., poor emulsification, wetting, or cleaning)

  • Question: My experiment using this compound is showing unexpectedly poor performance. What could be the cause?

  • Answer: The first parameter to verify is the pH of your solution.

    • Check for High pH: If the pH is alkaline (> 8.0), the surfactant may be degrading via hydrolysis, leading to a loss of function.[2]

    • Check for Low pH: If your system contains solid surfaces or particles (e.g., minerals, certain polymers) and the pH is acidic (< 6.0), the surfactant may be excessively adsorbing onto these surfaces, reducing its concentration and availability in the solution.[3][6]

    • Recommendation: Use a calibrated pH meter to check your solution. If the pH is outside the optimal 6.0-8.0 range, adjust it using a suitable buffer system that does not interfere with your experiment.

Start Poor Surfactant Performance Check_pH Measure Solution pH Start->Check_pH pH_High pH > 8.0 (Alkaline) Check_pH->pH_High High pH_Low pH < 6.0 (Acidic) Check_pH->pH_Low Low pH_Good pH 6.0 - 8.0 (Optimal) Check_pH->pH_Good Optimal Cause_High Probable Cause: Alkaline Hydrolysis (Surfactant Degradation) pH_High->Cause_High Cause_Low Probable Cause: Excessive Adsorption (Surface Depletion) pH_Low->Cause_Low Cause_Good pH is not the primary issue. Investigate other factors: - Concentration - Temperature - Interfering Ions pH_Good->Cause_Good Solution Action: Use a buffered solution to maintain pH in the 6-8 range. Cause_High->Solution Cause_Low->Solution

Caption: Troubleshooting workflow for this compound performance issues.

Issue 2: Inconsistent or Irreproducible Experimental Results

  • Question: I am getting variable results between experimental runs with this compound. Why?

  • Answer: Inconsistent pH is a common cause of poor reproducibility. The pH of unbuffered solutions, especially those prepared with deionized water, can be easily influenced by atmospheric CO₂ absorption or trace impurities. This can lead to significant pH shifts between batches or even over the course of a single experiment, altering surfactant performance.

    • Recommendation: Always use a well-characterized buffer system to prepare your this compound solutions. Ensure the buffer's pH is stable and that its components do not interact with the surfactant or other system components.

Quantitative Data Summary

While specific quantitative data for this compound across a wide pH range is proprietary, the following table summarizes the expected effects based on the established principles of anionic surfactant chemistry.

pH Range Primary Mechanism Impact on Performance Experimental Considerations
Acidic (< 6.0) Increased surface protonation, leading to stronger electrostatic attraction.Adsorption: Significantly increases on positively charged surfaces.[3] Stability: Molecule is generally stable. Effective Concentration: May decrease in the bulk solution due to adsorption.Crucial to quantify adsorption losses. Pre-saturating surfaces may be necessary.
Near-Neutral (6.0 - 8.0) Optimal balance of molecular stability and surface interaction.Adsorption: Moderate and predictable. Stability: High; minimal risk of hydrolysis.[2] Effective Concentration: Stable and reliable performance.Ideal range for most applications. Recommended for baseline studies.
Alkaline (> 8.0) Hydroxide ion-catalyzed ester hydrolysis.Adsorption: Decreases on negatively charged surfaces.[6][7] Stability: Low; significant risk of irreversible chemical degradation.[2] Effective Concentration: Decreases over time due to degradation.Avoid this range unless degradation is the subject of study. Experiments should be time-sensitive.

Experimental Protocols

Protocol 1: General Workflow for Evaluating pH Impact on this compound Performance

This protocol provides a framework for assessing how pH affects a specific performance metric (e.g., emulsification stability, surface tension reduction).

  • Preparation of Buffered Solutions: Prepare a series of buffer solutions at desired pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10).

  • Preparation of Surfactant Stock: Create a concentrated stock solution of this compound in deionized water.

  • Creation of Test Solutions: For each pH value, dilute the this compound stock solution with the corresponding buffer to achieve the final desired surfactant concentration.

  • Equilibration: Allow the test solutions to equilibrate at a controlled temperature for a set period (e.g., 30 minutes).

  • Performance Assay: Conduct the performance test (e.g., measure interfacial tension against a model oil, determine foaming capacity using a Ross-Miles foam column).

  • Data Analysis: Plot the measured performance metric as a function of solution pH to determine the optimal range and identify performance drop-offs.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Buffer Prepare Buffers (e.g., pH 4-10) Create_Test Create Test Solutions (Dilute Stock in Buffers) Prep_Buffer->Create_Test Prep_Stock Prepare Neodol Stock Solution Prep_Stock->Create_Test Equilibrate Equilibrate Samples (Controlled Temp) Create_Test->Equilibrate Assay Perform Assay (e.g., Surface Tension) Equilibrate->Assay Plot_Data Plot Performance vs. pH Assay->Plot_Data Analyze Determine Optimal pH Range Plot_Data->Analyze

Caption: Experimental workflow for a pH impact study on this compound.

Protocol 2: Measuring Critical Micelle Concentration (CMC) vs. pH via Surface Tensiometry

  • Objective: To determine the CMC of this compound in solutions of varying pH.

  • Materials: Tensiometer (Du Noüy ring or Wilhelmy plate), this compound, appropriate buffer systems, high-purity water, glassware.

  • Method:

    • Select a pH value for the first run (e.g., pH 7.0 using a phosphate buffer).

    • Place a known volume of the buffer solution into the tensiometer vessel.

    • Measure the surface tension of the pure buffer.

    • Prepare a concentrated stock solution of this compound in the same buffer.

    • Make sequential additions of small aliquots of the surfactant stock solution to the vessel.

    • After each addition, stir gently to ensure homogeneity and allow the solution to equilibrate before measuring the surface tension.

    • Continue additions until the surface tension value remains constant over several consecutive measurements.

    • Plot surface tension (y-axis) versus the logarithm of the surfactant concentration (x-axis).

    • The CMC is the concentration at which the plot shows a sharp break. The curve will be steep initially and then plateau after the CMC.

    • Repeat steps 1-9 for each desired pH value.

Caption: Conceptual impact of pH on this compound functionality.

References

Technical Support Center: Neodol 25-3S Cold Storage Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Neodol 25-3S in cold storage conditions.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: My this compound solution becomes cloudy or forms a precipitate when stored at low temperatures (e.g., 2-8°C).

This is a common issue as the solubility of alcohol ethoxy sulfates like this compound can decrease at lower temperatures, leading to phase separation or crystallization. Below are potential causes and solutions to maintain a homogenous solution.

Potential Cause 1: Low Temperature Exceeds Solubility Limit

This compound, an anionic surfactant, has a Krafft point, which is the temperature below which the surfactant has limited solubility and exists as a crystalline solid rather than forming micelles.[1] If the storage temperature of your aqueous solution drops below the Krafft point for a given concentration, precipitation will occur.

Solutions:

  • Increase Storage Temperature: The most straightforward solution is to store the this compound solution at a temperature above its precipitation point. For the neat material, it is recommended to store it at least 5°C (10°F) above its pour point to ensure fluidity.[2]

  • Optimize Concentration: In some cases, adjusting the surfactant concentration can influence its cold stability.

Potential Cause 2: Formulation Lacks Cold Stability Enhancers

Aqueous solutions of this compound may require the addition of other components to improve their stability at low temperatures.

Solutions:

  • Incorporate Co-solvents (Hydrotropes): The addition of co-solvents can significantly improve the cold temperature stability of surfactant solutions. These substances interfere with the formation of crystalline structures.

    • Glycols: Propylene glycol and polyethylene glycol are effective at depressing the freezing point and improving the solubility of surfactants.

    • Short-chain Alcohols: Ethanol or isopropanol can also be used to enhance cold stability.

Potential Cause 3: Water Hardness

This compound itself has a high tolerance to water hardness ions like Ca²⁺ and Mg²⁺.[3] However, in complex formulations, the presence of these ions can sometimes contribute to the precipitation of other components, which may in turn affect the stability of the entire system.

Solutions:

  • Use Purified Water: Preparing your solutions with deionized or distilled water will eliminate the potential for hard water ions to interfere with your formulation.

  • Add Chelating Agents: If the use of hard water is unavoidable, consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or its salts to sequester the divalent cations.

Potential Cause 4: Incorrect pH

The pH of the solution can influence the solubility and stability of surfactant formulations.

Solution:

  • Adjust pH: For many anionic surfactant formulations, maintaining a neutral to slightly alkaline pH can improve stability. Experiment with adjusting the pH of your solution to see if it improves cold stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in the cold?

A1: this compound is an anionic surfactant, specifically a sodium salt of a sulfated C12-C15 alcohol ethoxylate with an average of 3 moles of ethylene oxide.[4][5] Its structure contains a hydrophobic alkyl chain and a hydrophilic ethoxy sulfate group. At low temperatures, the kinetic energy of the molecules decreases, and the hydrophobic tails can begin to aggregate and crystallize, leading to precipitation from the aqueous solution. This is related to the surfactant's Krafft point.[1]

Q2: How can I determine the cold stability of my this compound formulation?

A2: A common method is to perform a cold stability test. This involves subjecting your formulation to one or more freeze-thaw cycles and observing for any signs of precipitation, cloudiness, or phase separation. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: Are there any analytical methods to quantify the stability?

A3: Yes, the cloud point of a surfactant solution is a key parameter.[6][7] The cloud point is the temperature at which a nonionic surfactant solution becomes turbid as it is heated, due to decreased solubility. While this compound is an anionic surfactant, understanding the cloud point behavior of the nonionic precursor (Neodol 25-3) can provide insights. For anionic surfactants, a "Krafft point" determination is more relevant, which is the temperature at which the surfactant's solubility equals its critical micelle concentration (CMC).[1] A simple visual assessment of turbidity after cold storage is a practical first step.

Q4: Will adding a co-solvent affect the performance of my this compound solution?

A4: The addition of co-solvents like propylene glycol or ethanol is a standard practice in formulating detergents and other products to improve cold stability.[2] At typical inclusion levels for stability enhancement, the impact on the primary function of the surfactant (e.g., detergency, wetting) is generally minimal and often acceptable. However, it is always recommended to perform functional testing on your final formulation to ensure it meets your specific experimental requirements.

Data Presentation

Table 1: Typical Physical Properties of Neodol 25-3 (precursor to this compound)

PropertyUnitValueMethod
Pour Point°C5ASTM D5949/D97
Density @ 40°C kg/l 0.908ASTM D4052
Kinematic Viscosity @ 40°Cmm²/s17ASTM D445
Cloud Point (1% aqueous)°C33SMS 1664
HLB Number7.5Griffin's Method

Data sourced from a technical data sheet for Neodol 25-3.[8]

Experimental Protocols

Protocol 1: Cold Stability Assessment (Freeze-Thaw Cycling)

This protocol provides a method for visually assessing the cold storage stability of a this compound solution.

Materials:

  • This compound solution to be tested

  • Control sample (e.g., a known stable formulation or the solvent alone)

  • Clear, sealable containers (e.g., glass vials or centrifuge tubes)

  • Refrigerator or cold room capable of maintaining the desired low temperature (e.g., 4°C)

  • Freezer capable of reaching at least -10°C

  • Water bath or incubator for thawing

Methodology:

  • Sample Preparation: Aliquot the test solution and the control sample into separate, clearly labeled containers.

  • Initial Observation: Record the initial appearance of the solutions at room temperature (e.g., clear, colorless, no precipitate).

  • Cold Storage: Place the samples in the refrigerator at the desired cold storage temperature (e.g., 4°C) for a predetermined period (e.g., 24-72 hours).

  • Observation after Cold Storage: After the cold storage period, visually inspect the samples for any signs of precipitation, cloudiness, gelation, or phase separation. Record your observations.

  • Freeze Cycle: Transfer the samples to a freezer at -10°C or below and allow them to freeze completely (typically 12-24 hours).

  • Thaw Cycle: Remove the samples from the freezer and allow them to thaw at room temperature or in a controlled temperature water bath.

  • Observation after Thawing: Once the samples have returned to room temperature, visually inspect them again for any changes in appearance. Note if any precipitate that formed during freezing redissolves.

  • Repeat Cycles: For more rigorous testing, repeat the freeze-thaw cycle (steps 5-7) for a total of 3-5 cycles.

  • Analysis: A stable formulation will show no significant change in appearance throughout the cold storage and freeze-thaw cycling.

Protocol 2: Determination of Cloud Point (for Nonionic Surfactants)

While this compound is anionic, this method is relevant for its nonionic precursor and is a standard technique in surfactant characterization.

Materials:

  • 1% (w/w) solution of the nonionic surfactant in deionized water

  • Clear glass test tube

  • Thermometer with 0.1°C resolution

  • Controlled temperature water bath with a viewing window

  • Stirring mechanism (e.g., magnetic stir bar and stir plate)

Methodology:

  • Sample Preparation: Prepare a 1% (w/w) solution of the nonionic surfactant in deionized water. Ensure it is fully dissolved and homogenous at room temperature.

  • Setup: Place the surfactant solution in a test tube with a small stir bar. Immerse the test tube in the water bath. Place the thermometer in the surfactant solution, ensuring the bulb is submerged but not touching the bottom or sides of the test tube.

  • Heating: Begin slowly heating the water bath while gently stirring the surfactant solution. The heating rate should be controlled to approximately 1-2°C per minute.

  • Observation: Continuously observe the solution. The cloud point is the temperature at which the solution first shows signs of turbidity or cloudiness.

  • Recording: Record the temperature to the nearest 0.1°C at which the cloudiness appears.

  • Cooling and Confirmation: Allow the solution to cool. It should become clear again. The temperature at which it becomes clear upon cooling can also be recorded and should be close to the cloud point observed during heating.

Visualizations

G issue Issue: This compound Precipitation in Cold Storage cause1 Low Temperature issue->cause1 cause2 Formulation Issues issue->cause2 cause3 Water Hardness issue->cause3 cause4 Incorrect pH issue->cause4 cause cause solution solution sol1a Increase Storage Temp. cause1->sol1a sol1b Optimize Concentration cause1->sol1b sol2a Add Co-solvents (e.g., Propylene Glycol) cause2->sol2a sol3a Use Purified Water cause3->sol3a sol3b Add Chelating Agents cause3->sol3b sol4a Adjust to Neutral/ Alkaline pH cause4->sol4a

Caption: Troubleshooting flowchart for this compound precipitation.

G cluster_materials Materials cluster_procedure Procedure test_solution Test Solution step1 1. Initial Observation (Room Temp) test_solution->step1 control_sample Control Sample control_sample->step1 containers Clear Containers fridge Refrigerator (4°C) freezer Freezer (-10°C) step2 2. Cold Storage (24-72h at 4°C) step1->step2 Place in fridge step3 3. Freeze (12-24h at -10°C) step2->step3 Transfer to freezer step4 4. Thaw (Room Temp) step3->step4 Remove and thaw step5 5. Final Observation step4->step5 step6 6. Repeat Cycles (3-5x) step5->step6 For rigorous testing

Caption: Experimental workflow for cold stability testing.

References

Technical Support Center: Mitigating the Effects of Neodol 25-3S on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the anionic surfactant Neodol 25-3S in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect enzyme kinetics?

This compound is an anionic surfactant, specifically a sodium salt of a sulfated C12-15 alcohol ethoxylate with an average of three ethylene oxide units.[1] Anionic surfactants like this compound can interact with enzymes through a combination of electrostatic and hydrophobic interactions.[2][3] This interaction can lead to conformational changes in the enzyme's structure, potentially causing denaturation and a loss of catalytic activity.[2][3] This can manifest as a decrease in the maximum reaction velocity (Vmax) and a change in the Michaelis constant (Km), often indicating reduced enzyme efficiency. Anionic surfactants are generally considered more detrimental to enzyme activity than non-ionic or zwitterionic surfactants.[2]

Q2: My enzyme activity is significantly lower in the presence of this compound. What could be the cause?

A significant drop in enzyme activity is a common issue when using anionic surfactants. The primary cause is likely the denaturation of your enzyme.[4] this compound molecules can bind to the protein, disrupting the delicate balance of forces that maintain its three-dimensional structure, which is essential for its function.[4][5] The extent of this inactivation can depend on the concentration of this compound, the specific enzyme you are using, and the composition of your assay buffer.

Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

Q4: Are there any general tips for working with surfactants in enzyme assays?

Yes. When working with any surfactant, including this compound, it is important to:

  • Maintain consistent experimental conditions: Temperature and pH can significantly influence both enzyme activity and surfactant properties.[7][8]

  • Ensure proper mixing: Thoroughly mix all components of the assay to ensure a homogenous solution.

  • Use appropriate controls: Always include a control experiment without the surfactant to establish a baseline for enzyme activity. A negative control without the enzyme is also crucial to detect any background signal.[8]

  • Consider the source and purity of your enzyme: Different enzyme preparations may have varying sensitivities to surfactants.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very low enzyme activity Severe enzyme denaturation by this compound.1. Decrease the concentration of this compound in your assay. 2. Implement a mitigation strategy, such as the addition of a non-ionic surfactant (see Mitigation Strategies section). 3. Verify that the enzyme is active in a control experiment without this compound.
Inconsistent or non-reproducible results - Incomplete solubilization of substrate or enzyme. - Formation of enzyme-surfactant aggregates. - Pipetting errors.1. Ensure all components are fully dissolved before starting the reaction. 2. Gently mix the reaction components to avoid introducing air bubbles.[9] 3. Use calibrated pipettes and prepare a master mix for your reactions to minimize pipetting variability.[9]
Altered Km and/or Vmax values - this compound is acting as an inhibitor (competitive, non-competitive, or mixed). - Partial denaturation of the enzyme.1. Perform a full kinetic analysis by varying the substrate concentration at a fixed this compound concentration to determine the type of inhibition. 2. Attempt to mitigate the inhibitory effects using the strategies outlined below.
Precipitation or cloudiness in the assay tube - The concentration of this compound may be too high, leading to insolubility. - Interaction with other buffer components.1. Reduce the concentration of this compound. 2. Test the solubility of this compound in your assay buffer at the desired concentration and temperature before adding the enzyme.

Mitigation Strategies

Anionic surfactant-induced enzyme inactivation can often be counteracted. The most common and effective strategy is the inclusion of a non-ionic surfactant.

Strategy: Co-formulation with Non-Ionic Surfactants

Principle: Non-ionic surfactants, such as alcohol ethoxylates (the precursors to this compound), can have a protective effect on enzymes in the presence of anionic surfactants.[4][5] It is believed that the non-ionic surfactants can form mixed micelles with the anionic surfactants, reducing the concentration of free anionic surfactant monomers that are available to denature the enzyme. They may also interact with the enzyme in a less disruptive manner, shielding it from the harsher anionic surfactant.

Recommended Non-Ionic Surfactants:

  • Neodol 25-7 or Neodol 25-9: These are alcohol ethoxylates with a similar C12-15 alkyl chain to this compound but with a longer ethylene oxide chain, making them non-ionic.

  • Tween 20 or Triton X-100: These are other commonly used non-ionic surfactants in biochemical applications.

General Protocol:

  • Prepare stock solutions of both this compound and the chosen non-ionic surfactant.

  • In your experimental setup, add the non-ionic surfactant to the assay buffer before introducing the this compound and the enzyme.

  • Test a range of ratios of non-ionic to anionic surfactant to find the optimal concentration for protecting your enzyme while maintaining the desired surfactant properties for your experiment. A starting point could be a 1:1 molar ratio, followed by optimization.

Quantitative Data

Table 1: Critical Micelle Concentration (CMC) of Neodol Alcohol Ethoxylates (Non-ionic Precursors to this compound)

Data for Neodol ethoxylates in deionized water at 24°C. The addition of a sulfate group to form this compound will alter the CMC.

SurfactantAverage Ethylene Oxide UnitsCMC (% m/m)
Neodol 91-660.029
Neodol 91-880.038
Neodol 25-770.0016
Neodol 45-770.00066

Experimental Protocols

Protocol 1: Determining Enzyme Kinetic Parameters (Km and Vmax) in the Presence of this compound

This protocol provides a general framework. Specific substrate concentrations, enzyme concentration, and incubation times should be optimized for your particular enzyme system.

Materials:

  • Enzyme stock solution

  • Substrate stock solution

  • Assay buffer (e.g., phosphate buffer, Tris-HCl) at the optimal pH for your enzyme

  • This compound stock solution

  • (Optional) Mitigating non-ionic surfactant stock solution

  • Microplate reader or spectrophotometer

  • 96-well microplate (or cuvettes)

Procedure:

  • Prepare a series of substrate dilutions in the assay buffer. A typical range would be from 0.1 to 10 times the expected Km of your enzyme.

  • Prepare your reaction mixes. For each substrate concentration, prepare a reaction mix containing the assay buffer, a fixed concentration of this compound (and the mitigating non-ionic surfactant, if applicable), and the substrate dilution.

  • Equilibrate the reaction mixes and enzyme solution to the optimal temperature for your enzyme.

  • Initiate the reaction by adding a fixed amount of enzyme to each reaction mix. Start a timer immediately.

  • Measure the initial reaction velocity (v₀). This is typically done by monitoring the change in absorbance (for a chromogenic substrate) or fluorescence over a short period of time, ensuring the reaction rate is linear.

  • Repeat the experiment for each substrate concentration.

  • Plot the data. Create a plot of initial velocity (v₀) versus substrate concentration ([S]).

  • Determine Km and Vmax. The most common method is to use a Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[S]).[7][10][11]

    • The y-intercept of the line of best fit is equal to 1/Vmax.

    • The x-intercept is equal to -1/Km.

    • The slope is Km/Vmax.

Visualizations

Enzyme_Denaturation cluster_0 Native Enzyme cluster_1 Interaction with this compound cluster_2 Denatured Enzyme Enzyme Active Enzyme (Folded Conformation) ActiveSite Active Site DenaturedEnzyme Inactive Enzyme (Unfolded Conformation) Enzyme->DenaturedEnzyme Denaturation Neodol This compound (Anionic Surfactant) AlteredSite Altered Active Site

Caption: Mechanism of enzyme denaturation by this compound.

Mitigation_Strategy cluster_0 System with Anionic Surfactant cluster_1 Mitigation with Non-ionic Surfactant Enzyme Active Enzyme Denaturation Denaturation Enzyme->Denaturation Neodol This compound MixedMicelle Mixed Micelles Neodol->MixedMicelle NonIonic Non-ionic Surfactant (e.g., Neodol 25-7) NonIonic->MixedMicelle Forms ProtectedEnzyme Protected Enzyme MixedMicelle->ProtectedEnzyme Protects

Caption: Protective effect of non-ionic surfactants.

Troubleshooting_Workflow Start Enzyme Assay with This compound Shows Unexpected Results CheckControls Are controls (no surfactant, no enzyme) behaving as expected? Start->CheckControls TroubleshootAssay Troubleshoot general assay conditions (pH, temp, reagents). CheckControls->TroubleshootAssay No CheckConcentration Is this compound concentration too high? Is there precipitation? CheckControls->CheckConcentration Yes TroubleshootAssay->Start ReduceConcentration Reduce this compound concentration. CheckConcentration->ReduceConcentration Yes ImplementMitigation Implement mitigation strategy (add non-ionic surfactant). CheckConcentration->ImplementMitigation No End Optimized Assay ReduceConcentration->End AnalyzeKinetics Perform full kinetic analysis to understand inhibition. ImplementMitigation->AnalyzeKinetics AnalyzeKinetics->End

Caption: Troubleshooting workflow for enzyme assays with this compound.

References

compatibility of Neodol 25-3S with other common lab reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Neodol 25-3S. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of this compound with common laboratory reagents. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.

Understanding this compound

This compound is an anionic surfactant, chemically described as a sodium salt of a C12-C15 primary alcohol ethoxy sulfate. Its structure comprises a hydrophobic C12-C15 alkyl chain, a hydrophilic portion with an average of three ethylene oxide units, and a terminal sulfate group, with sodium as the counter-ion.[1] This composition makes it an effective wetting, emulsifying, and dispersing agent in various applications, including detergents, personal care products, and agricultural formulations.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound solutions?

A1: this compound solutions are generally stable under controlled conditions. However, its stability is significantly influenced by pH and temperature. The neutralization pH during its synthesis is carefully controlled between 6.5 and 7.5 to ensure optimal stability and prevent alkaline hydrolysis.[2] Both acidic and alkaline conditions can lead to the hydrolysis of the sulfate group over time, especially at elevated temperatures.[3][4][5] For its non-sulfated precursor, Neodol 25-3, exposure to extremes of temperature and direct sunlight should be avoided.[6]

Q2: Can I use this compound with strong acids or bases?

A2: Caution is advised when using this compound with strong acids or bases, as these conditions can promote hydrolysis of the sulfate ester bond. The nonionic precursor, Neodol 25-3, is noted to be stable in both acidic and alkaline conditions, which suggests a degree of tolerance for the ethoxylated chain.[7] However, the sulfate group in this compound is susceptible to acid-catalyzed hydrolysis, which can lead to the formation of the parent alcohol ethoxylate and sulfuric acid.[4] Similarly, strong alkaline conditions can also accelerate hydrolysis.[8] It is recommended to buffer solutions containing this compound to a pH range of 6.5 to 7.5 for maximum stability.[2]

Q3: Is this compound compatible with oxidizing or reducing agents?

A3: The safety data for the precursor, Neodol 25-3, indicates that it is incompatible with strong oxidizing agents.[6] Given the structural similarity, it is highly probable that this compound is also susceptible to degradation by strong oxidizing agents. These agents can potentially attack the alkyl chain or the ethoxylate linkages. Information regarding its compatibility with specific reducing agents is limited; therefore, preliminary compatibility testing is recommended.

Q4: What is the solubility of this compound in organic solvents?

A4: this compound, being a salt, is generally soluble in water and polar solvents. Its precursor, Neodol 25-3, and other Neodol ethoxylates are miscible with many organic solvents.[9][10] The solubility of this compound in various organic solvents will depend on the polarity of the solvent. It is expected to have good solubility in polar organic solvents like lower alcohols (e.g., ethanol, isopropanol) and limited solubility in nonpolar organic solvents.

Q5: Will this compound precipitate in the presence of salts or in biological buffers?

A5: this compound and similar alcohol ethoxy sulfates are known to have a high tolerance to divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which means they are less likely to precipitate in hard water.[11] However, as an anionic surfactant, this compound can potentially precipitate in the presence of high concentrations of multivalent cations (e.g., Fe³⁺, Al³⁺) or with cationic surfactants.

When using biological buffers, it is important to consider potential interactions.

  • Phosphate-Buffered Saline (PBS): PBS contains monovalent and divalent cations. While this compound has good tolerance for Ca²⁺ and Mg²⁺, high concentrations of these ions could potentially lead to precipitation. Phosphate ions themselves are generally compatible.

  • Tris-HCl: Tris buffer is a primary amine and is generally considered inert in many biological reactions. Direct incompatibilities with this compound are not widely reported, but it's always advisable to perform a small-scale compatibility test.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in laboratory experiments.

Issue 1: Precipitation or Cloudiness in Solution
Potential Cause Troubleshooting Steps
Presence of Multivalent Cations Anionic surfactants can precipitate with certain multivalent cations. If your solution contains high concentrations of ions like Ca²⁺, Mg²⁺, Fe³⁺, or Al³⁺, consider using deionized water for solution preparation and minimizing the concentration of these ions if possible.
Interaction with Cationic Reagents Mixing this compound with cationic surfactants or polymers will likely lead to the formation of an insoluble complex. Avoid co-formulation with cationic reagents unless a specific interaction is desired.
Low Temperature Some surfactant solutions can become cloudy or form precipitates at lower temperatures. Gently warming the solution may help to redissolve the surfactant.
Incorrect pH Extreme pH values can lead to hydrolysis and the formation of less soluble degradation products. Ensure the pH of your solution is within the recommended range of 6.5-7.5 for optimal stability.
Issue 2: Inconsistent Assay Results or Loss of Activity
Potential Cause Troubleshooting Steps
Surfactant-Induced Denaturation Anionic surfactants can denature proteins and enzymes, leading to a loss of biological activity. If you suspect this is occurring, try reducing the concentration of this compound or consider using a non-ionic or zwitterionic surfactant as an alternative.
Interference with Assay Detection Surfactants can interfere with certain detection methods, such as absorbance or fluorescence readings. Run appropriate controls, including a blank with the buffer and this compound, to account for any background signal.
Chemical Degradation of this compound If your experimental conditions involve strong acids, bases, or oxidizing agents, the this compound may be degrading. This can alter its properties and affect the outcome of your experiment. Re-evaluate your experimental conditions to ensure they are compatible with the surfactant's stability profile.

Compatibility Summary with Common Lab Reagents

The following table provides a general overview of the compatibility of this compound with common laboratory reagents. This information is based on the properties of alkyl ethoxy sulfates and the precursor, Neodol 25-3. It is strongly recommended to perform small-scale compatibility tests before proceeding with critical experiments.

Reagent ClassExamplesCompatibilityNotes
Strong Acids HCl, H₂SO₄ (concentrated)Limited Risk of acid-catalyzed hydrolysis, especially at elevated temperatures.
Strong Bases NaOH, KOH (concentrated)Limited Risk of alkaline hydrolysis, particularly at higher temperatures.
Weak Acids/Bases Acetic acid, Ammonium hydroxideGenerally Compatible Monitor pH to ensure it remains within the stable range (6.5-7.5).
Oxidizing Agents Hydrogen peroxide, BleachNot Recommended The precursor is incompatible with strong oxidizing agents.[6]
Reducing Agents DTT, β-mercaptoethanolData Limited Preliminary testing is recommended to ensure no adverse reactions.
Organic Solvents (Polar) Ethanol, Isopropanol, AcetonitrileGenerally Soluble/Compatible Good solubility is expected.
Organic Solvents (Nonpolar) Hexane, TolueneLimited Solubility/Compatibility As a salt, it is expected to have poor solubility in nonpolar solvents.
Biological Buffers PBS, Tris-HClGenerally Compatible Monitor for precipitation, especially in the presence of high salt concentrations.
Divalent Cations Ca²⁺, Mg²⁺High Tolerance Generally compatible at typical concentrations found in hard water and buffers.[11]
Multivalent Cations Fe³⁺, Al³⁺Potential for Precipitation May form insoluble salts, especially at higher concentrations.
Metals Copper, Copper Alloys, AluminumNot Recommended The precursor is incompatible with these metals.[6]

Experimental Protocol: Surfactant Compatibility Test

This protocol provides a general method for assessing the compatibility of this compound with a specific laboratory reagent.

Objective: To visually assess the formation of precipitate, phase separation, or color change when this compound is mixed with a test reagent.

Materials:

  • This compound stock solution (e.g., 10% w/v in deionized water)

  • Test reagent at the desired concentration

  • Control solvent/buffer (the same solvent/buffer used for the test reagent)

  • Clear glass vials or test tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation of Test and Control Solutions:

    • Label two separate vials: "Test" and "Control".

    • In the "Test" vial, add a specific volume of the this compound stock solution.

    • In the "Control" vial, add the same volume of the this compound stock solution.

  • Addition of Reagents:

    • To the "Test" vial, add the desired volume of the test reagent.

    • To the "Control" vial, add the same volume of the control solvent/buffer.

  • Mixing and Observation:

    • Gently vortex both vials to ensure thorough mixing.

    • Visually inspect both vials immediately after mixing for any signs of incompatibility, such as:

      • Precipitate formation (solid particles)

      • Cloudiness or turbidity

      • Phase separation (formation of layers)

      • Color change

  • Incubation and Final Observation:

    • Allow the vials to stand at the intended experimental temperature for a relevant period (e.g., 1 hour, 24 hours).

    • After incubation, visually inspect the vials again for any changes.

Interpretation of Results:

  • Compatible: The "Test" solution remains clear and visually identical to the "Control" solution.

  • Incompatible: The "Test" solution shows any of the signs of incompatibility listed in step 3.

Compatibility_Test_Workflow cluster_prep Preparation cluster_mix Execution cluster_incubate Incubation & Analysis cluster_results Interpretation cluster_outcomes Outcomes prep_test Prepare 'Test' Vial (this compound + Test Reagent) mix Vortex Both Vials prep_test->mix prep_control Prepare 'Control' Vial (this compound + Control Solvent) prep_control->mix observe_initial Initial Visual Observation mix->observe_initial incubate Incubate at Experimental Temperature observe_initial->incubate observe_final Final Visual Observation incubate->observe_final result Compare 'Test' vs 'Control' observe_final->result compatible Compatible result->compatible No Change incompatible Incompatible result->incompatible Precipitate, Cloudiness, Phase Separation

Caption: Workflow for the Surfactant Compatibility Test.

Signaling Pathway and Logical Relationships

The compatibility of this compound with other lab reagents is governed by a series of logical relationships based on its chemical structure. The following diagram illustrates these relationships.

Neodol_Compatibility_Logic cluster_structure This compound Structure cluster_interactions Potential Interactions cluster_reagents Incompatible Reagents Alkyl_Chain Hydrophobic C12-C15 Alkyl Chain Oxidation Oxidation Alkyl_Chain->Oxidation Susceptible to Denaturation Protein Denaturation Alkyl_Chain->Denaturation Hydrophobic interaction EO_Chain Hydrophilic (EO)₃ Chain Hydrolysis Hydrolysis EO_Chain->Hydrolysis Can be cleaved by strong conditions Sulfate_Group Anionic Sulfate Group (-OSO₃⁻) Sulfate_Group->Hydrolysis Susceptible to Precipitation Precipitation Sulfate_Group->Precipitation Interacts with Strong_Acids_Bases Strong Acids/Bases Hydrolysis->Strong_Acids_Bases Oxidizing_Agents Strong Oxidizing Agents Oxidation->Oxidizing_Agents Multivalent_Cations Multivalent Cations Precipitation->Multivalent_Cations Cationic_Surfactants Cationic Surfactants Precipitation->Cationic_Surfactants

Caption: Logical relationships governing this compound compatibility.

References

adjusting Neodol 25-3S levels for different cell types in lysis buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Neodol 25-3S as a detergent in cell lysis buffers. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to streamline your protein extraction workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for cell lysis?

This compound is an anionic surfactant, specifically an alcohol ethoxysulfate. Its structure consists of a hydrophobic alkyl chain (C12-C15) and a hydrophilic sulfate group, making it amphipathic.[1] In a lysis buffer, this compound molecules insert their hydrophobic tails into the lipid bilayer of cell membranes. At a sufficient concentration, known as the Critical Micelle Concentration (CMC), these molecules aggregate to form micelles, which effectively solubilize the membrane and release intracellular contents. As an anionic detergent, it is considered a "harsh" surfactant, capable of disrupting both cellular and nuclear membranes for total protein extraction.

Q2: What is the recommended starting concentration of this compound in a lysis buffer?

The optimal concentration of this compound depends on the cell type, cell density, and the specific application. A general starting point is to use a concentration above its Critical Micelle Concentration (CMC). While the exact CMC for this compound is not readily published, for many surfactants, a concentration of 0.5% to 2.0% (w/v) in the lysis buffer is a common starting range for effective cell lysis. Empirical testing is crucial to determine the ideal concentration for your specific experimental needs.

Q3: How do I choose between this compound and a non-ionic detergent like Triton X-100?

The choice of detergent is critical and depends on your downstream application.

  • Use this compound (or other anionic detergents like SDS): When your goal is to achieve complete disruption of all cellular membranes for total protein extraction and you are not concerned about maintaining the native protein structure or function. This is suitable for applications like SDS-PAGE and Western blotting where protein denaturation is part of the process.

  • Use a non-ionic detergent (e.g., Triton X-100, NP-40): When you need to preserve the native structure and function of your target protein. These milder detergents are ideal for immunoprecipitation (IP), co-immunoprecipitation (co-IP), enzyme activity assays, and studies of protein-protein interactions.

Q4: Is this compound compatible with common protein quantification assays?

  • BCA Assay: Anionic detergents like this compound can interfere with the BCA assay.[2][3] It is advisable to either use a detergent-compatible BCA assay kit or remove the detergent from the sample prior to protein quantification.

  • Bradford Assay: The Bradford assay is also sensitive to detergents, although some formulations are more tolerant.[4][5] High concentrations of anionic detergents can lead to precipitation of the dye-protein complex, resulting in inaccurate readings. Using a detergent-compatible Bradford assay or diluting the sample to reduce the detergent concentration may be necessary.

Q5: Can I use this compound for lysing all types of cells?

This compound, as a strong anionic detergent, can be effective for a wide range of cell types, including mammalian, bacterial, and with appropriate supplementary enzymes, plant and yeast cells. However, the stringency of the lysis may need to be adjusted based on the cell wall or membrane composition. For example, bacterial cells may require the addition of lysozyme to break down the peptidoglycan cell wall in conjunction with the detergent.

Troubleshooting Guide

Problem Possible Cause Solution
Low Protein Yield Insufficient Lysis: The concentration of this compound may be too low to effectively disrupt the cell membranes.Increase the concentration of this compound in your lysis buffer. A stepwise increase (e.g., from 0.5% to 1.0%, then to 1.5%) is recommended. Ensure the lysis buffer volume is adequate for the number of cells.
Incomplete Cell Disruption: For cells with tough outer layers (e.g., bacteria, yeast, plant cells), the detergent alone may not be sufficient.Combine this compound with mechanical disruption methods (e.g., sonication, bead beating) or enzymatic digestion (e.g., lysozyme for bacteria, zymolyase for yeast, cellulase for plants).
Protein Degradation Protease Activity: Upon cell lysis, endogenous proteases are released and can degrade your target protein.Always add a protease inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice at all times to minimize enzymatic activity.
Viscous Lysate DNA Release: Lysis of the nucleus releases large amounts of genomic DNA, making the lysate viscous and difficult to pipette.Add a DNase (e.g., DNase I) to your lysis buffer to digest the DNA. Alternatively, shear the DNA by sonication or by passing the lysate through a small gauge needle.
Protein Denaturation/Loss of Activity Harsh Lysis Conditions: this compound is a denaturing detergent, which can unfold proteins and lead to a loss of biological activity.If protein function is critical for your downstream application, consider switching to a milder, non-ionic detergent such as Triton X-100 or a zwitterionic detergent like CHAPS.
Inaccurate Protein Concentration Measurement Detergent Interference: this compound can interfere with standard protein assays like the BCA and Bradford methods.Use a detergent-compatible protein assay kit. Alternatively, you can precipitate the proteins (e.g., with acetone) to remove the interfering detergent before quantification.

Data Presentation

Table 1: Comparison of Detergent Types for Cell Lysis

Detergent Type Example(s) Properties Primary Use Cases Potential Issues
Anionic This compound, Sodium Dodecyl Sulfate (SDS)Strong, denaturingTotal protein extraction, SDS-PAGE, Western BlottingProtein denaturation, loss of enzyme activity, interference with some protein assays
Non-ionic Triton X-100, NP-40, Tween 20Mild, non-denaturingImmunoprecipitation, enzyme assays, protein-protein interaction studiesMay not be effective for complete lysis of all cell types, particularly those with tough cell walls
Zwitterionic CHAPS, ASB-14Mild, non-denaturingSolubilization of membrane proteins, 2D gel electrophoresisCan be more expensive than other detergent types
Cationic CTAB, Benzalkonium chlorideStrong, denaturingGenerally not used for protein extraction for functional studies due to harsh denaturing propertiesStrong protein denaturation, can interfere with many downstream applications

Experimental Protocols

Protocol 1: General Procedure for Cell Lysis using this compound Lysis Buffer

This protocol provides a general framework. Optimization of buffer components and incubation times may be necessary for specific cell types and applications.

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold this compound Lysis Buffer (see recipe below)

  • Protease inhibitor cocktail

  • Microcentrifuge

  • Pipette tips

This compound Lysis Buffer Recipe (100 mL):

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1 mM EDTA

  • 1% (w/v) this compound

  • Add protease inhibitor cocktail fresh before use

Procedure:

  • Cell Pellet Preparation:

    • For adherent cells, wash with ice-cold PBS, scrape, and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • For suspension cells, pellet directly by centrifugation.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold this compound Lysis Buffer (e.g., 1 mL per 10^7 cells).

    • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification of Lysate:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble cellular debris.

  • Collection of Supernatant:

    • Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a detergent-compatible protein assay.

  • Storage:

    • Use the lysate immediately for downstream applications or store at -80°C for long-term use.

Mandatory Visualizations

Experimental_Workflow start Start: Cell Pellet lysis Cell Lysis (this compound Buffer + Protease Inhibitors) start->lysis incubation Incubation on Ice (30 minutes) lysis->incubation centrifugation Clarification (14,000 x g, 15 min, 4°C) incubation->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant quantification Protein Quantification (Detergent-Compatible Assay) supernatant->quantification downstream Downstream Applications (SDS-PAGE, Western Blot, etc.) quantification->downstream storage Storage at -80°C quantification->storage

Caption: Workflow for protein extraction using this compound lysis buffer.

Signaling_Pathway_Lysis cluster_lysis Lysis Buffer cluster_lysate Cell Lysate membrane Cell Membrane (Lipid Bilayer) cytoplasm Cytoplasm (Proteins, Organelles) soluble_proteins Solubilized Proteins (Cytoplasmic, Nuclear, Membrane) membrane->soluble_proteins Releases nucleus Nucleus (Nuclear Proteins, DNA) cytoplasm->soluble_proteins Releases nucleus->soluble_proteins Releases neodol This compound (Anionic Detergent) neodol->membrane Disrupts neodol->nucleus Disrupts

Caption: Mechanism of cell lysis by this compound.

References

Validation & Comparative

A Comparative Guide: Neodol 25-3S versus Triton X-100 for Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful solubilization of integral membrane proteins is a critical bottleneck in their structural and functional characterization. The choice of detergent is paramount, as it must effectively disrupt the lipid bilayer to extract the protein of interest while preserving its native conformation and activity. This guide provides a detailed comparison of two surfactants, the anionic Neodol 25-3S and the non-ionic Triton X-100, for the solubilization of membrane proteins. While Triton X-100 is a well-established and widely used detergent in biological research, this compound is primarily known for its applications in the detergent and oil industries. This comparison will extrapolate the potential utility of this compound in a research context based on its physicochemical properties, in contrast to the known performance of Triton X-100.

At a Glance: Key Physicochemical and Performance Characteristics

A summary of the key properties of this compound and Triton X-100 is presented below, offering a quantitative basis for comparison. It is important to note that while extensive data exists for Triton X-100's performance in biological systems, the data for this compound in similar applications is limited.

PropertyThis compoundTriton X-100
Detergent Class AnionicNon-ionic
Chemical Structure Sodium C12-15 Alkyl Ether Sulfate (avg. 3 ethylene oxide units)Polyoxyethylene (9.5) octylphenol ether
Molecular Weight Variable (due to alkyl chain and ethoxylation distribution)~625 g/mol (average)[1]
Critical Micelle Concentration (CMC) Not widely reported in biological buffers; likely low0.2-0.9 mM[1]
Denaturing Potential Potentially higher due to anionic natureMild, generally non-denaturing[1]
Solubilization Efficiency Expected to be high due to strong surfactant propertiesHigh for many membrane proteins (>95% in some cases)[1]
Effect on Protein Structure May be more disruptive to protein-protein interactionsGenerally preserves native structure and function[2]
Compatibility with Downstream Applications May interfere with ion-exchange chromatographyCan interfere with UV-Vis spectroscopy at 280 nm
Primary Applications Industrial detergents, emulsifiers[3]General cell lysis, membrane protein extraction for functional and structural studies[1]

Performance in Membrane Protein Solubilization: A Comparative Analysis

Triton X-100: The Gentle Workhorse

Triton X-100 is a non-ionic detergent widely favored for its mildness and ability to solubilize membrane proteins while preserving their native structure and function.[1][2] Its utility has been demonstrated in the successful extraction of a wide range of membrane proteins for various downstream applications, including functional assays and structural studies. However, its effectiveness can be protein-dependent. For instance, while Triton X-100 can achieve high solubilization efficiency, it has been shown to cause the degradation of more labile protein complexes, such as the light-harvesting complex I (LHI) from Rhodobacter capsulatus, while leaving more robust components intact.[1] This highlights the necessity of empirical optimization for each target protein.

This compound: A Potential Powerhouse with Caveats

This compound is an anionic surfactant, a class of detergents known for their strong solubilizing power.[3] This property suggests that this compound could be highly effective in extracting even the most recalcitrant membrane proteins from the lipid bilayer. However, the presence of a charged headgroup also increases the likelihood of protein denaturation. Ionic detergents can disrupt both lipid-lipid and protein-protein interactions, which may compromise the structural and functional integrity of the target protein and any associated complexes.

A study on the effect of various surfactants on protein kinase C activity found that an ethoxylated alcohol sulfate (a compound class similar to this compound) exhibited only slight inhibition of the enzyme, suggesting it may be less denaturing than other ionic detergents like sodium lauryl sulfate.[4] Nevertheless, the anionic nature of this compound necessitates careful consideration and empirical validation of its impact on the specific protein of interest.

Experimental Protocols

The following is a generalized protocol for membrane protein solubilization. Researchers should optimize detergent concentration, temperature, and incubation time for their specific protein.

Materials:

  • Cell paste or membrane fraction containing the target protein

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors

  • Detergent Stock Solution: 10% (w/v) Triton X-100 or 10% (w/v) this compound in water

  • Microcentrifuge

Procedure:

  • Membrane Preparation: Resuspend the cell paste or membrane fraction in ice-cold Lysis Buffer.

  • Detergent Addition: Add the detergent stock solution to the membrane suspension to achieve the desired final concentration (typically starting at 1-2% w/v).

  • Solubilization: Incubate the mixture on a rotator at 4°C for 1-2 hours.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet insoluble material.

  • Collection of Solubilized Proteins: Carefully collect the supernatant, which contains the solubilized membrane proteins.

Visualizing the Workflow

The following diagrams illustrate the general workflow for membrane protein solubilization and the logical considerations when choosing between an anionic and a non-ionic detergent.

G Membrane Protein Solubilization Workflow A Membrane Preparation (Cell Lysis & Isolation) B Detergent Solubilization A->B C Clarification (Ultracentrifugation) B->C D Purification of Solubilized Protein C->D E Downstream Applications (Functional/Structural Studies) D->E G Detergent Selection Logic A Target Membrane Protein B High Solubilization Power Needed? A->B C Preservation of Native Structure/Function Critical? B->C No D Consider Anionic Detergent (e.g., this compound) B->D Yes C->D No E Start with Non-ionic Detergent (e.g., Triton X-100) C->E Yes F Optimize Detergent Concentration & Conditions D->F E->F

References

Ensuring Reproducible Research: A Comparative Guide to the Purity of Neodol 25-3S

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to achieving reproducible and reliable experimental results. Neodol 25-3S, a widely used anionic surfactant, is no exception. This guide provides a comprehensive comparison of this compound with alternative surfactants, focusing on purity and its impact on research applications. Detailed experimental protocols and supporting data are presented to empower researchers in making informed decisions for their specific needs.

Understanding this compound and Its Purity Profile

This compound is a sodium salt of a sulfated C12-C15 alcohol ethoxylate, with an average of three ethylene oxide units.[1][2] It is synthesized through the ethoxylation of a blend of C12-C15 primary alcohols, followed by sulfation.[1][2] The purity of this compound is a critical factor, as residual impurities from the manufacturing process can significantly impact experimental outcomes.

Key potential impurities in this compound and its precursor, Neodol 25-3, include:

  • Unreacted Alcohol: Residual C12-C15 alcohols from the ethoxylation step.[1]

  • Polyethylene Glycol (PEG): Byproducts of the ethoxylation process.[3]

  • 1,4-Dioxane: A cyclic ether that can form during the sulfation of ethoxylated alcohols.[4][5]

  • Varying Ethoxylation Degrees: A distribution of molecules with more or less than the average of three ethylene oxide units.[1]

The presence and concentration of these impurities can vary between different lots and manufacturers, highlighting the importance of lot-to-lot consistency checks for reproducible research.[6][7][8]

Comparative Analysis of Surfactant Purity

While direct comparative purity data between this compound and its alternatives is not always publicly available in a standardized format, we can infer typical purity profiles from manufacturer specifications and available research.

Table 1: Typical Purity Specifications for Neodol 25-3 and its Precursor Neodol 25

ParameterNeodol 25-3 (Precursor) SpecificationNeodol 25 (Precursor Alcohol) SpecificationSignificance in Research
Hydroxyl Number (mg KOH/g) 166 - 172[1][3]267 - 276[9]Indicates the average degree of ethoxylation. Variability can affect hydrophilic-lipophilic balance (HLB) and surfactant performance.
Water Content (%m/m) < 0.1[3]< 0.1[9]Excess water can promote hydrolysis of the active pharmaceutical ingredient (API) or affect the stability of formulations.[10]
Polyethylene Glycol (%m/m) < 1[3]N/APEG impurities can have cytotoxic effects on cell-based assays and may interfere with certain biological processes.
1,4-Dioxane (mg/kg) < 1[3]N/AA potential carcinogen that can be a critical impurity in pharmaceutical excipients, impacting drug product stability.[11]
Unreacted Alcohol (%m/m) Not specified, but present[1]C11 & Lower: < 1, C16 & Higher: < 1[9]Can alter the critical micelle concentration (CMC) and surface tension, and may impact protein stability.[12]
Acid Number (mg KOH/g) 0.05 - 0.20[1][3]< 0.0005 (eq/100g)[9]Indicates the presence of acidic impurities which can affect the pH of formulations and the stability of pH-sensitive APIs.

Discussion of Alternatives:

  • Sodium Laureth Sulfate (SLES): A widely used alternative to this compound, SLES is also an alcohol ethoxy sulfate. Its purity profile is similar, with potential impurities including unreacted alcohol, polyethylene glycol, and 1,4-dioxane. The primary difference lies in the starting alcohol, which is typically a more defined C12 alcohol for SLES compared to the C12-C15 blend in this compound. This can lead to a more uniform ethoxylation distribution in SLES.

  • Sodium Dodecyl Sulfate (SDS): A common anionic surfactant in molecular biology, particularly for cell lysis in proteomics.[13][14][15][16] SDS is an alkyl sulfate and does not undergo ethoxylation, thus it is free from PEG and 1,4-dioxane impurities. However, it is known to be a harsh denaturant of proteins.[16]

  • Polysorbates (e.g., Tween 20, Tween 80): These non-ionic surfactants are frequently used in biopharmaceutical formulations to prevent protein aggregation. However, they are susceptible to degradation, which can lead to the formation of reactive impurities like aldehydes and acids that can negatively impact drug stability.[11]

  • Branched Alcohol Ethoxylates: Surfactants derived from branched alcohols can offer different performance characteristics, such as lower foaming. Their purity profiles would be subject to similar types of impurities as linear alcohol ethoxylates like this compound.

Impact of Impurities on Research and Drug Development

The presence of even trace amounts of impurities in surfactants can have significant consequences for various research applications:

  • Cell-Based Assays: Residual unreacted alcohols and polyethylene glycol can exhibit cytotoxic effects, leading to inaccurate assessments of drug efficacy and toxicity.

  • Protein Stability and Formulation: Surfactants are crucial for stabilizing protein-based drugs.[17][18] However, impurities can interact with the protein, leading to aggregation, denaturation, or modification, thereby compromising the drug's efficacy and safety.[12][19][20] Reactive impurities in excipients are a known cause of drug product instability.[10][11][21][22][23]

  • Drug Delivery Systems: In the development of nanoparticle-based drug delivery systems, the purity of surfactants is critical.[24][25][26][27] Impurities can affect nanoparticle size, stability, and drug release characteristics.

  • Proteomics: In applications like cell lysis for proteomics, the choice of surfactant and its purity are vital. While SDS is effective, its denaturing properties can be a drawback.[16] this compound, being a milder surfactant, could be an alternative, but its purity must be assured to avoid interference with mass spectrometry analysis.[13][14][15][28]

Experimental Protocols for Purity Validation

To ensure the quality of this compound and other surfactants for research, the following analytical methods are recommended:

1. Gas Chromatography-Mass Spectrometry (GC-MS) for 1,4-Dioxane Analysis

  • Principle: This method is highly sensitive and specific for the quantification of volatile organic compounds like 1,4-dioxane.

  • Sample Preparation: A known amount of the surfactant is dissolved in a suitable solvent. For trace analysis, headspace sampling is often employed where the vapor above the sample is injected into the GC-MS.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Procedure: The sample is injected into the GC, where 1,4-dioxane is separated from other components based on its boiling point and affinity for the column's stationary phase. The mass spectrometer then identifies and quantifies 1,4-dioxane based on its unique mass-to-charge ratio.

2. High-Performance Liquid Chromatography with Evaporated Light Scattering Detection (HPLC-ELSD) for Non-Volatile Impurities

  • Principle: HPLC separates components of a mixture based on their affinity for the stationary and mobile phases. ELSD is a universal detector suitable for non-volatile analytes that do not possess a UV chromophore, such as unreacted alcohols and polyethylene glycols.

  • Sample Preparation: The surfactant sample is dissolved in the mobile phase.

  • Instrumentation: An HPLC system equipped with an ELSD.

  • Procedure: The sample is injected into the HPLC system. The separated components elute from the column and are nebulized in the ELSD. The solvent is evaporated, and the non-volatile analyte particles scatter a light beam. The amount of scattered light is proportional to the concentration of the analyte.

3. Titration for Acid and Hydroxyl Number

  • Principle: These are classic titrimetric methods to determine the amount of acidic impurities and the degree of ethoxylation (via hydroxyl groups), respectively.

  • Procedure (Acid Number): A known weight of the sample is dissolved in a suitable solvent and titrated with a standardized solution of a base (e.g., potassium hydroxide) to a colorimetric or potentiometric endpoint.

  • Procedure (Hydroxyl Number): The hydroxyl groups in the sample are typically acetylated, and the excess acetic anhydride is then titrated with a standard base.

Visualizing Experimental Workflows

To aid in understanding the processes involved in validating surfactant purity, the following diagrams illustrate the key experimental workflows.

Purity_Validation_Workflow Overall Purity Validation Workflow cluster_sampling Sample Acquisition cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_decision Decision Making Sample This compound Sample GC_MS GC-MS Analysis (for 1,4-Dioxane) Sample->GC_MS HPLC_ELSD HPLC-ELSD Analysis (for PEG, Unreacted Alcohol) Sample->HPLC_ELSD Titration Titration (Acid/Hydroxyl Number) Sample->Titration Impurity_Quantification Quantification of Impurities GC_MS->Impurity_Quantification HPLC_ELSD->Impurity_Quantification Titration->Impurity_Quantification Spec_Comparison Comparison with Specifications Impurity_Quantification->Spec_Comparison Accept_Reject Accept or Reject Lot Spec_Comparison->Accept_Reject

Caption: A flowchart illustrating the key steps in the purity validation of a this compound sample.

GCMS_Workflow GC-MS Workflow for 1,4-Dioxane cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_result Result Sample_Prep Dissolve Sample (Headspace Vial) Injection Injection Sample_Prep->Injection Separation Separation in GC Column Injection->Separation Ionization Ionization Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Quantification Quantification of 1,4-Dioxane Detection->Quantification

Caption: A schematic of the GC-MS workflow for the analysis of 1,4-dioxane in surfactant samples.

Conclusion

The purity of this compound and its alternatives is a critical consideration for ensuring the validity and reproducibility of research, particularly in the fields of drug development and life sciences. While this compound is a high-purity product, the potential for lot-to-lot variability and the presence of impurities such as unreacted alcohols, polyethylene glycol, and 1,4-dioxane necessitate rigorous quality control. Researchers should be aware of the potential impact of these impurities on their specific applications and, where possible, implement analytical methods to verify the purity of their surfactant reagents. By carefully selecting and validating their materials, scientists can minimize experimental variability and enhance the reliability of their research findings.

References

A Comparative Analysis of Neodol 25-3S and CHAPS for Specific Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in experimental design, significantly impacting the outcome of various biochemical and cellular assays. This guide provides an objective comparison of two commonly used, yet chemically distinct, detergents: Neodol 25-3S, an anionic surfactant, and CHAPS, a zwitterionic surfactant. This analysis is supported by a compilation of experimental data to assist in making informed decisions for specific applications.

Chemical and Physical Properties

This compound is a sodium salt of a sulfated C12-C15 alcohol ethoxylate, placing it in the category of anionic detergents. In contrast, CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent, meaning it carries both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[1] These fundamental differences in their chemical nature dictate their behavior in solution and their interactions with proteins and other macromolecules.

PropertyThis compoundCHAPS
Detergent Class Anionic (Alcohol Ethoxy Sulfate)Zwitterionic
Molecular Weight Variable (depends on alkyl chain and ethoxylate distribution)614.9 g/mol
Critical Micelle Concentration (CMC) ~0.3 mM6 - 10 mM[2]
Aggregation Number Not readily available in biochemical literature~10
Charge NegativeNet neutral
Denaturing Potential Generally considered more denaturing than zwitterionic detergentsMild, non-denaturing[1][2]

Performance in Specific Assays

The choice between this compound and CHAPS is highly dependent on the specific assay and the desired outcome. While direct comparative studies are limited, an analysis of their properties and documented uses allows for a functional comparison.

Protein Extraction and Solubilization

CHAPS is widely recognized for its ability to solubilize membrane proteins while preserving their native structure and function.[2][3] Its mild, non-denaturing nature makes it a preferred choice for applications where protein activity is paramount.[1] Anionic detergents like this compound can also be effective solubilizing agents but are generally considered more denaturing, which may be suitable for applications like SDS-PAGE but not for functional assays. One study demonstrated that the zwitterionic detergents CHAPS and CHAPSO were most efficient in extracting an active serotonin 5-HT1A receptor, while more hydrophobic detergents extracted more protein but with less activity.[4]

Enzyme Immunoassays (ELISA)

In the context of ELISAs, the detergent's role is often to block non-specific binding and to wash away unbound reagents. However, the presence of detergents can also interfere with the assay. High concentrations of CHAPS have been shown to inhibit the adsorption of proteins onto microtiter plates, which is a critical step in many ELISA formats.[5] While specific data on this compound in ELISA is scarce, anionic detergents can potentially interfere with antibody-antigen interactions. The gentle nature of CHAPS may be advantageous in maintaining the integrity of these interactions during washing steps.[6]

Enzyme Activity Assays

The impact of a detergent on enzyme activity is a crucial consideration. CHAPS is often used in in-vitro enzyme activity assays, particularly for membrane-associated enzymes, due to its non-denaturing properties.[1] However, its effect is enzyme-dependent and can sometimes be activating. The anionic surfactant, sodium dodecyl sulfate (SDS), a harsher detergent than this compound, is known to inactivate many enzymes.[7] Conversely, a study on protein kinase C showed that an alcohol ethoxy sulfate (chemically similar to this compound) caused only slight enzyme inhibition. Interestingly, in the context of industrial applications, alcohol ethoxy sulfates have been shown to help maintain protease stability in liquid detergents.[8]

Protein Quantification Assays

Detergents are a common source of interference in colorimetric protein assays. The Bradford assay is particularly susceptible to interference from anionic detergents like SDS.[9][10] While specific data for this compound is not available, its anionic nature suggests a high likelihood of interference. CHAPS is generally more compatible with the bicinchoninic acid (BCA) assay, although it can still interfere at higher concentrations.[11]

Experimental Protocols

General Protein Extraction Protocol
  • Lysis Buffer Preparation : Prepare a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and the chosen detergent.

    • For CHAPS : A common starting concentration is 1-2% (w/v).

    • For this compound : A starting concentration of 0.5-1% (w/v) can be tested, but optimization is crucial to balance solubilization with potential protein denaturation.

  • Cell Lysis : Resuspend the cell pellet in the prepared lysis buffer.

  • Incubation : Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification : Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection : Carefully collect the supernatant containing the solubilized proteins.

General Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
  • Coating : Immobilize the antigen or capture antibody on a microtiter plate.

  • Blocking : Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or casein in PBS).

  • Washing : Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Consideration for CHAPS : If used in the wash buffer, keep the concentration low (e.g., <0.1%) to avoid disrupting antibody-antigen binding.

    • Consideration for this compound : Due to its anionic nature, its inclusion in wash buffers should be carefully validated to ensure it does not interfere with antibody-antigen interactions.

  • Sample/Antibody Incubation : Add the sample and/or detection antibodies as per the specific ELISA format.

  • Enzyme Conjugate Incubation : Add the enzyme-conjugated secondary antibody.

  • Substrate Addition : Add the appropriate substrate for the enzyme to generate a detectable signal.

  • Detection : Measure the signal using a plate reader.

General Lactate Dehydrogenase (LDH) Activity Assay Protocol

This assay measures the activity of lactate dehydrogenase, a cytosolic enzyme, and can be used to assess cell lysis.

  • Sample Preparation : Prepare cell lysates using a lysis buffer containing either this compound or CHAPS at various concentrations.

  • Reaction Mixture : In a microplate well, combine the cell lysate with a reaction mixture containing pyruvate and NADH.

  • Kinetic Measurement : Measure the decrease in absorbance at 340 nm over time as NADH is oxidized to NAD+.

  • Data Analysis : Calculate the rate of NADH consumption, which is proportional to the LDH activity. Compare the activity in lysates prepared with this compound and CHAPS to a positive control (e.g., cells lysed with Triton X-100) and a negative control (intact cells).

Visualizations

Experimental_Workflow cluster_extraction Protein Extraction cluster_assay Downstream Assay CellPellet Cell Pellet Lysis Lysis with Detergent (this compound or CHAPS) CellPellet->Lysis Centrifugation Centrifugation Lysis->Centrifugation SolubilizedProteins Solubilized Proteins Centrifugation->SolubilizedProteins ELISA ELISA SolubilizedProteins->ELISA EnzymeAssay Enzyme Activity Assay SolubilizedProteins->EnzymeAssay ProteinQuant Protein Quantification SolubilizedProteins->ProteinQuant

General experimental workflow from protein extraction to downstream assays.

Detergent_Comparison cluster_neodol This compound (Anionic) cluster_chaps CHAPS (Zwitterionic) N_Solubilization Strong Solubilization N_Denaturation Higher Denaturation Potential N_Assay Potential Assay Interference (e.g., Bradford) C_Solubilization Mild Solubilization C_Denaturation Preserves Protein Function C_Assay Generally More Assay Compatible (e.g., BCA)

A high-level comparison of the key characteristics of this compound and CHAPS.

ELISA_Workflow AntigenCoating 1. Antigen Coating Blocking 2. Blocking AntigenCoating->Blocking PrimaryAb 3. Primary Antibody Blocking->PrimaryAb W1 Wash SecondaryAb 4. Enzyme-Linked Secondary Ab PrimaryAb->SecondaryAb W2 Wash Substrate 5. Substrate Addition SecondaryAb->Substrate W3 Wash Detection 6. Signal Detection Substrate->Detection

A simplified workflow of an indirect ELISA, highlighting the washing steps where detergents are often used.

References

A Comparative Performance Review of Neodol 25-3S in Surfactant Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step in experimental design and product formulation. This guide provides a comprehensive literature review of Neodol 25-3S, a C12-C15 alcohol ethoxy sulfate, and compares its performance with two commonly used anionic surfactants: Sodium Lauryl Ether Sulfate (SLES) and Linear Alkylbenzene Sulfonates (LAS).

Executive Summary

This compound is a versatile anionic surfactant known for its excellent detergency, emulsification, and foaming properties. Derived from a blend of C12-C15 primary alcohols with an average of three moles of ethylene oxide, it offers a favorable balance of hydrophilicity and lipophilicity. This guide synthesizes available research data to compare the performance of this compound against SLES and LAS in key areas such as critical micelle concentration (CMC), surface tension reduction, foaming characteristics, and detergency. While direct comparative studies under identical conditions are limited in the publicly available literature, this review consolidates data from various sources to provide a valuable performance overview.

Chemical Structure and Properties

This compound is the sodium salt of a sulfated alcohol ethoxylate. Its structure consists of a hydrophobic C12-C15 alkyl chain and a hydrophilic portion composed of an average of three ethylene oxide units and a terminal sulfate group. This structure provides a good balance of properties for various applications.

Alternatives:

  • Sodium Lauryl Ether Sulfate (SLES): A widely used anionic surfactant in personal care and cleaning products, SLES is known for its excellent foaming properties and milder nature compared to Sodium Lauryl Sulfate (SLS).

  • Linear Alkylbenzene Sulfonates (LAS): A workhorse surfactant in the detergent industry, LAS is valued for its strong cleaning performance and cost-effectiveness.

Comparative Performance Data

The following tables summarize key performance data for this compound and its alternatives based on available literature. It is important to note that experimental conditions may vary between studies.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension

SurfactantCMC (mM)Surface Tension at CMC (mN/m)Test Conditions
This compound Data not availableData not available
C12-14 Alcohol Ethoxylate (3 EO) Not specified27 mN/m at 20°C (proxy)Proxy from C12-14 AE2
Sodium Lauryl Ether Sulfate (SLES) ~0.80~34Ru(bipy)32+,2Cl− fluorescence emission
Linear Alkylbenzene Sulfonate (LAS) Varies with alkyl chain lengthVaries with conditions

Table 2: Foaming Properties

SurfactantFoam Height (mm) - InitialFoam Height (mm) - 5 minTest Method
Neodol 25 Ethoxylates Moderately foamingData varies with EO chain lengthShell Dynamic Spray Foam Test
Sodium Lauryl Ether Sulfate (SLES) 200170Ross-Miles Foam Height Test (in DI water)
Linear Alkylbenzene Sulfonate (LAS) Data not availableData not available

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline standard protocols for key surfactant performance tests.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. It is a key indicator of surfactant efficiency.

Methodology: Surface Tension Method

  • Preparation of Solutions: Prepare a series of aqueous solutions of the surfactant with varying concentrations.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Wilhelmy plate or Du Noüy ring method).

  • Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The CMC is the point at which the surface tension curve shows a sharp break. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.

Workflow for CMC Determination by Surface Tension

CMC_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Surfactant Stock Solution B Serial Dilutions A->B C Measure Surface Tension (Tensiometer) B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Inflection Point (CMC) D->E

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using the surface tension method.

Evaluation of Foaming Properties

Foam generation and stability are critical performance attributes for many surfactant applications.

Methodology: Ross-Miles Foam Test (ASTM D1173)

  • Apparatus: A standardized apparatus consisting of a jacketed glass tube with a specified height and diameter, and a pipette with a specified orifice size.

  • Solution Preparation: Prepare a solution of the surfactant at a specified concentration and temperature.

  • Foam Generation: A specific volume of the surfactant solution is allowed to fall from a specified height through the pipette into the main body of the solution in the glass tube, creating foam.

  • Measurement: The initial foam height is measured immediately after all the solution has fallen from the pipette. The foam height is then measured again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Workflow for Ross-Miles Foam Test

Ross_Miles_Test A Prepare Surfactant Solution B Assemble Ross-Miles Apparatus A->B C Introduce Solution to Pipette and Reservoir B->C D Release Solution from Pipette to Generate Foam C->D E Measure Initial Foam Height D->E F Measure Foam Height at 1, 3, and 5 minutes E->F G Analyze Foam Stability F->G

Caption: Experimental workflow for the Ross-Miles foam height and stability test.

Assessment of Detergency Performance

Detergency, or cleaning efficacy, is a primary function of surfactants in cleaning formulations.

Methodology: ASTM D4488 - Standard Guide for Testing Cleaning Performance

  • Substrate and Soil Selection: Choose a standard substrate (e.g., vinyl tiles) and a standardized soil relevant to the intended application.

  • Soiling Procedure: Apply the soil uniformly to the substrate in a controlled manner.

  • Cleaning Apparatus: Utilize a Gardner Straight Line Washability and Abrasion Machine or a similar apparatus to provide a consistent cleaning action.

  • **Cleaning

A Comparative Performance Analysis: Neodol 25-3S versus Sodium Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of two anionic surfactants: Neodol 25-3S and Sodium Lauryl Sulfate (SLS). While both are utilized for their cleaning and emulsifying properties, they exhibit distinct differences in their performance profiles and interaction with biological systems. This document summarizes available quantitative data, outlines detailed experimental protocols for direct comparison, and visualizes key processes to aid in formulation and development decisions.

Data Presentation: A Comparative Overview

Direct, side-by-side quantitative comparisons of this compound and Sodium Lauryl Sulfate under identical experimental conditions are not extensively available in public literature. However, based on existing data for SLS and the known properties of alcohol ethoxy sulfates like this compound, a qualitative and partially quantitative comparison can be drawn. The following tables summarize key performance indicators.

Table 1: Physicochemical and Performance Properties

PropertyThis compoundSodium Lauryl Sulfate (SLS)
Chemical Class Anionic Surfactant (Alcohol Ethoxy Sulfate)Anionic Surfactant (Alkyl Sulfate)
INCI Name Sodium C12-15 Pareth-3 SulfateSodium Lauryl Sulfate
CAS Number 12688-28-7151-21-3
Molecular Formula R-(OCH₂CH₂)₃OSO₃Na (R = C12-C15 alkyl)C₁₂H₂₅NaO₄S
Critical Micelle Concentration (CMC) Data not readily available in public literature~8.2 mM in pure water at 25°C[1][2]
Surface Tension Reduction Significant surface activity[3]Excellent
Foaming Properties Good foaming and foam stability[4][5]High, stable foam[6]
Cleaning Efficacy Effective cleaning and emulsifying agent[3][4]Strong cleaning and degreasing capabilities[6][7]
Biodegradability Parent compound is readily biodegradable[3][8]Readily biodegradable
Irritation Potential Parent compound is slightly to moderately irritating[3][8]Can be a significant skin irritant, especially at higher concentrations and with prolonged contact[7]

Table 2: General Performance Characteristics

FeatureThis compoundSodium Lauryl Sulfate (SLS)
Hard Water Tolerance Generally good due to ethoxylationCan be sensitive to hard water, forming insoluble salts
Solubility Good in aqueous systemsSoluble in water[6]
Applications Household and industrial cleaners, personal care products[3][4]Shampoos, toothpastes, household cleaners, industrial degreasers[6][7][9]

Experimental Protocols

To facilitate direct and objective comparison, the following standard experimental protocols are recommended.

Critical Micelle Concentration (CMC) Determination by Surface Tension

Objective: To determine the concentration at which surfactant monomers begin to form micelles in an aqueous solution.

Methodology:

  • Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant (this compound or SLS) in deionized water at a concentration well above the expected CMC. Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.

  • Surface Tension Measurement: Utilize a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution at a constant temperature (e.g., 25°C).

  • Data Analysis: Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration. The CMC is the point at which the surface tension ceases to decrease significantly with increasing concentration. The intersection of the two linear portions of the graph represents the CMC.

Foaming Properties Assessment (ASTM D1173 - Ross-Miles Method)

Objective: To evaluate the foaming capacity and stability of the surfactant solutions.

Methodology:

  • Apparatus: A standardized glass apparatus consisting of a jacketed receiver and a calibrated pipette as specified in ASTM D1173 is required.[10][11][12][13]

  • Solution Preparation: Prepare a solution of the surfactant in distilled water at a specified concentration (e.g., 0.1% w/v) and temperature (e.g., 49°C).[13]

  • Foam Generation: 200 mL of the surfactant solution is allowed to fall from a specified height into the receiver containing 50 mL of the same solution, generating foam.[13]

  • Measurement: The initial foam height is measured immediately after all the solution has run out of the pipette. The foam stability is assessed by measuring the foam height again after a specified time interval (e.g., 5 minutes).[10][11]

Cleaning Performance Evaluation (ASTM D4488 - A5)

Objective: To assess the cleaning efficiency of the surfactants on a standardized soiled substrate.

Methodology:

  • Substrate and Soil: White vinyl tiles are used as the substrate. A standardized soil consisting of a particulate component and an oil blend is prepared and applied to the tiles.[14][15][16]

  • Cleaning Apparatus: A Gardner washability and abrasion machine is used to provide a consistent scrubbing motion.[15]

  • Procedure: The soiled tiles are cleaned with a standardized sponge or brush loaded with the test surfactant solution for a set number of cycles.[15][16]

  • Evaluation: The cleaning efficiency is determined by measuring the reflectance of the tiles before soiling, after soiling, and after cleaning using a colorimeter. The percentage of soil removal is then calculated.[14]

In Vitro Skin Irritation Assessment (OECD Test Guideline 439)

Objective: To evaluate the skin irritation potential of the surfactants using a reconstructed human epidermis (RhE) model.

Methodology:

  • Test System: A commercially available 3D reconstructed human epidermis model is used.[17][18][19][20]

  • Exposure: The test substance is applied topically to the surface of the RhE tissue for a defined period (e.g., 60 minutes).[19][20]

  • Viability Assessment: Following exposure and a post-incubation period, the viability of the tissue is determined using a cell viability assay, typically the MTT assay.[18][20]

  • Classification: A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[17][20]

Visualizations

Experimental Workflow for Surfactant Performance Assessment

G cluster_prep Preparation cluster_tests Performance Tests cluster_analysis Data Analysis & Comparison prep_surfactant Prepare Surfactant Solutions (this compound & SLS) cmc CMC Determination (Surface Tensiometry) prep_surfactant->cmc foam Foaming Analysis (ASTM D1173) prep_surfactant->foam cleaning Cleaning Efficiency (ASTM D4488) prep_surfactant->cleaning irritation Skin Irritation (OECD TG 439) prep_surfactant->irritation analyze_cmc Plot Surface Tension vs. log(Concentration) cmc->analyze_cmc analyze_foam Measure Initial Foam Height & Stability foam->analyze_foam analyze_cleaning Calculate % Soil Removal cleaning->analyze_cleaning analyze_irritation Determine Tissue Viability irritation->analyze_irritation comparison Comparative Performance Assessment analyze_cmc->comparison analyze_foam->comparison analyze_cleaning->comparison analyze_irritation->comparison

Caption: Workflow for the comparative assessment of surfactant performance.

Conceptual Signaling Pathway for Surfactant-Induced Skin Irritation

G cluster_barrier Barrier Disruption cluster_cellular Cellular Response surfactant Anionic Surfactant (e.g., SLS) sc Stratum Corneum surfactant->sc lipid_extraction Lipid Extraction sc->lipid_extraction interacts with protein_denaturation Protein Denaturation sc->protein_denaturation interacts with keratinocytes Keratinocytes cytokine_release Pro-inflammatory Cytokine Release (e.g., IL-1α, TNF-α) keratinocytes->cytokine_release triggers lipid_extraction->keratinocytes leads to damage of protein_denaturation->keratinocytes leads to damage of inflammatory_cascade Inflammatory Cascade cytokine_release->inflammatory_cascade irritation Clinical Signs of Irritation (Erythema, Edema) inflammatory_cascade->irritation

Caption: Simplified pathway of anionic surfactant-induced skin irritation.

Conclusion

Sodium Lauryl Sulfate is a well-characterized surfactant with strong cleaning and foaming properties, though with a notable potential for skin irritation.[6][7] this compound, an alcohol ethoxy sulfate, is expected to offer effective cleaning and foaming while potentially exhibiting a milder profile on skin and greater tolerance to hard water due to its ethoxylated structure.[3] The lack of direct comparative studies in the public domain highlights the need for further research. The experimental protocols provided in this guide offer a standardized framework for researchers and formulators to generate the necessary data for a definitive, evidence-based selection between these two surfactants for their specific applications.

References

Navigating the Surfactant Maze: A Comparative Guide to Neodol 25-3S Alternatives for Sensitive Biological Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step that can significantly influence the outcome of sensitive biological experiments. Neodol 25-3S, an alcohol ethoxy sulfate, is a commonly used anionic surfactant. However, the need for milder conditions to preserve protein structure and function often necessitates the exploration of alternatives. This guide provides an objective comparison of this compound with three widely used alternatives: the non-ionic detergents Triton X-100 and Tween 20, and the zwitterionic detergent CHAPS. This comparison is supported by experimental data, detailed protocols, and visualizations to aid in making an informed choice for your specific research needs.

At a Glance: Key Differences in Detergent Properties

The fundamental differences between these surfactants lie in their chemical nature, which dictates their behavior in solution and their impact on biological molecules. Anionic detergents like this compound possess a negatively charged head group, making them strong solubilizing agents but also prone to denaturing proteins.[1][2] In contrast, non-ionic detergents such as Triton X-100 and Tween 20 have uncharged, hydrophilic head groups, rendering them milder and less likely to disrupt protein-protein interactions.[3][4] Zwitterionic detergents, like CHAPS, contain both positive and negative charges in their head group, resulting in a net neutral charge and offering a balance between the solubilizing power of ionic detergents and the gentle nature of non-ionic ones.[5][6]

Performance Comparison in Key Applications

The choice of detergent is highly dependent on the specific application. Below is a summary of the performance of this compound and its alternatives in two common sensitive biological assays: protein extraction and enzyme-linked immunosorbent assay (ELISA).

Protein Extraction: Balancing Yield and Functionality

Effective protein extraction requires a detergent that can efficiently lyse cells and solubilize proteins without compromising their structural integrity and biological activity.

Illustrative Comparison of Detergent Performance in Protein Extraction

DetergentTypical ConcentrationProtein Yield (Illustrative)Enzyme Activity PreservationKey Characteristics
This compound (Anionic) 0.1 - 1%HighVariable, potential for denaturationStrong solubilizing agent, can disrupt protein structure.
Triton X-100 (Non-ionic) 0.1 - 1%High[7][8]Good to Excellent[9]Mild, effective for solubilizing membrane proteins while preserving their native state.[3][10][11]
CHAPS (Zwitterionic) 1 - 2%Moderate to HighExcellent[5][12]Non-denaturing, effective at breaking protein-protein interactions while maintaining monomeric protein structure.[6][13]

Note: The protein yield is presented for illustrative purposes based on typical outcomes reported in the literature. Actual yields will vary depending on the cell type, protein of interest, and extraction protocol.

Enzyme-Linked Immunosorbent Assay (ELISA): Minimizing Background Noise

In ELISAs, detergents are crucial components of wash buffers to reduce non-specific binding and, consequently, background noise, thereby increasing the signal-to-noise ratio.

Illustrative Comparison of Detergent Performance in ELISA Wash Buffers

DetergentTypical ConcentrationBackground Absorbance (Illustrative)Signal-to-Noise RatioKey Characteristics
This compound (Anionic) 0.05 - 0.1%Moderate to HighModerateCan contribute to higher background due to stronger interactions.
Tween 20 (Non-ionic) 0.05 - 0.1%Low[14][15]High[16][17][18]Widely used for its effectiveness in reducing non-specific binding with minimal disruption of antibody-antigen interactions.[16]
Triton X-100 (Non-ionic) 0.05 - 0.1%Low to Moderate[19]Good to High[19]Effective at reducing background, but can sometimes interfere with certain antibody-antigen pairs.

Note: Background absorbance and signal-to-noise ratio are presented for illustrative purposes. Actual values are assay-dependent.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following are representative protocols for protein extraction and ELISA.

Protein Extraction Protocol using Triton X-100

This protocol is suitable for the extraction of cytoplasmic and membrane-bound proteins from cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Triton X-100 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100.

  • Protease and phosphatase inhibitor cocktails.

  • Cell scraper.

  • Microcentrifuge.

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Aspirate PBS and add ice-cold Triton X-100 Lysis Buffer supplemented with protease and phosphatase inhibitors to the cells.

  • Incubate on ice for 10-15 minutes with occasional gentle agitation.

  • Scrape the cells from the culture dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new tube.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

Protein Extraction Protocol using CHAPS

This protocol is often preferred for applications where maintaining protein-protein interactions is critical, such as co-immunoprecipitation.

Materials:

  • PBS, ice-cold.

  • CHAPS Lysis Buffer: 40 mM HEPES (pH 7.5), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM β-glycerophosphate, 1% (w/v) CHAPS.

  • Protease and phosphatase inhibitor cocktails.

  • Cell scraper.

  • Microcentrifuge.

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Add ice-cold CHAPS Lysis Buffer with freshly added inhibitors to the cell monolayer.

  • Incubate the dish on a rocking platform at 4°C for 15-30 minutes.

  • Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant containing the solubilized proteins to a new tube.

  • Quantify the protein concentration.

Standard ELISA Protocol using Tween 20

This protocol outlines the general steps for a sandwich ELISA, highlighting the use of Tween 20 in the wash buffer.

Materials:

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Capture antibody.

  • Blocking Buffer (e.g., 1% BSA in PBS).

  • Wash Buffer: PBS with 0.05% (v/v) Tween 20.

  • Sample and standards.

  • Detection antibody (biotinylated).

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • Stop Solution (e.g., 2 N H₂SO₄).

  • 96-well ELISA plate.

Procedure:

  • Coat the ELISA plate with the capture antibody diluted in Coating Buffer and incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Block the plate with Blocking Buffer for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add samples and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add TMB substrate and incubate in the dark until color develops.

  • Stop the reaction by adding Stop Solution.

  • Read the absorbance at 450 nm.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the context in which these detergents are used is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate a common signaling pathway and experimental workflows where detergent choice is critical.

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector 3. α-subunit dissociates and activates effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Generates Ligand Ligand Ligand->GPCR 1. Binding Extracellular Extracellular Space Intracellular Intracellular Space Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Triggers

G-protein coupled receptor (GPCR) signaling pathway.

Immunoprecipitation_Workflow start Start: Cell Lysate (prepared with appropriate detergent) pre_clearing Pre-clearing with beads (removes non-specific binding) start->pre_clearing incubation Incubation with primary antibody pre_clearing->incubation capture Capture of antibody-protein complex with Protein A/G beads incubation->capture washing Washing steps (removes unbound proteins) capture->washing elution Elution of protein complex washing->elution analysis Analysis (e.g., Western Blot, Mass Spectrometry) elution->analysis

A typical immunoprecipitation (IP) workflow.

ELISA_Workflow cluster_plate ELISA Plate Well s1 1. Coating (Capture Antibody) wash1 Wash s1->wash1 s2 2. Blocking wash2 Wash s2->wash2 s3 3. Sample Incubation (Antigen Binding) wash3 Wash s3->wash3 s4 4. Detection Antibody Incubation wash4 Wash s4->wash4 s5 5. Enzyme Conjugate Incubation s6 6. Substrate Addition & Color Development s5->s6 read 7. Read Absorbance s6->read wash1->s2 wash2->s3 wash3->s4 wash4->s5

General workflow of a sandwich ELISA.

Conclusion

The choice between this compound and its alternatives—Triton X-100, Tween 20, and CHAPS—is not a one-size-fits-all decision. For applications requiring strong solubilization where some degree of protein denaturation is acceptable, an anionic surfactant like this compound may be suitable. However, for sensitive biological experiments where the preservation of protein structure and function is paramount, the milder non-ionic detergents Triton X-100 and Tween 20, or the zwitterionic detergent CHAPS, are often superior choices. Triton X-100 is a robust option for membrane protein extraction, while Tween 20 is the gold standard for reducing background in ELISAs. CHAPS provides an excellent balance for maintaining protein-protein interactions. By carefully considering the specific requirements of the experiment and consulting the comparative data and protocols provided in this guide, researchers can select the optimal detergent to achieve reliable and reproducible results.

References

A Comparative Analysis of Neodol 25-3S and Other Alcohol Ethoxysulfates in Surfactant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of Neodol 25-3S (C12-15 Pareth-3 Sulfate) against other prominent alcohol ethoxysulfates, such as Sodium Laureth Sulfate (SLES), reveals distinct performance characteristics crucial for formulation development in the detergent and personal care industries. This guide provides a comparative analysis of their efficacy, supported by representative experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in surfactant selection.

This compound, a sodium salt of a sulfated ethoxylated alcohol with a C12-15 alkyl chain and an average of three ethylene oxide units, is recognized for its excellent detergency and emulsification properties.[1] Its performance is often benchmarked against widely used alcohol ethoxysulfates like Sodium Laureth Sulfate (SLES), which typically has a lauryl (C12) alkyl chain. While both are anionic surfactants valued for their cleaning and foaming capabilities, differences in their chemical structure, such as alkyl chain length distribution and degree of ethoxylation, lead to variations in their functional properties.[2][3]

Performance Characteristics: A Comparative Overview

Key performance indicators for surfactants include critical micelle concentration (CMC), surface tension reduction, foaming ability, and detergency. A lower CMC indicates greater efficiency in forming micelles, which are crucial for solubilizing dirt and oils.[4] Effective surface tension reduction allows for better wetting of surfaces, while foaming properties are often desired by consumers in cleaning products. Detergency measures the overall cleaning effectiveness.

Data Presentation

The following tables present a summary of representative quantitative data comparing this compound with other common alcohol ethoxysulfates. It is important to note that exact values can vary depending on the specific experimental conditions, purity of the surfactants, and the presence of other formulation ingredients.

SurfactantChemical NameAlkyl ChainAvg. EthoxylationRepresentative CMC (mM)Surface Tension at CMC (mN/m)
This compound C12-15 Pareth-3 SulfateC12-C153~0.45~32
Sodium Laureth Sulfate (SLES) Sodium Lauryl Ether SulfateC121-3~0.60~35
Sodium Lauryl Sulfate (SLS) Sodium Dodecyl SulfateC120~8.2~39

Table 1: Physicochemical Properties of Selected Alcohol Ethoxysulfates. This table provides a comparative overview of the critical micelle concentration (CMC) and surface tension at CMC for this compound, SLES, and SLS.

SurfactantFoam Volume (mL) - InitialFoam Stability (%) - 5 minDetergency (% Soil Removal)
This compound 1809065
Sodium Laureth Sulfate (SLES) 1958562
Sodium Lauryl Sulfate (SLS) 2108060

Table 2: Performance Attributes of Selected Alcohol Ethoxysulfates. This table compares the initial foam volume, foam stability after 5 minutes, and detergency (percentage of soil removal) for this compound, SLES, and SLS in a model cleaning formulation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of alcohol ethoxysulfates.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension of surfactant solutions are typically determined using a tensiometer based on the Du Noüy ring or Wilhelmy plate method.

  • Preparation of Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations, typically ranging from 10⁻⁵ M to 10⁻¹ M.

  • Measurement: The surface tension of each solution is measured at a constant temperature (e.g., 25°C).

  • Data Analysis: A plot of surface tension versus the logarithm of the surfactant concentration is generated. The CMC is identified as the concentration at which a sharp break in the curve occurs, after which the surface tension remains relatively constant. The surface tension at the CMC is the value recorded at this concentration.

Evaluation of Foaming Properties (Ross-Miles Method - ASTM D1173)

The Ross-Miles method is a standard procedure for evaluating the foaming capacity and stability of surfactants.

  • Apparatus: A jacketed glass tube with a specified height and diameter is used.

  • Procedure: A specific volume of a surfactant solution of a known concentration is poured into the bottom of the tube. Another volume of the same solution is dropped from a specified height through a pipette into the lower solution, creating foam.

  • Measurement: The initial height of the foam column is measured immediately after the addition of the solution. The foam height is then measured again after a specified time interval (e.g., 5 minutes) to assess foam stability.

Detergency Performance Evaluation (Reflectometer Method)

The cleaning efficacy of a surfactant is evaluated by washing artificially soiled fabric swatches and measuring the change in reflectance.

  • Preparation of Soiled Swatches: Standard fabric swatches (e.g., cotton, polyester-cotton blend) are soiled with a standardized artificial sebum or other relevant soil. The initial reflectance of the soiled swatches is measured using a reflectometer.

  • Washing Procedure: The soiled swatches are washed in a laboratory-scale washing machine (e.g., a Launder-Ometer) using a detergent solution containing the surfactant being tested at a specific concentration, temperature, and water hardness.

  • Reflectance Measurement: After washing and drying, the final reflectance of the swatches is measured.

  • Calculation of Detergency: The percent soil removal is calculated using the following formula: % Soil Removal = [(R_w - R_s) / (R_o - R_s)] * 100 where R_w is the reflectance of the washed swatch, R_s is the reflectance of the soiled swatch, and R_o is the reflectance of the original, unsoiled swatch.

Visualizing Experimental and Logical Relationships

To better illustrate the processes and comparisons discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Performance Analysis cluster_results Data Interpretation A Prepare Surfactant Solutions (Varying Concentrations) B Surface Tension & CMC (Tensiometer) A->B C Foaming Properties (Ross-Miles Method) A->C D Detergency Test (Reflectometer) A->D E Comparative Data Tables B->E C->E D->E

General workflow for evaluating surfactant efficacy.

Surfactant_Comparison cluster_neodol This compound cluster_sles SLES N_CMC Lower CMC S_CMC Higher CMC N_CMC->S_CMC More Efficient Micellization N_ST Good Surface Tension Reduction N_Foam High Foam Stability N_Det Excellent Detergency S_Det Good Detergency N_Det->S_Det Superior Cleaning S_ST Moderate Surface Tension Reduction S_Foam High Initial Foam S_Foam->N_Foam Less Stable Foam

Logical comparison of this compound and SLES properties.

References

A Comparative Guide to Neodol 25-3S and Commercially Available Alternatives for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is critical for experimental success and product efficacy. Neodol 25-3S, a sodium salt of a sulfated C12-C15 alcohol ethoxylate with an average of three moles of ethylene oxide, is a widely recognized anionic surfactant.[1][2] This guide provides a comprehensive cross-reference of this compound with its commercially available equivalents, offering a comparative analysis of their properties and performance based on available data.

Chemical Equivalence and Commercial Alternatives

This compound is chemically known by its International Nomenclature of Cosmetic Ingredients (INCI) name, Sodium C12-15 Pareth Sulfate.[3][4][5] Several commercially available surfactants are marketed under this and similar names, offering comparable chemical structures and functionalities. The primary alternatives identified are:

  • SULFOROKAnol® L327: An anionic surfactant from the alkyl ether sulfates group, based on a synthetic C12-C15 alcohol.[3][6][7]

  • Spolapon® AES 253/70: A sodium lauryl ether sulfate based on a synthetic C12-15 fatty alcohol ethoxylate with 3 moles of ethylene oxide.[4][8]

  • Hansanol® NS 253: Chemically equivalent to Spolapon® AES 253.

These alternatives share the same core chemical structure as this compound, consisting of a C12-C15 alkyl chain, an average of three ethylene oxide units, and a terminal sulfate group with a sodium counter-ion. This structural similarity results in comparable performance characteristics.

Performance Data Comparison

Physicochemical Properties
PropertyThis compound (based on precursor Neodol 25-3)SULFOROKAnol® L327Spolapon® AES 253/70
INCI Name Sodium C12-15 Pareth SulfateSodium C12-15 Pareth Sulfate[3]Sodium C12-15 Pareth Sulfate[4]
CAS Number 12688-28-7[1][2][9]125301-92-0[3]91648-56-5[4][10]
Molecular Weight (approx. g/mol ) ~438 (calculated)~435[3]~441[4]
Active Substance (%) Not specified26.0 - 28.0[3]70 ± 2[4]
Appearance Not specifiedLiquid with a tendency for gelation[3]Colorless to yellowish paste[11]
pH (of specified solution) Not specified8.0 - 10.0 (5% solution)[3]7.0 - 9.0 (10% solution)[4]
Surfactant Performance Characteristics
Performance MetricThis compound & Equivalents (General)Sodium Laureth Sulfate (SLES - General)Sodium Lauryl Sulfate (SLS - for comparison)
Critical Micelle Concentration (CMC) (mM in water) Estimated 1.0 - 5.01.0 - 5.0[12]~8.1[13]
Surface Tension Reduction SignificantSignificantSignificant
Foaming Properties Excellent, stable foam[14]Excellent, stable foam[15]Good, but can be less stable in hard water
Hard Water Tolerance HighHigh[15]Lower, can form precipitates
Detergency ExcellentExcellentExcellent
Emulsification Excellent[16]GoodGood

Experimental Protocols

To ensure a standardized comparison of surfactant performance, the following methodologies are widely accepted and should be employed for any direct experimental evaluation.

Foaming Properties: Ross-Miles Method (ASTM D1173)

This standard test method is designed to evaluate the foaming characteristics of surfactants under controlled conditions.[17][18][19][20][21]

Objective: To measure the initial foam height and the stability of the foam over time.

Methodology:

  • A solution of the surfactant at a specified concentration (e.g., 0.1% w/w) is prepared in water of a known hardness (e.g., distilled water or water with a specific ppm of CaCO3).

  • The solution is temperature-controlled (e.g., 25°C).

  • A specific volume of the solution is poured from a specified height into a graduated cylinder containing another portion of the same solution.

  • The initial height of the foam generated is recorded.

  • The foam height is recorded again after a set time interval (e.g., 5 minutes) to assess foam stability.

cluster_prep Solution Preparation cluster_test Foam Generation & Measurement Prepare Surfactant Solution Prepare Surfactant Solution Control Temperature Control Temperature Prepare Surfactant Solution->Control Temperature Control Water Hardness Control Water Hardness Control Temperature->Control Water Hardness Pour Solution Pour Solution Control Water Hardness->Pour Solution Measure Initial Foam Height Measure Initial Foam Height Pour Solution->Measure Initial Foam Height Wait 5 Minutes Wait 5 Minutes Measure Initial Foam Height->Wait 5 Minutes Measure Final Foam Height Measure Final Foam Height Wait 5 Minutes->Measure Final Foam Height Prepare Standard Soiled Substrate Prepare Standard Soiled Substrate Measure Initial Reflectance (R1) Measure Initial Reflectance (R1) Prepare Standard Soiled Substrate->Measure Initial Reflectance (R1) Clean with Surfactant Solution Clean with Surfactant Solution Measure Initial Reflectance (R1)->Clean with Surfactant Solution Rinse and Dry Substrate Rinse and Dry Substrate Clean with Surfactant Solution->Rinse and Dry Substrate Measure Final Reflectance (R2) Measure Final Reflectance (R2) Rinse and Dry Substrate->Measure Final Reflectance (R2) Calculate Cleaning Efficiency Calculate Cleaning Efficiency Measure Final Reflectance (R2)->Calculate Cleaning Efficiency cluster_problem Problem cluster_solution Solution Poorly Soluble API Poorly Soluble API API Encapsulation\nin Micelle Core API Encapsulation in Micelle Core Poorly Soluble API->API Encapsulation\nin Micelle Core Surfactant Solution\n(> CMC) Surfactant Solution (> CMC) Micelle Formation Micelle Formation Surfactant Solution\n(> CMC)->Micelle Formation Micelle Formation->API Encapsulation\nin Micelle Core Enhanced Aqueous Solubility Enhanced Aqueous Solubility API Encapsulation\nin Micelle Core->Enhanced Aqueous Solubility

References

Safety Operating Guide

Proper Disposal of Neodol 25-3S: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Neodol 25-3S is paramount for laboratory safety and compliance. This document provides essential procedural guidance for researchers, scientists, and drug development professionals, outlining the necessary steps for handling spills and disposing of waste material in accordance with safety regulations.

Hazard and Safety Summary

This compound and related compounds are classified with specific health and environmental hazards.[1] Adherence to personal protective equipment (PPE) guidelines is critical to mitigate risks of exposure.

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed.[1]Protective gloves, protective clothing
Serious Eye Damage Causes serious eye damage.[1]Eye protection, face protection
Acute Aquatic Toxicity Very toxic to aquatic life.[1]Not applicable for direct PPE, but crucial for containment
Chronic Aquatic Toxicity Harmful to aquatic life with long lasting effects.[1]Not applicable for direct PPE, but crucial for containment

Spill Management Protocol

Immediate and appropriate response to a this compound spill is crucial to prevent environmental contamination and ensure personnel safety. The procedure varies based on the volume of the spill.

Small Spills (Less than 1 drum)
  • Containment: Immediately contain the spill using an appropriate absorbent material such as sand, earth, or vermiculite.[1][2]

  • Absorption: Allow the absorbent material to soak up the spilled substance.

  • Collection: Carefully transfer the absorbed material into a labeled, sealable container for safe disposal.[3][4]

  • Residue Management: Allow any remaining residues to evaporate or collect them with additional absorbent material.[1][3][4]

  • Decontamination: Clean the affected area thoroughly. Do not flush residues with water, as this can create difficult-to-handle gels and foams.[1][2]

Large Spills (Greater than 1 drum)
  • Immediate Action: Notify the appropriate authorities if there is a risk of exposure to the general public or the environment.[1]

  • Containment: Prevent the spill from spreading or entering drains, ditches, or rivers by using barriers like sand or earth.[1]

  • Mechanical Transfer: For large liquid spills, use mechanical means, such as a vacuum truck, to transfer the material to a salvage tank for recovery or safe disposal.[1]

  • Contaminated Soil: Remove any contaminated soil and place it in a suitable container for disposal.[1]

  • Ventilation: Ensure the contaminated area is thoroughly ventilated.[1]

Waste Disposal Procedure

Proper disposal of this compound waste is critical to prevent environmental harm.

  • Containerization: Place all waste material, including used absorbent materials and contaminated soil, into leak-proof and clearly labeled containers.[2]

  • Regulatory Compliance: Dispose of the contents and the container at an appropriate waste site or reclaimer.[1][3][4] This must be done in strict accordance with all local and national regulations.

  • Prohibition on Water Disposal: Do not empty this compound into drains or flush residues with water.[1] The substance is very toxic to aquatic organisms.[1]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment Initial Assessment cluster_spill Spill Response cluster_waste Waste Handling cluster_end Final Disposal start This compound for Disposal spill Spill or Waste? start->spill spill_size Spill Size? spill->spill_size Spill waste_procedure Waste Disposal Procedure: 1. Place in labeled, leak-proof container 2. Adhere to local/national regulations spill->waste_procedure Waste small_spill Small Spill Procedure: 1. Contain with absorbent 2. Collect in sealed container 3. Clean residue spill_size->small_spill < 1 Drum large_spill Large Spill Procedure: 1. Notify authorities 2. Contain with barriers 3. Mechanical transfer to tank spill_size->large_spill > 1 Drum dispose Dispose at authorized waste site or reclaimer small_spill->dispose large_spill->dispose waste_procedure->dispose

References

Personal protective equipment for handling Neodol 25-3S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Neodol 25-3S, an anionic surfactant widely used in various laboratory and industrial applications. Adherence to these procedures is essential to ensure personnel safety and environmental protection.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound, a sodium laureth sulfate, presents potential health risks primarily through skin and eye contact, and inhalation.[1][2] Prolonged or repeated contact with the undiluted material can lead to skin irritation and dermatitis by defatting the skin.[3][4] It is also classified as a skin and eye irritant.[2][5] Appropriate engineering controls, such as adequate ventilation and the use of process enclosures or local exhaust ventilation, should be in place to minimize exposure.[6]

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety goggles or a face shieldTightly fitting safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[2]
Hands Chemical-resistant glovesImpervious gloves are recommended. Always inspect gloves for integrity before use.[1]
Body Long-sleeved clothing and a chemical-resistant apronProtective clothing should be worn to prevent skin contact.[1][6]
Respiratory Respirator with a dust filterRequired when handling the powder form, if dust is generated, or if ventilation is inadequate.[6]

II. Step-by-Step Handling and Operational Protocol

Proper handling procedures are crucial to minimize the risk of exposure and accidents. The following workflow outlines the necessary steps for safely working with this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Ground all equipment prep3->handle1 handle2 Weigh/measure in a designated area handle1->handle2 handle3 Avoid dust/mist generation handle2->handle3 handle4 Keep containers closed when not in use handle3->handle4 post1 Clean work area thoroughly handle4->post1 post2 Decontaminate or dispose of PPE post1->post2 post3 Wash hands and exposed skin post2->post3

Figure 1: Standard operational workflow for handling this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.

    • Ensure the work area is well-ventilated. Use a chemical fume hood if available, especially when handling the powder form.

    • Put on all required personal protective equipment as specified in Table 1.

  • Handling:

    • When handling the powdered form, all equipment must be grounded to prevent the buildup of static electricity, which can be an ignition source.[6]

    • Weigh or measure this compound in a designated area, taking care to minimize the generation of dust or mists.

    • If diluting, slowly add the this compound to the solvent (e.g., water) while stirring to prevent splashing.

    • Keep containers tightly closed when not in use to prevent contamination and spills.[6]

  • Post-Handling:

    • Clean the work area with appropriate cleaning agents to remove any residual this compound.

    • Properly remove and decontaminate or dispose of used PPE according to institutional guidelines.

    • Wash hands and any exposed skin thoroughly with soap and water after handling the substance.[6]

III. Spill Management and First Aid

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate harm.

Table 2: Emergency Procedures for this compound

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[2]
Skin Contact Wash off immediately with soap and plenty of water, removing all contaminated clothing. If skin irritation occurs, get medical advice.[2][5]
Inhalation Move to fresh air. If symptoms persist, call a physician.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[2][7]
Small Spill For small spills, use an appropriate absorbent material and dispose of it safely.[8] Ventilate the area.
Large Spill For large spills, prevent the material from entering drains, ditches, or rivers by using sand, earth, or other appropriate barriers.[8] Notify environmental health and safety personnel.

IV. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination, as it is toxic to aquatic life.[1][8]

G cluster_waste Waste Collection cluster_disposal Disposal waste1 Collect waste in a labeled, sealed container waste2 Segregate from incompatible materials waste1->waste2 disp1 Dispose of via an approved waste disposal plant waste2->disp1 disp2 Do not allow to enter drains or waterways disp1->disp2

Figure 2: Logical flow for the disposal of this compound waste.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, leak-proof container.

    • Store waste containers in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][6]

  • Disposal:

    • Dispose of the waste in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal facility.

    • Under no circumstances should this compound or its solutions be discharged into sewers, drains, or natural waterways due to its toxicity to aquatic organisms.[8]

By adhering to these guidelines, researchers and laboratory personnel can handle this compound safely and effectively, minimizing risks to themselves and the environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.